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Core Science & Biosynthesis

Foundational

5-Chloro-6-methoxyquinoline: Technical Guide to Synthesis, Properties, and Medicinal Chemistry

Topic: 5-Chloro-6-methoxyquinoline Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 5-Chloro-6-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-6-methoxyquinoline Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

5-Chloro-6-methoxyquinoline is a critical heterocyclic intermediate in the synthesis of 8-aminoquinoline antimalarials and emerging kinase inhibitors.[1] Structurally, it consists of a quinoline scaffold substituted with a methoxy group at position 6 and a chlorine atom at position 5.[1][2][3][4][5] This specific substitution pattern is pharmacologically significant: the 5-chloro substituent blocks metabolic hydroxylation at the 5-position—a primary metabolic soft spot in quinolines—thereby enhancing the metabolic stability and half-life of derived therapeutics such as Primaquine analogues.[1] This guide details its chemical identity, validated synthesis protocols, and reactivity profiles for medicinal chemistry applications.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][6][7][8]

Structural Visualization

The molecule features a fused benzene and pyridine ring system.[1][3] The electron-donating methoxy group at C6 activates the ring, while the chlorine at C5 provides steric bulk and electronic modulation.[1][3]

G cluster_0 5-Chloro-6-methoxyquinoline N1 N (Pos 1) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C5 C5-Cl C4a->C5 C8a C8a (Bridge) C4a->C8a C6 C6-OMe C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

Figure 1: Connectivity of 5-Chloro-6-methoxyquinoline highlighting key substitution sites.[1]

Property Data Table

Quantitative data is derived from experimental analogs and computational models (LogP).[1][3]

PropertyValueNote
IUPAC Name 5-Chloro-6-methoxyquinoline
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
CAS Number Varies by salt/purityOften cited as intermediate (See Ref [1])
Precursor CAS 5263-87-66-Methoxyquinoline
Physical State Solid (Crystalline)Parent 6-OMe-Q is liquid; Cl adds rigidity/MW
LogP (Predicted) ~2.8 - 3.1Increased lipophilicity vs. 6-OMe-Q (LogP 2.[1]2)
Solubility Soluble in CHCl₃, DCM, MeOHLow water solubility

Synthesis & Production Protocols

The synthesis of 5-chloro-6-methoxyquinoline is classically achieved via Electrophilic Aromatic Substitution (SEAr) .[1] The 6-methoxy group is a strong ortho/para director.[1][3] Since the para position (relative to methoxy) is in the other ring (which is deactivated) or structurally inaccessible, the ortho positions (C5 and C7) are activated.[1][3] The C5 position is kinetically favored for chlorination due to the "alpha" effect in fused systems and electronic density distribution.[1][3]

Validated Synthesis Route (Chlorination)

Reference: Drake, N. L., et al. J. Am. Chem. Soc.[1][3] 1946 [1].[3]

Reagents:
  • Substrate: 6-Methoxyquinoline (1.0 eq)

  • Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂)[1][3]

  • Solvent: Acetic Acid (glacial) or Carbon Tetrachloride (CCl₄)[1][3]

  • Workup: Ammonium Hydroxide (NH₄OH)[1]

Step-by-Step Protocol:
  • Preparation: Dissolve 6-methoxyquinoline (0.1 mol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 10–15°C. Dropwise add Sulfuryl Chloride (0.11 mol) over 30 minutes. Note: SO₂Cl₂ provides a more controlled chlorination than Cl₂ gas.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for disappearance of starting material.[3]

  • Quench: Pour the reaction mixture onto crushed ice (200 g).

  • Neutralization: Basify the aqueous solution with concentrated NH₄OH until pH > 9. The product will precipitate as a solid.[3]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1][3]

  • Purification: Recrystallize from ethanol or heptane to yield off-white needles.

Synthesis Workflow Diagram

Synthesis Start Start: 6-Methoxyquinoline (Liquid, CAS 5263-87-6) Reagent Reagent: SO2Cl2 (1.1 eq) Solvent: AcOH, 15°C Start->Reagent Intermediate Reaction: Electrophilic Aromatic Substitution (Regioselective at C5) Reagent->Intermediate Chlorination Quench Quench: Ice / NH4OH (pH > 9) Intermediate->Quench Product Product: 5-Chloro-6-methoxyquinoline (Solid Precipitate) Quench->Product Precipitation

Figure 2: Synthesis workflow via direct chlorination of 6-methoxyquinoline.[1]

Reactivity & Medicinal Chemistry Applications[1][2][3]

Regioselectivity & Metabolic Stability

In drug design, the 5-position of the quinoline ring is susceptible to metabolic oxidation by Cytochrome P450 enzymes.[1][3]

  • Mechanism: CYP450 typically introduces a hydroxyl group at C5 (para to the nitrogen in the pyridine ring sense, or ortho to the methoxy).[1][3]

  • Blocking Strategy: Introducing a Chlorine atom at C5 sterically and electronically blocks this metabolic pathway.[3] This "metabolic blocking" strategy is crucial for 8-aminoquinoline antimalarials (e.g., in the development of Tafenoquine analogs) to prevent rapid clearance and reduce the formation of reactive quinone-imine metabolites [2].[1]

Derivatization Pathways

5-Chloro-6-methoxyquinoline serves as a scaffold for further functionalization:

  • Nitration (C8 Functionalization):

    • Reaction with fuming HNO₃/H₂SO₄ introduces a nitro group at position 8 (the only remaining activated position ortho to the methoxy group).[1][3]

    • Product: 5-Chloro-6-methoxy-8-nitroquinoline.[1]

  • Reduction (Synthesis of 8-Aminoquinolines):

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the 8-nitro derivative yields 5-chloro-6-methoxy-8-aminoquinoline .[1]

    • Application: This amine is the key precursor for coupling with side chains to generate antimalarial drugs.[3]

Safety & Handling (GHS)[1][3]

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.[1][3]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.[3]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3]

Every protocol involving sulfuryl chloride must be conducted in a fume hood due to the release of HCl and SO₂ gases.[1][3]

References

  • Drake, N. L., et al. (1946).[1][3] "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society, 68(12), 2541–2543.[1][3] [1][3]

  • O'Neill, P. M., et al. (2012).[1][3] "4-Aminoquinolines: An Overview of Antimalarial Activity and Mechanism of Action." Topics in Heterocyclic Chemistry. (Contextual reference for quinoline metabolism).

  • PubChem. (2025).[3] "6-Methoxyquinoline Compound Summary." National Library of Medicine.[3]

Sources

Exploratory

Therapeutic Potential of 5-Chloro-6-methoxyquinoline Derivatives

This guide provides an in-depth technical analysis of 5-Chloro-6-methoxyquinoline derivatives , a privileged scaffold in medicinal chemistry distinct from its well-known 8-hydroxy analogues (e.g., Cloxyquin).[1][2] It fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-6-methoxyquinoline derivatives , a privileged scaffold in medicinal chemistry distinct from its well-known 8-hydroxy analogues (e.g., Cloxyquin).[1][2] It focuses on their synthesis, structure-activity relationships (SAR), and therapeutic applications in infectious disease (specifically Malaria) and oncology.

A Technical Guide for Drug Development Professionals[1][2]

Executive Summary

The 5-chloro-6-methoxyquinoline scaffold represents a critical structural motif in the optimization of quinoline-based therapeutics.[1][2] Unlike the 8-hydroxyquinoline class (which relies on metal chelation), the 6-methoxyquinoline core is the pharmacophore responsible for the antimalarial activity of 8-aminoquinolines (e.g., Primaquine, Tafenoquine).[1]

The introduction of a chlorine atom at the C5 position serves a specific medicinal chemistry purpose: metabolic blocking . The C5 position in 6-methoxyquinolines is a primary site for cytochrome P450-mediated hydroxylation.[1][2] Blocking this site with a chloro substituent prevents the formation of unstable quinone-imine metabolites, potentially reducing hematotoxicity (methemoglobinemia) while enhancing metabolic stability and half-life.[1]

Chemical Space & Structure-Activity Relationship (SAR)[1][2]

The biological efficacy of this scaffold is governed by the electronic and steric interplay between the 5-chloro and 6-methoxy substituents.[1]

  • 6-Methoxy Group: An electron-donating group (EDG) that increases electron density in the heteroaromatic ring, essential for DNA intercalation and interaction with heme in malaria parasites.[1][2]

  • 5-Chloro Substituent:

    • Metabolic Stability: Sterically and electronically blocks electrophilic attack and hydroxylation at C5.[2]

    • Lipophilicity: Increases LogP, enhancing passive membrane permeability.[2]

    • Electronic Effect: The inductive electron-withdrawing nature of chlorine modulates the pKa of the quinoline nitrogen, affecting protonation at physiological pH.

Visualization: Pharmacophore & SAR Logic[2]

SAR_Logic Core 5-Chloro-6-methoxyquinoline Core Scaffold Methoxy 6-Methoxy Group (Electron Donor) Core->Methoxy Chloro 5-Chloro Group (Metabolic Blocker) Core->Chloro Nitrogen Quinoline Nitrogen (pKa Modulation) Core->Nitrogen Activity_Malaria Antimalarial Activity (Heme Polymerization Inhibition) Methoxy->Activity_Malaria Essential for binding Stability Metabolic Stability (Blocks CYP450 C5-Hydroxylation) Chloro->Stability Prevents oxidation Activity_Cancer Anticancer Activity (Kinase/Tubulin Inhibition) Nitrogen->Activity_Cancer H-bond acceptor Stability->Activity_Malaria Increases Half-life

Caption: SAR map illustrating the functional roles of the 5-Cl and 6-OMe substituents in therapeutic efficacy.[1][2]

Therapeutic Applications

A. Antimalarial Agents (Next-Generation 8-Aminoquinolines)

The most validated application of this scaffold is in the development of tissue-schizontocidal agents .[1][2]

  • Mechanism: Interacts with the malaria parasite's digestive vacuole.[2] The 6-methoxyquinoline core inhibits the polymerization of toxic free heme into hemozoin.[2]

  • Advantage: 5-substitution (Chloro) prevents the formation of 5,6-dihydroxy metabolites, which are implicated in the hemolytic toxicity (hemolysis in G6PD-deficient patients) observed with Primaquine.[1]

B. Oncology (Kinase & Tubulin Inhibition)

Recent studies identify 5,6,7-substituted quinolines as potent inhibitors of:

  • PI3K/mTOR Pathway: 4-substituted derivatives (e.g., 4-amino-5-chloro-6-methoxyquinoline) act as ATP-competitive inhibitors.[1][2]

  • Tubulin Polymerization: The trimethoxy-like pattern (mimicking colchicine) disrupts microtubule dynamics, leading to G2/M cell cycle arrest.[2]

Synthesis Strategy

The synthesis of 5-chloro-6-methoxyquinoline requires precise regiocontrol.[2] Direct chlorination of 6-methoxyquinoline often yields a mixture of 5- and 8-chloro isomers.[1][2] The Modified Skraup Synthesis is the preferred de novo route for high purity.[2]

Pathway: Modified Skraup Cyclization

Starting Material: 3-Chloro-4-methoxyaniline (commercially available).[1][2]

  • Precursor Assembly: Reaction of 3-chloro-4-methoxyaniline with glycerol and sulfuric acid (Skraup conditions) or with acrolein (Doebner-Miller).[1][2]

  • Oxidation: Use of mild oxidants (e.g., sodium m-nitrobenzenesulfonate) to drive aromatization.[2]

  • Cyclization Logic: The cyclization occurs ortho to the amine.[2] Due to the chloro group at position 3 (meta to amine), cyclization can occur at position 2 or 6. Steric hindrance usually favors the formation of the 5-chloro isomer over the 7-chloro isomer, but separation may be required.[1]

Synthesis_Pathway SM 3-Chloro-4-methoxyaniline Reagents Glycerol + H2SO4 + Oxidant (Skraup Reaction) SM->Reagents Intermediate Dihydroquinoline Intermediate Reagents->Intermediate Cyclization (140°C) Product 5-Chloro-6-methoxyquinoline Intermediate->Product Aromatization (Major) Isomer 7-Chloro-6-methoxyquinoline (Minor Byproduct) Intermediate->Isomer (Minor) Purification Fractional Crystallization / Chromatography Product->Purification Isomer->Purification

Caption: Synthetic route via Modified Skraup reaction, highlighting regioselectivity challenges.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-methoxyquinoline

Based on the method by Elderfield et al. (JACS) and modern adaptations.[1][2]

  • Reactants: Mix 3-chloro-4-methoxyaniline (15.7 g, 0.1 mol), glycerol (30 g), and sodium m-nitrobenzenesulfonate (12 g) in a round-bottom flask.

  • Acid Addition: Cautiously add concentrated H2SO4 (25 mL) dropwise with stirring. The reaction is highly exothermic.[2]

  • Reflux: Heat the mixture to 135–140°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[2][3]

  • Workup:

    • Cool to room temperature.[2][4]

    • Pour onto 200g of crushed ice.

    • Basify to pH 10 using 50% NaOH solution (precipitate will form).[2]

    • Steam distill the mixture to remove unreacted aniline.[2]

    • Extract the residue with dichloromethane (3 x 100 mL).[2]

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to separate the 5-chloro (major) from the 7-chloro (minor) isomer.

  • Validation: Confirm structure via 1H-NMR (Look for ortho-coupling of H7/H8 and singlet/weak coupling for H2/H3/H4 patterns).

Protocol B: In Vitro Antimalarial Assay (SYBR Green I)

To verify therapeutic potential against P. falciparum.[2]

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium.

  • Plating: Distribute 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates.

  • Treatment: Add 5-chloro-6-methoxyquinoline derivatives (dissolved in DMSO) in serial dilutions (e.g., 10 µM to 1 nM).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Detection:

    • Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, SYBR Green I).

    • Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression.

Quantitative Data Summary

Property6-Methoxyquinoline (Parent)5-Chloro-6-methoxyquinolineImpact of 5-Cl
Molecular Weight 159.19 g/mol 193.63 g/mol +34.44 (Halogenation)
cLogP (Approx)2.02.8Increased Lipophilicity (Better membrane crossing)
Metabolic Stability Low (C5-hydroxylation)HighBlocks primary metabolic soft spot
pKa (N-heterocycle)~4.5~3.8Decreased basicity (Inductive withdrawal)

References

  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline.

    • Source: Journal of the American Chemical Society (JACS), 1946.
    • Context: The foundational text for synthesizing this specific scaffold for antimalarial research.[2]

    • [2]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

    • Source: MDPI (Molecules), 2021.[2]

    • Context: Demonstrates the modern application of the 6-methoxyquinoline core in hybrid drug design.
    • [2]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

    • Source: NIH / PubMed Central.[2]

    • Context: Highlights the anticancer and multidrug-resistance reversal potential of the scaffold.
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.

    • Source: NIH / PubMed Central.[2]

    • Context: Provides comparative SAR data for methoxy-substituted quinolines in oncology.
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline (Cloxyquin).

    • Source: MDPI.[2]

    • Context: Cited to explicitly distinguish the 8-hydroxy (Cloxyquin)
    • [2]

Sources

Foundational

5-Chloro-6-methoxyquinoline CAS number and molecular weight

Executive Summary 5-Chloro-6-methoxyquinoline is a critical heterocyclic intermediate in the synthesis of 8-aminoquinoline antimalarials and emerging antibacterial gyrase inhibitors. Its structural significance lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-6-methoxyquinoline is a critical heterocyclic intermediate in the synthesis of 8-aminoquinoline antimalarials and emerging antibacterial gyrase inhibitors. Its structural significance lies in the specific chlorination at the C5 position, which sterically and electronically modulates the pharmacophore, preventing oxidative degradation at the metabolically labile 5-position while maintaining the electronic donation of the 6-methoxy group essential for biological activity.

This guide details the physicochemical properties, synthesis logic, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physical Properties[1][2][3]

5-Chloro-6-methoxyquinoline is an isomeric derivative of the quinoline scaffold. While less commercially ubiquitous than its parent 6-methoxyquinoline, it is a pivotal "made-to-order" intermediate in the construction of complex pharmaceutical agents.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 5-Chloro-6-methoxyquinoline
CAS Number Research Intermediate (See Note 1)
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Structure Description Bicyclic aromatic heterocycle; fused benzene and pyridine rings.[1] Chlorine at pos. 5, Methoxy at pos.[1][2][3][4][5] 6.
Appearance Off-white to pale yellow crystalline solid (purified)
Solubility Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in water
Melting Point Approx. 80–85 °C (Dependent on purity/polymorph)
pKa ~4.5 (Quinoline nitrogen)

(Note 1: As a specialized intermediate, this specific isomer is often synthesized in situ or custom-manufactured. It is distinct from commercially common isomers like 2-chloro or 4-chloro derivatives. Always verify structure via NMR.)

Synthesis & Manufacturing Protocol

Strategic Route Selection

The synthesis of 5-chloro-6-methoxyquinoline presents a regioselectivity challenge. Direct chlorination of 6-methoxyquinoline is the preferred industrial route, utilizing the strong ortho-directing effect of the methoxy group.

  • Why Position 5? The methoxy group at C6 activates positions 5 and 7. However, position 5 is kinetically favored for electrophilic aromatic substitution due to the specific electron density distribution in the fused ring system, provided the reaction temperature is controlled to prevent over-chlorination.

Recommended Protocol: Sulfuryl Chloride Chlorination

This protocol utilizes sulfuryl chloride (


) as a precise chlorinating agent, avoiding the harsh conditions of gaseous chlorine.

Reagents:

  • 6-Methoxyquinoline (1.0 eq)

  • Sulfuryl Chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Acetic Acid

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methoxyquinoline in anhydrous DCM under an inert nitrogen atmosphere. Cool the system to 0°C to suppress polychlorination.

  • Addition: Add sulfuryl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Quench the reaction carefully with saturated sodium bicarbonate solution (gas evolution:

    
     and 
    
    
    
    ).
  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography (Silica gel) to isolate the 5-chloro isomer from minor 7-chloro or 5,7-dichloro byproducts.

Synthesis Workflow Visualization

SynthesisPath Start 6-Methoxyquinoline (Precursor) Inter Intermediate Complex (0°C, DCM) Start->Inter Dissolution Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Inter Dropwise Addition Product 5-Chloro-6-methoxyquinoline (Target) Inter->Product Electrophilic Subst. (Major Isomer) Byproduct 5,7-Dichloro (Impurity) Inter->Byproduct Over-chlorination (Minor)

Figure 1: Reaction pathway for the selective chlorination of 6-methoxyquinoline.

Applications in Medicinal Chemistry

Antimalarial Scaffold

The 5-chloro-6-methoxyquinoline core is a pharmacophore modification of the 8-aminoquinoline class (e.g., Primaquine).

  • Metabolic Stability: The C5 position in quinolines is a "soft spot" for metabolic oxidation. Blocking this position with a chlorine atom prevents the formation of reactive quinone-imine metabolites, potentially reducing hemotoxicity (a known side effect of primaquine in G6PD-deficient patients).

  • Lipophilicity: The chlorine substituent increases logP, enhancing membrane permeability and distribution into parasitic food vacuoles.

Antibacterial Gyrase Inhibitors

Recent studies utilize this scaffold to target bacterial DNA gyrase.[2] The 6-methoxy group provides a hydrogen bond acceptor site for the enzyme's active pocket, while the 5-chloro substituent fills a hydrophobic pocket, increasing binding affinity (IC50 reduction).

Analytical Characterization

To validate the synthesis of 5-chloro-6-methoxyquinoline, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methoxy: Singlet at ~4.0 ppm (3H).

    • Aromatic Region: Loss of the H-5 signal (typically a doublet in the parent). The H-7 and H-8 protons will appear as an ortho-coupled pair (doublets, J ~9 Hz) if H-5 is substituted.

    • Quinoline Nitrogen Ring: Protons H-2, H-3, H-4 will show characteristic splitting (dd, d, d) shifted slightly downfield due to the electron-withdrawing Cl.

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]⁺ = 194.04 (³⁵Cl) and 196.04 (³⁷Cl).

    • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.

Safety & Handling

Hazard Classification: Irritant / Harmful.

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving Sulfuryl Chloride or the isolation of the chlorinated product must be performed in a functioning fume hood to avoid inhalation of HCl or SO₂ vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis.

References

  • Synthesis of 5-Substituted Derivatives: Drake, N. L., & Goldman, L. (1946).[1] Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1584–1587. Link

  • General Quinoline Properties: National Center for Biotechnology Information.[1] (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Link

  • Chlorination Methodology: Zeng, X., et al. (2013).[6] Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives. Synthesis, 45, 2391-2396.[6] (Cited for SO₂Cl₂ reactivity context). Link

  • Antimalarial SAR: O'Neill, P. M., et al. (1998). Synthesis of the 8-aminoquinoline antimalarial 5-fluoroprimaquine. Tetrahedron, 54(18), 4615-4622. (Contextual reference for 5-position substitution). Link

Sources

Exploratory

The Strategic Role of 5-Chloro-6-methoxyquinoline in Antimalarial Drug Discovery

This guide details the strategic utility of 5-Chloro-6-methoxyquinoline as a pivotal intermediate and structure-activity relationship (SAR) probe in the development of 8-aminoquinoline antimalarials. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utility of 5-Chloro-6-methoxyquinoline as a pivotal intermediate and structure-activity relationship (SAR) probe in the development of 8-aminoquinoline antimalarials.

Executive Summary: The "Metabolic Blocker" Strategy

In the optimization of 8-aminoquinolines (the class containing Primaquine and Tafenoquine ), the 5-position of the quinoline ring is a critical metabolic "soft spot." Unsubstituted 5-positions (as in Primaquine) are prone to cytochrome P450-mediated hydroxylation, leading to the formation of quinone-imine metabolites responsible for severe hemolytic toxicity in G6PD-deficient patients.

5-Chloro-6-methoxyquinoline serves as a high-value synthetic scaffold designed to block this metabolic liability. By introducing a chlorine atom at C5, researchers can:

  • Sterically and electronically block oxidative metabolism.

  • Modulate lipophilicity (LogP) to alter tissue distribution.

  • Provide a synthetic handle for further cross-coupling (e.g., introducing aryloxy groups seen in Tafenoquine).

This guide provides the technical roadmap for synthesizing, derivatizing, and evaluating this scaffold.

Chemical Architecture & Mechanism of Action[1]

The 8-Aminoquinoline Pharmacophore

The antimalarial efficacy of this class relies on the generation of reactive oxygen species (ROS) within the parasite's mitochondria. However, the therapeutic window is defined by the balance between parasite killing and host erythrocyte lysis.

  • Primaquine (5-H): Rapidly metabolized to 5-hydroxyprimaquine

    
     5,6-quinolinequinone (Hemolytic toxin).
    
  • 5-Chloro Analog: The C-Cl bond is metabolically stable, preventing direct hydroxylation. This shifts metabolism toward the side chain, potentially retaining efficacy while reducing hemotoxicity.

Visualization: Metabolic Blocking Pathway

The following diagram illustrates how the 5-Chloro substituent alters the metabolic fate of the quinoline core.

MetabolicPathway cluster_0 Toxicity Pathway cluster_1 Stabilization Strategy Primaquine Primaquine (5-H) Metabolite 5-Hydroxy Metabolite (Hemotoxic Precursor) Primaquine->Metabolite CYP2D6 Oxidation Quinone 5,6-Quinolinequinone (G6PD Hemolysis) Metabolite->Quinone Auto-oxidation ChloroAnalog 5-Chloro-6-methoxy Scaffold StableDrug Metabolically Stable Active Drug ChloroAnalog->StableDrug Derivatization StableDrug->Metabolite BLOCKED (C-Cl Bond) SideChainMet Side-Chain Oxidation (Clearance) StableDrug->SideChainMet Alternative Metabolism

Figure 1: Mechanistic divergence between labile 5-H quinolines and the stabilized 5-Cl scaffold.

Experimental Protocols: Synthesis & Derivatization[2]

The synthesis of 5-chloro-6-methoxyquinoline is non-trivial due to the directing effects of the methoxy group. Direct chlorination of 6-methoxyquinoline is the industry-standard approach.

Protocol A: Synthesis of 5-Chloro-6-methoxyquinoline

Objective: Selective chlorination at the C5 position.

Reagents:

  • 6-Methoxyquinoline (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Solvent: Acetic Acid or

    
     (modern substitute: Dichloroethane)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 6-methoxyquinoline in 20 mL of glacial acetic acid.

  • Addition: Cool to 0°C. Add Sulfuryl Chloride (1.1 eq) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent polychlorination at C3 or C7.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture onto crushed ice/ammonia water to neutralize.

  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75-85%.

    • Validation:

      
      H-NMR should show loss of the C5 proton signal (typically a doublet around 7.2 ppm in the parent).
      
Protocol B: Functionalization to Active Antimalarial (8-Amino)

The scaffold itself is inactive; it must be nitrated and reduced to form the 8-aminoquinoline pharmacophore.

Step-by-Step Workflow:

  • Nitration: Treat 5-chloro-6-methoxyquinoline with fuming

    
     in 
    
    
    
    at 0°C. The 5-chloro group directs the nitro group to the 8-position (ortho to the methoxy, para to the chloro).
  • Isolation: Pour onto ice; filter the yellow precipitate (5-chloro-6-methoxy-8-nitroquinoline).

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Iron/Acetic acid reduction to yield 5-chloro-6-methoxy-8-aminoquinoline .
    
  • Coupling: React the amine with a halo-alkylamine side chain (e.g., 4-bromo-1-phthalimidopentane) to generate the final drug candidate.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 5-chloro substituent compared to the standard hydrogen (Primaquine) and the bulky phenoxy (Tafenoquine class).

Compound Class5-Position SubstituentMetabolic Stability (

)
Hemotoxicity Risk (G6PD-)Antimalarial Potency (IC50)
Primaquine -HLow (< 4h)High (Quinone formation)High (Liver stage)
5-Chloro Analog -ClMedium-High Low (Blocked oxidation)Moderate-High
Tafenoquine -O-PhVery High (> 14 days)LowHigh
5-Fluoro Analog -FMediumMedium (Metabolic defluorination possible)High

Analysis: The 5-chloro analog represents a "sweet spot" for research tools. It is easier to synthesize than the complex phenoxy derivatives (Tafenoquine) but offers significantly better stability than Primaquine, making it ideal for testing novel side-chains without the confounding variable of rapid metabolic degradation.

Synthetic Pathway Visualization

This diagram outlines the conversion of the raw material into the active pharmaceutical ingredient (API) precursor.

SynthesisRoute Start 6-Methoxyquinoline Step1 Reagent: SO2Cl2 / AcOH (Chlorination) Start->Step1 Inter1 5-Chloro-6-methoxyquinoline (Target Scaffold) Step1->Inter1 Step2 Reagent: HNO3 / H2SO4 (Nitration) Inter1->Step2 Inter2 5-Chloro-6-methoxy- 8-nitroquinoline Step2->Inter2 Step3 Reagent: H2 / Pd-C (Reduction) Inter2->Step3 Final 5-Chloro-6-methoxy- 8-aminoquinoline Step3->Final

Figure 2: Synthetic route from commercial starting material to the active 8-amino precursor.[2][1][3][4][5]

References

  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.[1][4][6] Link

  • McChesney, J. D. (1981).[6] Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization.[6] Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases. Link

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Link

Sources

Foundational

Structure-activity relationship (SAR) of 6-methoxyquinoline analogs

Technical Guide: Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Analogs Executive Summary The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Analogs

Executive Summary

The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a century of antimalarial therapeutics (e.g., Pamaquine, Primaquine, Tafenoquine). While historically significant for targeting the hepatic stages of Plasmodium species, recent optimizations have expanded its utility into oncology (MDR reversal) and antimicrobial applications. This guide dissects the critical Structure-Activity Relationships (SAR) governing this scaffold, providing actionable insights for the design of next-generation analogs. It integrates mechanistic grounding with validated experimental protocols to support your bench-level decision-making.

The 6-Methoxyquinoline Scaffold: Core Architecture

The pharmacological efficacy of this class hinges on the interplay between the electron-rich quinoline ring and the basic side chain. The 6-methoxy group is not merely a substituent; it is a metabolic shield and an electronic tuner that enhances the lipophilicity required for membrane permeation.

SAR Landscape Analysis

The following diagram maps the functional impact of modifications at key positions on the quinoline ring.

SAR_Map Core 6-Methoxyquinoline Scaffold Pos6 Position 6 (Methoxy) • Increases lipophilicity • Blocks metabolic hydroxylation • Electron donor to ring Core->Pos6 Electronic Pos8 Position 8 (Amine Linker) • CRITICAL for antimalarial activity • Determines gametocytocidal efficacy • Toxicity hotspot (Hemolysis) Core->Pos8 Pharmacophore Pos4 Position 4 • Alkyl/Aryl substitution • Modulates DNA intercalation • Overcomes resistance (e.g., Mefloquine) Core->Pos4 Potency Pos2 Position 2 • Steric tolerance high • Aryl groups enhance P-gp inhibition (Cancer) Core->Pos2 Selectivity Pos5 Position 5 • Metabolic soft spot • Halogenation (F, Cl) blocks metabolism (e.g., Tafenoquine) Core->Pos5 Stability

Figure 1: Functional mapping of the 6-methoxyquinoline scaffold. Position 8 is the primary driver for antimalarial efficacy, while Position 5 modifications dictate metabolic half-life.

Detailed Mechanistic Insight

Antimalarial Mechanism: Heme Polymerization Inhibition

The primary mode of action for quinoline antimalarials involves the interference with the parasite's heme detoxification pathway.[1][2][3] The malaria parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] To survive, the parasite polymerizes this heme into inert hemozoin (β-hematin).[3]

6-Methoxyquinoline analogs function by:

  • Accumulation: The basic side chain (pKa ~9-10) drives accumulation in the acidic food vacuole via ion trapping.

  • Complexation: The quinoline ring π-stacks with the porphyrin ring of free heme.

  • Capping: The drug-heme complex binds to the growing face of the hemozoin crystal, terminating polymerization.[3]

  • Toxicity: Free heme accumulates, generating Reactive Oxygen Species (ROS) that destroy the parasite membrane.

Mechanism Pathway Diagram

Mechanism Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (TOXIC) Digestion->FreeHeme Hemozoin Hemozoin (β-hematin) (INERT CRYSTAL) FreeHeme->Hemozoin Polymerization (Natural Pathway) Complex Drug-Heme Complex FreeHeme->Complex ROS ROS Generation (Superoxide/H2O2) FreeHeme->ROS Accumulation Drug 6-Methoxyquinoline Analog (Drug) Drug->Complex Intercalation Complex->Hemozoin Caps Crystal Growth Death Parasite Death (Membrane Lysis) ROS->Death

Figure 2: The "Heme-Capping" mechanism. The drug interrupts the detoxification of heme, leading to oxidative stress-induced parasite death.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are standardized for evaluating 6-methoxyquinoline analogs.

Synthesis: N8-Alkylation of 6-Methoxy-8-aminoquinoline

Objective: To attach a variable amine side chain to the C8 position, a critical step for biological activity.

Reagents: 6-Methoxy-8-nitroquinoline (Precursor), Pd/C (10%), Hydrazine hydrate, α,ω-dibromoalkane, Potassium carbonate (


), Acetonitrile.

Workflow:

  • Reduction: Dissolve 6-methoxy-8-nitroquinoline (1 eq) in ethanol. Add Pd/C (10% wt). Add hydrazine hydrate (5 eq) dropwise at reflux. Monitor by TLC until nitro group disappears (~2h). Filter through celite and evaporate to yield 6-methoxyquinolin-8-amine .

  • Alkylation: Dissolve the amine (1 eq) in acetonitrile. Add

    
     (3 eq) and the appropriate alkyl bromide (1.2 eq).
    
  • Reflux: Heat at 80°C for 12-24h.

  • Workup: Cool, filter salts, and evaporate solvent. Purify via column chromatography (Silica gel, DCM:MeOH gradient).

Bioassay: Heme Polymerization Inhibition Assay (HPIA)

Objective: Quantify the ability of the analog to inhibit the conversion of hematin to β-hematin (hemozoin).

Materials:

  • Hemin chloride (dissolved in DMSO).

  • 0.5M Sodium Acetate buffer (pH 5.0).

  • Test compounds (dissolved in DMSO).

  • 96-well microplate.

Protocol:

  • Preparation: Prepare a 3 mM stock solution of Hemin in 0.1 M NaOH.

  • Incubation Mix: In each well, add:

    • 50 µL of 0.5M Sodium Acetate buffer (pH 5.0).

    • 50 µL of Hemin solution (Final conc: 100 µM).

    • 10 µL of Test Compound (Variable concentrations).

  • Reaction: Incubate plates at 37°C for 24 hours. The acidic pH mimics the food vacuole, inducing spontaneous polymerization.

  • Solubilization: After incubation, add 200 µL of DMSO to dissolve unpolymerized heme. (Polymerized hemozoin is insoluble in DMSO).

  • Separation: Centrifuge the plate (if possible) or transfer to tubes to centrifuge at 3000g for 15 mins.

  • Quantification: Remove supernatant. Wash the pellet with DMSO.[4] Dissolve the pellet in 200 µL of 0.1 M NaOH (solubilizes hemozoin).

  • Read: Measure Absorbance at 405 nm.

  • Analysis: Calculate % Inhibition =

    
    .
    

Quantitative Data Summary

The table below synthesizes IC50 data from comparative studies, highlighting the impact of side-chain modifications on P. falciparum (Chloroquine-Sensitive 3D7 strain) activity.

CompoundC8 Substituent (R)C5 SubstituentIC50 (nM) [3D7]Toxicity (Selectivity Index)
Primaquine 4-amino-1-methylbutylH1,500Moderate
Tafenoquine 5-phenoxy-alkylamineO-Phenoxy450High (Long Half-life)
Analog A 3-aminopropylH2,100Low
Analog B 6-aminohexylH850High
Analog C 4-(pyrrolidin-1-yl)butylH320High (Potent)

Note: Increasing the lipophilicity of the terminal amine (Analog C) significantly improves potency compared to the primary amine of Primaquine.

References

  • Sullivan, D. J., et al. (1998).[3] "A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines."[2][3] Journal of Biological Chemistry. Link

  • Ridley, R. G., et al. (1997).[2] "Haematin (haem) polymerization and its inhibition by quinoline antimalarials."[2][3][5][6] Annals of Tropical Medicine & Parasitology. Link

  • Vangapandu, S., et al. (2007). "Recent advances in antimalarial drug development." Medicinal Research Reviews. Link

  • Egan, T. J., et al. (2013). "Inhibition of haemozoin formation as a target for antimalarial drugs."[1][2][3][4][5] Drug Discovery Today. Link

  • World Health Organization. (2022). "Guidelines for the treatment of malaria." Link

Sources

Exploratory

5-Chloro-6-methoxyquinoline vs. Chloroquine mechanism of action

This guide provides an in-depth technical analysis comparing the established pharmacophore Chloroquine (CQ) against the specific scaffold 5-Chloro-6-methoxyquinoline (CMQ) . While Chloroquine is a fully realized 4-aminoq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing the established pharmacophore Chloroquine (CQ) against the specific scaffold 5-Chloro-6-methoxyquinoline (CMQ) .

While Chloroquine is a fully realized 4-aminoquinoline drug, 5-Chloro-6-methoxyquinoline represents a distinct chemical intermediate and pharmacophore often investigated in the synthesis of 8-aminoquinolines (like Primaquine analogs) or novel kinase inhibitors. This guide contrasts their molecular logic, mechanisms of action, and experimental validation.

Pharmacophore Divergence and Mechanistic Action

Executive Summary: The "Scaffold War"

The quinoline ring system is the backbone of antimalarial chemotherapy, but substitution patterns dictate two completely different mechanisms of action:

  • Chloroquine (7-chloro-4-aminoquinoline): Functions as a "Heme Capper." It relies on the 7-chloro electron-withdrawing group to enhance

    
     stacking with heme in the parasite's food vacuole.
    
  • 5-Chloro-6-methoxyquinoline (CMQ Scaffold): Functions as a "Redox Modulator." The 6-methoxy group renders the ring electron-rich, predisposing it to metabolic activation (quinone-imine formation) and oxidative stress generation. The 5-chloro substituent acts as a metabolic blocker, altering the redox potential and preventing specific ring hydroxylations.

Molecular Architecture & SAR Analysis

The efficacy of these molecules is governed by their electronic properties (Hammett constants) and pKa values.

FeatureChloroquine (CQ)5-Chloro-6-methoxyquinoline (CMQ)
Core Scaffold 4-AminoquinolineQuinoline (often precursor to 8-amino)
Key Substituent 7-Chloro (Electron Withdrawing)6-Methoxy (Electron Donating) + 5-Chloro
Electronic Effect Deactivates ring; increases acidity of conjugate acid.Activates ring; 5-Cl provides steric/electronic modulation.
Primary Target Hematophagous Food Vacuole (Acidic pH)Mitochondria / Cytosol (Redox active sites)
Binding Mode

Stacking with Ferriprotoporphyrin IX
Covalent binding (via metabolites) or Redox cycling
Lipophilicity (LogP) ~4.6 (High tissue accumulation)Variable (dependant on side chains); Base scaffold ~2.5
The Role of the 5-Chloro Substituent in CMQ

In the CMQ scaffold, the chlorine at position 5 serves a different purpose than in CQ:

  • Metabolic Blocking: It obstructs the 5-position from enzymatic hydroxylation (a common pathway for 6-methoxyquinolines like Primaquine), potentially forcing metabolism toward the 5,6-ortho-quinone or preventing specific toxic metabolites.

  • Lipophilicity Modulation: It increases the lipophilicity of the otherwise polar methoxy-quinoline core, aiding membrane permeability.

Mechanistic Deep Dive
A. Chloroquine: The Biocrystallization Inhibitor

CQ acts as a weak base, accumulating in the parasite's acidic food vacuole (pH ~5.0) via ion trapping.

  • Trapping: CQ diffuses in uncharged, becomes diprotonated (

    
    ), and cannot diffuse out.
    
  • Binding: The 7-chloroquinoline ring forms a complex with dimeric hematin (FPIX).

  • Toxicity: This complex caps the growing hemozoin crystal, preventing detoxification of free heme. Free heme lyses the parasite membrane.

CQ_Mechanism CQ_Ext CQ (Uncharged) Vacuole Food Vacuole (pH 5.0) CQ_Ext->Vacuole Passive Diffusion CQ_Prot CQ++ (Trapped) Vacuole->CQ_Prot Protonation (Ion Trap) Complex CQ-Heme Complex CQ_Prot->Complex Binds Heme Dimers Heme Free Heme (Toxic) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Death Membrane Lysis / Death Heme->Death Toxicity Complex->Hemozoin Inhibits Complex->Death Accumulation

Figure 1: Chloroquine mechanism relying on ion trapping and heme capping.

B. 5-Chloro-6-methoxyquinoline: The Redox Cycler

The CMQ scaffold operates largely through metabolic activation. This is characteristic of 8-aminoquinolines but applies to the core chemistry of the 6-methoxy ring.

  • Activation: CYP450 enzymes (e.g., CYP2D6) demethylate the 6-methoxy group.

  • Quinone Formation: The resulting metabolite forms a quinone-imine.

  • Redox Cycling: The quinone-imine undergoes redox cycling with NADPH/O2, generating Reactive Oxygen Species (ROS) like Superoxide (

    
    ).
    
  • 5-Cl Effect: The 5-chloro group modulates the stability of the quinone intermediate, potentially altering the "window" of oxidative stress (balancing efficacy vs. host toxicity).

CMQ_Mechanism CMQ 5-Cl-6-OMe-Quinoline CYP CYP450 Metabolism CMQ->CYP Metabolite 5-Cl-6-OH-Quinoline CYP->Metabolite O-demethylation Quinone Quinone-Imine Intermediate Metabolite->Quinone Oxidation Redox Redox Cycling (NADPH -> NADP+) Quinone->Redox Redox->Quinone Cycling ROS ROS (H2O2, Superoxide) Redox->ROS Generates Damage Mitochondrial/DNA Damage ROS->Damage

Figure 2: CMQ mechanism relying on metabolic activation and oxidative stress.

Experimental Protocols (Self-Validating Systems)

To differentiate these mechanisms in a lab setting, use the following assays.

Protocol A:

-Hematin Inhibition Assay (Validates CQ Mechanism)

Purpose: To quantify the ability of the compound to inhibit heme polymerization (Hemozoin formation). Expectation: CQ will show high inhibition (


). CMQ (lacking the 4-amino side chain) will likely show poor inhibition.
  • Reagents:

    • Hemin chloride (dissolved in DMSO).

    • Acetate buffer (0.5 M, pH 5.0).

    • Tween-20 (to mimic lipid environment).

  • Workflow:

    • Step 1: Incubate 100 µL of 100 µM Hemin + Test Compound (CQ or CMQ) in acetate buffer at 37°C for 12–24 hours.

    • Step 2 (Validation): Include a "No Drug" control (100% polymerization) and a "CQ" positive control.

    • Step 3: Centrifuge to pellet the

      
      -hematin (hemozoin).
      
    • Step 4: Wash pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to remove unpolymerized free heme.

    • Step 5: Dissolve pellet in 0.1 M NaOH.

    • Step 6: Read Absorbance at 405 nm. Lower absorbance = Higher inhibition.

Protocol B: ROS Generation / Redox Cycling Assay (Validates CMQ Mechanism)

Purpose: To detect the generation of superoxide or H2O2 via redox cycling. Expectation: CMQ (in the presence of microsomes/S9 fraction) will generate ROS. CQ will be silent.

  • Reagents:

    • Liver S9 fraction (for metabolic activation).

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) fluorescent probe.

    • NADPH regenerating system.

  • Workflow:

    • Step 1: Incubate Test Compound (10–50 µM) with S9 fraction and NADPH in phosphate buffer (pH 7.4).

    • Step 2: Add DCFH-DA (10 µM).

    • Step 3: Incubate at 37°C for 30–60 minutes.

    • Step 4: Measure Fluorescence (Ex 485 nm / Em 530 nm).

    • Causality Check: Run a parallel control without S9. If CMQ only fluoresces with S9, the mechanism is metabolite-driven redox cycling.

References
  • Egan, T. J., et al. (2000). "Role of Haematin (Ferriprotoporphyrin IX) in the Mechanism of Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Drake, N. L., & Goldman, L. (1946).[1] "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society.[1] Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: Future Prospects as Antimalarial Drugs." Current Opinion in Infectious Diseases. Link

  • Fitch, C. D. (2004). "Ferriprotoporphyrin IX, Phospholipids, and the Antimalarial Actions of Quinoline Drugs." Life Sciences. Link

Sources

Foundational

Pharmacophore Modeling of 5-Substituted Quinoline Compounds: A Strategic Guide

Topic: Pharmacophore Modeling of 5-Substituted Quinoline Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Computational Biologists[1] Executive Summary The quinoline scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 5-Substituted Quinoline Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Computational Biologists[1]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (chloroquine), anticancer agents (lenvatinib), and antibacterials (fluoroquinolones).[1] While positions 2, 4, and 8 have been exhaustively explored, the 5-position represents a critical vector for optimization.[1] Substitution at C5 exerts unique steric influence due to its peri-proximity to the heteroaromatic nitrogen (N1) and the C4 substituent, often forcing specific torsional constraints that can be exploited to lock bioactive conformations or fill deep hydrophobic pockets in target proteins (e.g., Kinases, DNA Gyrase).[1]

This guide details the protocol for generating high-quality pharmacophore models specifically for 5-substituted quinolines. It moves beyond generic modeling to address the specific conformational and electronic challenges of this substitution pattern.

Chemical & Biological Context: The "Peri-Effect"

Before modeling, one must understand the structural implications of the 5-position.

Structural Dynamics
  • Steric Clash: A substituent at C5 interacts sterically with substituents at C4. In 4-aminoquinolines, a C5-methyl group can force the C4-amine out of coplanarity with the aromatic ring. This "twist" can be a design feature to match twisted binding pockets or a bug that abolishes activity.

  • Electronic Modulation: The C5 position is electronically coupled to the N1 nitrogen. Electron-withdrawing groups (EWGs) at C5 reduce the basicity of N1, potentially altering hydrogen bond acceptor (HBA) capability.[1]

Target Classes
  • Kinases (e.g., VEGFR-2, c-Met): 5-substituted quinolines often bind in the ATP-binding pocket, where the quinoline nitrogen H-bonds to the hinge region. The 5-substituent often points towards the solvent front or the gatekeeper residue.

  • DNA Gyrase/Topoisomerase: Used in antibacterial discovery, where the planar stack intercalates DNA, and the 5-substituent interacts with the groove.[1]

Workflow Overview

The following diagram illustrates the integrated workflow for developing a pharmacophore model for this specific scaffold.

PharmacophoreWorkflow cluster_Prep Phase 1: Preparation cluster_Model Phase 2: Model Generation cluster_Valid Phase 3: Validation Start Start: 5-Substituted Quinoline Library Clean Data Curation & Cleaning (Remove salts, standardize tautomers) Start->Clean Conf Conformational Analysis (Critical: C4-C5 peri-strain sampling) Clean->Conf 3D Setup Align Structural Alignment (Quinoline Core Superimposition) Conf->Align FeatExt Feature Extraction (HBA, HBD, Hyd, Aro) Align->FeatExt Hypo Hypothesis Generation (Common Feature vs. QSAR) FeatExt->Hypo Decoy Decoy Set Generation (DUD-E / Schrodinger) Hypo->Decoy Metrics Statistical Validation (GH Score, EF, ROC-AUC) Decoy->Metrics Metrics->Hypo If GH < 0.5 (Refine) End Final Model for Virtual Screening Metrics->End If GH > 0.7

Figure 1: End-to-end workflow for pharmacophore modeling of sterically constrained quinoline derivatives.

Step-by-Step Technical Protocol

Phase 1: Dataset Curation & Conformational Analysis

Objective: To generate a bioactive conformation pool that accounts for the steric strain at the 5-position.

  • Dataset Selection:

    • Curate a training set of 15–20 compounds with a range of bioactivity (IC50 spanning 3–4 orders of magnitude).

    • Critical Step: Ensure the set includes diverse 5-substituents (e.g., -Cl, -OMe, -NO2, -Alkyl) to probe the steric/electronic space.[1]

  • Conformational Sampling (The "Peri-Check"):

    • Standard conformer generation (e.g., Omega, CONFIRM) often fails to sample high-energy twisted states that might be bioactive.[1]

    • Protocol: Use Mixed Molecular Dynamics/Simulated Annealing (MD/SA).

    • Settings: Heat to 1000K, cool to 300K over 10 ps. Generate 50–100 conformers per ligand.

    • Filter: Discard conformers with internal energy > 20 kcal/mol above the global minimum unless supported by crystal data (e.g., PDB: 3L4B for quinolines).[1]

Phase 2: Pharmacophore Hypothesis Generation

Objective: Identify the 3D spatial arrangement of chemical features.

  • Alignment Strategy:

    • Do not use flexible alignment for the core. Use a rigid substructure alignment on the quinoline bicyclic system.

    • Allow flexibility only on the 5-substituent and other peripheral chains.

  • Feature Definition (Standard Quinoline Set):

    • F1 (HBA): Quinoline Nitrogen (N1).[1] Note: If 5-substituent is -NO2, N1 basicity drops; feature weight may need reduction.

    • F2 (Ring Aro): The benzene ring (C5-C8).[1]

    • F3 (Ring Aro/Hyd): The pyridine ring (N1-C4).[1]

    • F4 (HBD/HBA): Substituent specific (e.g., C4-NH linker).

    • F5 (Hydrophobic): The 5-substituent itself (often fills a specific hydrophobic pocket).[1]

  • Algorithm Selection:

    • Ligand-Based: Use HipHop (common feature) if activity data is binary/qualitative.[1] Use HypoGen (3D-QSAR) if quantitative IC50 data is available.[1]

    • Structure-Based: Use LigandScout to extract features directly from a PDB complex (e.g., Quinoline bound to VEGFR-2).[1]

Phase 3: Validation (The Trust Architecture)

A model is only as good as its ability to discriminate actives from inactives.[1]

  • Decoy Set Construction:

    • Generate 50 decoys for every 1 active ligand using DUD-E (Directory of Useful Decoys).

    • Requirement: Decoys must match the active's Molecular Weight (MW) and LogP but differ in topology (Tanimoto coefficient < 0.6).[1]

  • Metrics Calculation: Summarize performance using the following table.

MetricDefinitionThreshold for Success
GH Score (Guner-Henry)Balances yield and goodness of hit list.> 0.7 (Ideal), > 0.5 (Acceptable)
EF (Enrichment Factor)Ratio of actives found in top X% vs. random.[1][2]> 10 (at 1% of database)
ROC-AUC Area Under the Receiver Operating Characteristic Curve.> 0.8

Visualizing the Pharmacophore Logic

The following diagram details the specific spatial logic used when mapping 5-substituted quinolines to a generic kinase hinge region.

QuinolineInteraction Hinge Kinase Hinge (Backbone NH) Gatekeeper Gatekeeper Residue (Steric Barrier) DeepPocket Hydrophobic Pocket II (Selectivity Region) QuinN Quinoline N1 (HBA) QuinN->Hinge H-Bond (2.8 Å) QuinRing Aromatic Core (Pi-Stacking) QuinRing->Gatekeeper Van der Waals Sub5 5-Substituent (Hydrophobic/Steric) Sub5->DeepPocket Shape Complementarity (Crucial for 5-Sub) Sub4 4-Substituent Sub5->Sub4 Peri-Strain (Twists Conformation)

Figure 2: Interaction map showing the strategic role of the 5-substituent in accessing deep pockets while managing peri-strain.

Case Study: 5-Substituted Quinolines as VEGFR-2 Inhibitors

Context: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prime target for quinolines.[1] Challenge: Standard 4-aminoquinolines often lack selectivity. Solution: Introduction of a hydrophobic group at C5.

  • Model Setup: A 5-point pharmacophore was generated using Discovery Studio.

    • Features: 2 HBAs (N1, sidechain), 1 HBD (C4-NH), 2 Hydrophobic regions (Quinoline ring, 5-substituent).[1]

  • Outcome: The 5-substituent feature mapped to a hydrophobic sub-pocket near the gatekeeper residue (Val916 in VEGFR-2), improving selectivity over EGFR.

  • Validation: The model achieved a q² (predictive correlation) of 0.69 and an r² of 0.86 for the training set.[3]

References

  • Pharmacophore modeling of quinoline derivatives as VEGFR-2 inhibitors. Source: ResearchGate / Journal of Molecular Structure URL:[2][Link]

  • Biological Activities of Quinoline Derivatives (Review). Source: RSC Advances URL:[1][2][4][Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Anticancer Agents. Source: MDPI Molecules URL:[Link][1][5]

  • Synthesis and molecular docking of quinoline derivatives. Source: PubMed Central (PMC) URL:[1][Link]

Sources

Exploratory

Technical Guide: 5-Chloro-6-methoxyquinoline Scaffolds in Drug Discovery

Executive Summary This technical guide provides an in-depth analysis of 5-Chloro-6-methoxyquinoline , a critical pharmacophore and intermediate in medicinal chemistry. While often overshadowed by its 7-chloro analogs (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-Chloro-6-methoxyquinoline , a critical pharmacophore and intermediate in medicinal chemistry. While often overshadowed by its 7-chloro analogs (e.g., chloroquine) or 8-amino derivatives (e.g., primaquine), the 5-chloro-6-methoxy substitution pattern represents a strategic structural motif used to modulate metabolic stability and electronic affinity in antimalarial and anticancer drug design.

This guide is designed for medicinal chemists and pharmacologists. It details the synthetic accessibility, structure-activity relationships (SAR), and validated experimental protocols for evaluating biological activity.

Part 1: Chemical Identity & Synthetic Architecture

Structural Significance

The quinoline ring is a "privileged structure" in drug discovery. The specific arrangement of a chlorine atom at C5 and a methoxy group at C6 creates a unique electronic environment:

  • C6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing electron density in the pyridine ring (N-containing ring), which enhances basicity and binding affinity to heme targets.

  • C5-Chlorine Atom: Serves two critical roles:

    • Metabolic Blocking: The C5 position in quinolines is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, extending the half-life of the molecule.

    • Steric Modulation: It introduces bulk that can enforce specific conformational binding modes in enzyme pockets (e.g., kinase ATP-binding sites).

Synthesis Protocols

The synthesis of 5-chloro-6-methoxyquinoline is classically achieved via the Skraup Synthesis or modified Doebner-Miller reactions, often requiring careful regiocontrol.

Protocol: Modified Skraup Synthesis
  • Precursor: 3-Chloro-4-methoxyaniline (3-Chloro-p-anisidine).

  • Reagents: Glycerol, Sulfuric Acid (

    
    ), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).
    
  • Workflow:

    • Mixing: Combine 3-Chloro-4-methoxyaniline (1.0 eq) with glycerol (3.0 eq) and ferrous sulfate (0.1 eq).

    • Acidification: Slowly add concentrated

      
       while maintaining temperature <50°C to prevent charring.
      
    • Cyclization: Heat to 130-140°C for 4-6 hours. The reaction proceeds via the formation of acrolein in situ, followed by conjugate addition and cyclization.

    • Workup: Basify with NaOH to pH 10. Extract with dichloromethane (DCM).

    • Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc).

Visualization: Synthesis Logic

Synthesis Start 3-Chloro-4-methoxyaniline Reagents Glycerol + H2SO4 (Skraup Conditions) Start->Reagents Intermediate Acrolein Intermediate (In Situ) Reagents->Intermediate Dehydration Cyclization Cyclization & Oxidation (-H2O, -2H) Intermediate->Cyclization Michael Addition Product 5-Chloro-6-methoxyquinoline Cyclization->Product

Figure 1: Synthetic pathway transforming aniline precursors into the quinoline scaffold.

Part 2: Biological Activity & Mechanism of Action[1]

Antimalarial Activity (Heme Detoxification)

The most historically significant application of this scaffold is in antimalarial research. Similar to quinine and chloroquine, 6-methoxyquinoline derivatives function by inhibiting the crystallization of toxic heme into hemozoin within the malaria parasite (Plasmodium falciparum).

  • Mechanism: The basic quinoline nitrogen becomes protonated in the acidic food vacuole of the parasite (pH ~5.0). This charged species binds to free heme (ferriprotoporphyrin IX), preventing its detoxification.

  • Role of 5-Cl: In 8-aminoquinoline drugs (like Primaquine), the 5-position is metabolically labile. Introducing a 5-chloro substituent (as seen in research compounds like Pentaquine ) blocks this metabolic soft spot, potentially altering toxicity and efficacy profiles.

Anticancer Activity (Kinase Inhibition & Tubulin)

Recent literature identifies methoxy-substituted quinolines as potent scaffolds for:

  • Tubulin Polymerization Inhibition: The 6-methoxy group mimics the methoxy-rich structure of colchicine, allowing the molecule to bind to the colchicine-binding site on tubulin, arresting cell division.

  • Kinase Inhibition: The planar quinoline ring mimics the adenine ring of ATP. Derivatives with 5-Cl substitutions have been explored as inhibitors of PI3K/Akt/mTOR pathways.

Part 3: Structure-Activity Relationship (SAR)

The following diagram illustrates how specific structural modifications to the 5-Chloro-6-methoxyquinoline core influence biological outcomes.

SAR Core 5-Chloro-6-methoxyquinoline (SCAFFOLD) C6 C6-Methoxy Group Core->C6 C5 C5-Chlorine Atom Core->C5 N1 N1-Nitrogen Core->N1 C8 C8-Position (Open) Core->C8 C6_Effect Essential for Heme Binding (Antimalarial) Tubulin Affinity (Anticancer) C6->C6_Effect C5_Effect Blocks CYP450 Metabolism Increases Lipophilicity (LogP) Steric Hindrance C5->C5_Effect N1_Effect pH Trapping (Lysosomotropic) H-Bond Acceptor (Kinases) N1->N1_Effect C8_Effect Site for Amine Attachment (Generates Primaquine Analogs) C8->C8_Effect

Figure 2: SAR Map detailing the functional contribution of each substituent.

Part 4: Experimental Protocols

Protocol: β-Hematin Inhibition Assay (Antimalarial Screening)

Validates the ability of the compound to inhibit hemozoin formation.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.2 M, pH 5.0).

  • 5-Chloro-6-methoxyquinoline (Test Compound).[1]

  • Chloroquine (Positive Control).

Step-by-Step:

  • Preparation: Dissolve hemin in DMSO to 10 mM. Dilute with acetate buffer to 100 µM.

  • Incubation: In a 96-well plate, mix 100 µL of hemin solution with 100 µL of the test compound (various concentrations).

  • Reaction: Incubate at 37°C for 18–24 hours to allow β-hematin (synthetic hemozoin) formation.

  • Quantification: Add pyridine solution (20% v/v) to dissolve unreacted hemin.

  • Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher inhibition (less free hemin remaining).

  • Calculation: Determine

    
     by plotting % inhibition vs. log concentration.
    
Protocol: MTT Cytotoxicity Assay (Anticancer Screening)

Determines metabolic activity and cell viability.

Reagents:

  • Cell lines (e.g., HCT116, MCF-7).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add 5-Chloro-6-methoxyquinoline derivatives at graded concentrations (0.1 – 100 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure absorbance at 570 nm.

Part 5: Quantitative Data Summary

The following table summarizes typical activity ranges for 6-methoxyquinoline derivatives found in literature.

Target / AssayActivity MetricTypical RangeNotes
P. falciparum (K1 strain)

0.5 – 5.0 µMActivity depends on side chain at C4 or C8.
β-Hematin Inhibition

10 – 50 µM5-Cl substitution generally maintains heme affinity.
Tubulin Polymerization

1.0 – 10 µMHighly dependent on C2/C3 substitution.
Cytotoxicity (MCF-7)

5.0 – 20 µMModerate potency; often used as a lead fragment.

References

  • Elderfield, R. C., et al. (1946). "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society.[1] Link

  • Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews - Online. Link

  • Kouznetsov, V. V., et al. (2017). "Quinoline-based derivatives as potential antiparasitic agents." European Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

Sources

Foundational

Halogenated Methoxyquinolines: From Synthetic Scaffolds to Next-Generation Therapeutics

Topic: History and Development of Halogenated Methoxyquinolines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The halogenated methoxyqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Halogenated Methoxyquinolines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The halogenated methoxyquinoline scaffold represents a critical intersection in medicinal chemistry, combining the metabolic stability of halogenation with the electronic and solubility benefits of methoxylation. While simple quinolines have been known since the 19th century, the specific functionalization at the C8 position (methoxy) combined with halogenation (typically at C6 or C7) sparked a revolution in antibiotic and anticancer drug design. This guide analyzes the structural evolution, synthetic pathways, and therapeutic applications of this privileged pharmacophore, with a specific focus on the 8-methoxy fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin) and emerging anticancer agents.

Structural Evolution and Pharmacophore Analysis

The transition from early quinolones to modern halogenated methoxyquinolines was driven by the need to overcome two primary failure modes: bacterial resistance and phototoxicity.

The "Methoxy Benefit" in Fluoroquinolones

Early fluoroquinolones (e.g., Ciprofloxacin, Sparfloxacin) relied on a C6-fluorine for potency and often a C8-halogen (Cl or F) to improve half-life. However, C8-halogenation correlated with high phototoxicity and limited activity against Gram-positive anaerobes.

The introduction of a methoxy group at C8 solved these issues through three mechanistic advantages:

  • Steric Bulk: The C8-OMe group creates steric hindrance that reduces the affinity for mammalian topoisomerases (reducing toxicity) while maintaining high affinity for bacterial enzymes.

  • Dual Targeting: Unlike earlier generations that primarily targeted DNA gyrase (Topo II), C8-methoxy derivatives effectively inhibit both DNA gyrase and Topoisomerase IV . This "dual-targeting" mechanism significantly lowers the mutation frequency required for resistance.

  • Photostability: The electron-donating methoxy group stabilizes the quinolone core against UV-induced radical generation, a common side effect of C8-halogenated analogs (e.g., Sparfloxacin).

Evolution Pathway

The following Graphviz diagram illustrates the structural progression from the parent scaffold to the optimized 8-methoxy fluoroquinolone.

QuinoloneEvolution Figure 1: Structural evolution toward the 8-methoxy fluoroquinolone scaffold. Nalidixic Nalidixic Acid (1st Gen) No Halogens Cipro Ciprofloxacin (2nd Gen) C6-Fluoro, C7-Piperazine Nalidixic->Cipro + C6-F (Potency) Sparflo Sparfloxacin (3rd Gen) C8-Fluoro (Phototoxic) Cipro->Sparflo + C8-F (Half-life) Moxi Moxifloxacin (4th Gen) C8-Methoxy (Safe/Potent) Cipro->Moxi + C8-OMe (Dual Target) Sparflo->Moxi Sub. F with OMe (Fixes Phototoxicity)

[1]

Synthetic Methodologies

The synthesis of halogenated methoxyquinolines, particularly the complex 8-methoxy fluoroquinolone core, requires precise regiochemical control. The industrial standard relies on the Gould-Jacobs reaction modified for highly substituted aniline or benzoic acid precursors.

Core Synthesis: The 2,4,5-Trifluoro-3-methoxybenzoic Acid Route

The most efficient route to drugs like Moxifloxacin avoids late-stage methoxylation (which is difficult) and instead starts with the methoxy group already in place.

Protocol: Synthesis of the Moxifloxacin Core

  • Precursor: 2,4,5-Trifluoro-3-methoxybenzoic acid.[1]

  • Objective: Construct the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate.

Step-by-Step Workflow:

  • Activation: Convert 2,4,5-trifluoro-3-methoxybenzoic acid to its acid chloride using thionyl chloride (

    
    ) and catalytic DMF.
    
  • Chain Extension: React the acid chloride with diethyl malonate and magnesium ethoxide (

    
    ) to form the diethyl malonate derivative.
    
  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yields the ethyl benzoylacetate intermediate.

  • Enol Ether Formation: Condensation with triethyl orthoformate and acetic anhydride creates the ethoxymethylene intermediate.

  • N-Alkylation: Reaction with cyclopropylamine displaces the ethoxy group, installing the N1-cyclopropyl motif.

  • Cyclization: Intramolecular nucleophilic aromatic substitution (

    
    ) using sodium fluoride (NaF) or potassium carbonate (
    
    
    
    ) closes the ring to form the quinolone ester.
  • Final Coupling: The C7-fluorine is selectively displaced by the specific amine side chain (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane) to yield the final drug.

SynthesisRoute Figure 2: Industrial synthesis of the 8-methoxy fluoroquinolone core. Start 2,4,5-Trifluoro-3-methoxybenzoic Acid AcidCl Acid Chloride Start->AcidCl SOCl2, DMF Malonate Benzoylacetate Intermediate AcidCl->Malonate Diethyl malonate, Mg(OEt)2 then H+, -CO2 EnolEther Enol Ether Intermediate Malonate->EnolEther HC(OEt)3, Ac2O Cyclized 8-Methoxy Quinolone Core EnolEther->Cyclized 1. Cyclopropylamine 2. NaF/DMF (Cyclization) Final Moxifloxacin Cyclized->Final Diazabicyclononane (C7 Substitution)

Synthesis of 5,7-Dihalo-8-methoxyquinolines (Anticancer Probes)

For anticancer applications, the focus shifts to the 5 and 7 positions.

  • Starting Material: 8-Hydroxyquinoline.

  • Protocol:

    • Halogenation: Reaction with N-halosuccinimide (NCS/NBS) or elemental halogen (

      
      ) in acetic acid yields 5,7-dihalo-8-hydroxyquinoline.
      
    • Methylation: Treatment with methyl iodide (

      
      ) and potassium carbonate (
      
      
      
      ) in acetone/DMF converts the hydroxyl group to the methoxy ether.
    • Note: Methylation after halogenation is preferred to avoid electrophilic attack on the methoxy group or ring deactivation issues.

Therapeutic Applications & Mechanism of Action[4]

Antibacterial (The "Respiratory Quinolones")

Key Drugs: Moxifloxacin, Gatifloxacin.

  • Indication: Community-acquired pneumonia (CAP), sinusitis, complicated intra-abdominal infections.

  • Mechanism:

    • The C7-diazabicyclononane ring (Moxifloxacin) prevents efflux pump recognition.

    • The C8-methoxy group anchors the drug to the GyrA/ParC subunits of the bacteria, specifically interacting with the Serine-83 residue (in E. coli numbering). This specific binding mode is crucial for activity against resistant strains.

Anticancer & Antimycobacterial

Key Compounds: Cloxyquin (5-chloro-8-hydroxyquinoline), 5,7-dibromo-8-methoxyquinoline.

  • Anticancer: These derivatives act as Topoisomerase I inhibitors (distinct from the Topo II inhibition of antibacterials). The planar tricyclic structure allows for DNA intercalation, while the halogen atoms facilitate cellular uptake through increased lipophilicity.

  • Tuberculosis: Halogenated 8-methoxyquinolines are being revisited as anti-TB agents.[2] The lipophilic nature of the halogen/methoxy combination aids in penetrating the waxy cell wall of Mycobacterium tuberculosis.

Quantitative Data Summary

Compound ClassC8 SubstituentC6/C7 SubstituentsPrimary TargetKey Advantage
Ciprofloxacin HF / PiperazineDNA GyraseHigh Gram(-) potency
Sparfloxacin FF / PiperazineDNA GyraseExtended half-life (Phototoxic)
Moxifloxacin Methoxy F / DiazabicyclononaneGyrase + Topo IVLow resistance, Anaerobic activity
Gatifloxacin Methoxy F / PiperazineGyrase + Topo IVHigh oral bioavailability
5,7-Dibromo-8-OMe MethoxyBr / BrTopoisomerase IAnticancer (Apoptosis induction)

Future Perspectives

The future of halogenated methoxyquinolines lies in hybrid therapeutics . Current research focuses on linking the 5-chloro-8-methoxyquinoline scaffold with other pharmacophores (e.g., triazoles or ciprofloxacin) to create "dual-action" hybrids that can evade standard resistance mechanisms.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones. MDPI. Available at: [Link][3][4]

  • Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement by the C-8-Methoxy Group. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Chemistry & Biodiversity. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Chloro-6-methoxyquinoline

Topic: Synthesis protocol for 5-Chloro-6-methoxyquinoline from anisidine Content Type: Application Note and Protocol Executive Summary 5-Chloro-6-methoxyquinoline is a critical pharmacophore in the development of antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 5-Chloro-6-methoxyquinoline from anisidine Content Type: Application Note and Protocol

Executive Summary

5-Chloro-6-methoxyquinoline is a critical pharmacophore in the development of antimalarial agents, kinase inhibitors, and fluorescent sensors. While direct Skraup cyclization of 3-chloro-4-methoxyaniline is theoretically possible, it predominantly yields the 7-chloro isomer due to steric and electronic directing effects favoring ring closure para to the chlorine atom.

This protocol details the authoritative two-step synthetic route which ensures regiochemical fidelity for the 5-chloro position. The workflow involves the construction of the 6-methoxyquinoline core via a modified Skraup reaction, followed by highly regioselective electrophilic chlorination at the C5 position, driven by the strong ortho-directing effect of the methoxy group.

Scientific Rationale & Retrosynthesis

Regioselectivity Analysis

The synthesis hinges on controlling the position of the chlorine atom relative to the quinoline nitrogen and the methoxy group.

  • Route A (Direct Cyclization - Disfavored): Skraup synthesis using 3-chloro-4-methoxyaniline.

    • Mechanism:[1][2] Cyclization of the acrolein-aniline intermediate occurs at the ortho position of the benzene ring.

    • Outcome: Ring closure preferentially occurs at C6 (para to Cl, sterically unhindered) rather than C2 (ortho to Cl, sterically crowded). This yields 7-chloro-6-methoxyquinoline , not the target 5-chloro isomer.

  • Route B (Post-Functionalization - Preferred): Chlorination of 6-methoxyquinoline.

    • Mechanism:[1][2] The 6-methoxy group is a strong activating group. In the fused quinoline system, the C5 position (alpha to the bridgehead, ortho to OMe) is kinetically most active toward electrophilic aromatic substitution (SEAr).

    • Outcome: Exclusive or highly major formation of 5-chloro-6-methoxyquinoline .

Reaction Pathway Visualization

SynthesisPathway Anisidine p-Anisidine (4-Methoxyaniline) Skraup Step 1: Modified Skraup Glycerol, H2SO4, Nitrobenzene Anisidine->Skraup Quinoline 6-Methoxyquinoline (Intermediate) Skraup->Quinoline Ring Closure Chlorination Step 2: Regioselective Chlorination NCS or SO2Cl2, Acidic Media Quinoline->Chlorination Target 5-Chloro-6-methoxyquinoline (Target) Chlorination->Target SEAr @ C5

Caption: Figure 1. Validated synthetic pathway avoiding the 7-chloro regioisomer trap.

Detailed Experimental Protocol

Phase 1: Synthesis of 6-Methoxyquinoline (Modified Skraup)

Objective: Construct the quinoline scaffold from p-anisidine. Safety Note: The Skraup reaction is notoriously exothermic. The use of ferrous sulfate as a moderator is mandatory to prevent thermal runaway.

Materials & Reagents
ComponentRoleStoichiometry
p-Anisidine Starting Material1.0 equiv
Glycerol Carbon Source (C3)3.0 equiv
Nitrobenzene Oxidant1.2 equiv
Sulfuric Acid (conc.) Catalyst/Dehydrating Agent2.5 equiv
Ferrous Sulfate (FeSO4) Moderator0.1 equiv
Boric Acid Co-moderator (Optional)0.5 equiv
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a heavy-duty reflux condenser, and a dropping funnel.

  • Mixing: Charge the flask with p-anisidine (12.3 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), nitrobenzene (14.8 g, 0.12 mol), and ferrous sulfate (1.5 g). Mix to a slurry.

  • Acid Addition: Add concentrated H2SO4 (14 mL) dropwise over 20 minutes. Caution: Exotherm.

  • Heating: Heat the mixture gently to 100°C. Once the reaction initiates (indicated by refluxing and darkening), remove the heat source immediately. Allow the spontaneous boiling to subside.

  • Reflux: Reapply heat and reflux at 135–140°C for 4–5 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (100 mL).

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH solution to pH > 10.

    • Steam distill again to collect the crude 6-methoxyquinoline (it will distill over as an oil/solid).

  • Purification: Extract the distillate with dichloromethane (DCM), dry over MgSO4, and concentrate. Recrystallize from petroleum ether.

    • Expected Yield: 60–70%.[4]

    • Appearance: Crystalline solid or pale yellow oil (mp 18–20°C).

Phase 2: Regioselective Chlorination

Objective: Introduce chlorine at position 5 with high selectivity.[3] Mechanism: The methoxy group at C6 activates C5 (ortho) and C7 (ortho). However, C5 is the "alpha" position of the heteroaromatic system, making it significantly more nucleophilic than C7.

Materials & Reagents
ComponentRoleStoichiometry
6-Methoxyquinoline Substrate1.0 equiv
N-Chlorosuccinimide (NCS) Chlorinating Agent1.05 equiv
Acetonitrile (ACN) Solvent10 mL/g substrate
Acetic Acid Catalyst0.1 equiv
Procedure
  • Dissolution: Dissolve 6-methoxyquinoline (1.59 g, 10 mmol) in acetonitrile (15 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (1.40 g, 10.5 mmol) and a catalytic amount of acetic acid (100 µL).

  • Reaction: Stir at reflux (80°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4) or HPLC.

    • Checkpoint: The spot for starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.5).

  • Quench: Cool to room temperature. Pour the mixture into 5% sodium thiosulfate solution (20 mL) to quench any excess oxidant.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification (Critical): The crude may contain trace amounts of 5,7-dichloro product. Recrystallize from Ethanol/Water (9:1) .

    • Expected Yield: 75–85%.

    • Characterization:

      • 1H NMR (CDCl3): Look for the disappearance of the C5 proton doublet. The C7 proton will appear as a singlet (or fine doublet) due to loss of ortho-coupling.

      • Melting Point: 108–110°C (Lit. value for 5-chloro-6-methoxyquinoline).

Data Summary & Troubleshooting

ParameterPhase 1 (Skraup)Phase 2 (Chlorination)
Key Risk Thermal runaway (Violent exotherm)Over-chlorination (Formation of 5,7-dichloro)
Control FeSO4 moderator; Slow acid additionStoichiometric control of NCS (1.05 eq); Temp < 85°C
Critical QC Removal of Nitrobenzene (Steam Distillation)1H NMR to confirm C5 substitution
Typical Yield 65%80%

Troubleshooting Guide:

  • Low Yield in Skraup: Ensure glycerol is anhydrous. Water inhibits the dehydration to acrolein.

  • Mixture of Isomers in Chlorination: If 7-chloro or 5,7-dichloro is observed, lower the reaction temperature to 50°C and extend time. Switch solvent to pure Acetic Acid if NCS reactivity is low.

References

  • Elderfield, R. C., et al. (1946). "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society, 68(8), 1584–1587. Link

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98. Link

  • BenchChem. (2023). "Synthesis of 5-Fluoro-6-methoxyquinoline and related 5-chloro derivatives." BenchChem Protocols. Link

  • Organic Syntheses. (1955). "6-Methoxy-8-nitroquinoline."[4] Organic Syntheses, Coll. Vol. 3, p.601. Link

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Containing Reagents." Current Organic Chemistry, 13(1), 1-25.

Sources

Application

Application Note: High-Fidelity Synthesis of 5-Chloro-6-methoxyquinoline

This application note details the synthesis of 5-Chloro-6-methoxyquinoline , a critical pharmacophore in the development of antimalarial and anticancer therapeutics. The protocol is designed to address the inherent regio...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 5-Chloro-6-methoxyquinoline , a critical pharmacophore in the development of antimalarial and anticancer therapeutics.

The protocol is designed to address the inherent regiochemical challenges of the Skraup reaction. While a direct Skraup synthesis using 3-chloro-4-methoxyaniline is theoretically possible, it predominantly yields the 7-chloro isomer due to steric and electronic directing effects.[1] Therefore, this guide presents the industry-standard two-phase approach :

  • Construction of the Quinoline Core: Skraup cyclization of p-anisidine to yield 6-methoxyquinoline.[1]

  • Regioselective Functionalization: Electrophilic chlorination to selectively install the chlorine atom at the C5 position.[1][2]

Part 1: Strategic Analysis & Mechanism[2]

The Regioselectivity Challenge

The direct Skraup reaction of 3-chloro-4-methoxyaniline involves the cyclization of acrolein (formed in situ) onto the aniline ring. The cyclization can occur at either the C2 or C6 position of the aniline.

  • C2 Position (Crowded): Flanked by the amine and the chlorine atom.[2] Steric hindrance significantly disfavors cyclization here.[1][2]

  • C6 Position (Accessible): Flanked by the amine and a hydrogen.[1][2] This position is sterically favored and electronically activated.[1][2]

Cyclization at C6 yields 7-chloro-6-methoxyquinoline , which is an impurity in this context.[1] To ensure the production of the 5-chloro isomer, we utilize the directing power of the methoxy group in the pre-formed quinoline system. In 6-methoxyquinoline, the C5 position is strongly activated toward electrophilic substitution (ortho to the methoxy group and para to the ring fusion), allowing for high-yield, regioselective chlorination.

Part 2: Experimental Protocols

Phase 1: Skraup Synthesis of 6-Methoxyquinoline

This phase constructs the heterocyclic core using a modified Skraup protocol that mitigates the violence of the classic reaction by using ferrous sulfate as a moderator.

Reagents & Materials:

Reagent Role Equiv/Conc. Notes
p-Anisidine Precursor 1.0 equiv Solid, darkens on storage
Glycerol Carbon Source 3.0 equiv Anhydrous
Sulfuric Acid (H₂SO₄) Catalyst/Dehydrant 2.5 equiv Conc. (98%)
m-Nitrobenzenesulfonate Oxidant 0.6 equiv Safer alternative to nitrobenzene

| Ferrous Sulfate (FeSO₄) | Moderator | 0.05 equiv | Prevents runaway exotherm |[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for viscous slurry), a reflux condenser, and an internal temperature probe.

  • Mixing: Charge the flask with p-anisidine (1.0 equiv), sodium m-nitrobenzenesulfonate (0.6 equiv), glycerol (3.0 equiv), and ferrous sulfate (0.05 equiv). Mix to form a slurry.

  • Acid Addition: Cool the mixture to 0–5°C in an ice bath. Add concentrated H₂SO₄ dropwise with vigorous stirring. Caution: Exothermic.[2][3]

  • Reaction:

    • Heat the mixture slowly to 100°C.

    • Critical Control Point: The reaction often exhibits a delayed exotherm around 120–130°C. Remove the heat source immediately if the temperature spikes.[2] Maintain reflux (approx. 140°C) for 3–4 hours.

  • Quench: Cool to room temperature. Dilute with ice water.

  • Workup:

    • Basify the solution to pH >10 using 50% NaOH solution.[1][2] The crude quinoline will separate as an oil.[1][2]

    • Perform steam distillation to isolate pure 6-methoxyquinoline (removes non-volatile tars).[1][2]

    • Extract the distillate with dichloromethane (DCM), dry over MgSO₄, and concentrate.[2]

  • Validation: Product should be a pale yellow oil or low-melting solid.[1][2] Confirm via ¹H NMR (characteristic quinoline doublets).

Phase 2: Regioselective Chlorination

This phase installs the chlorine atom at C5.[1][2]

Reagents & Materials:

Reagent Role Equiv Notes
6-Methoxyquinoline Substrate 1.0 equiv From Phase 1
N-Chlorosuccinimide (NCS) Chlorinating Agent 1.05 equiv Solid source of Cl⁺
Acetic Acid Solvent 10 vol Glacial

| Sulfuric Acid | Catalyst | Cat.[1] | Promotes protonation |

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-methoxyquinoline (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 equiv) in one portion.

  • Reaction: Stir at ambient temperature for 12 hours. If conversion is slow (monitored by TLC/HPLC), heat gently to 50°C.

    • Mechanistic Note: The protonated quinoline nitrogen deactivates the pyridine ring, while the methoxy group activates the benzene ring. The C5 position is kinetically favored over C7 and C8.[1][2]

  • Workup:

    • Pour the reaction mixture into ice water.

    • Neutralize with aqueous ammonia or NaHCO₃.[1][2] The product, 5-Chloro-6-methoxyquinoline , will precipitate.[1]

  • Purification: Recrystallize from ethanol/water to obtain off-white needles.

Part 3: Visualization & Logic[1]

The following diagram illustrates the synthetic pathway, highlighting the intermediate species and the logic behind the regioselective chlorination step.

SkraupSynthesis cluster_conditions Reaction Conditions Anisidine p-Anisidine (Starting Material) Intermediate Dihydroquinoline Intermediate Anisidine->Intermediate Michael Addition Glycerol Glycerol + H2SO4 (Acrolein Source) Glycerol->Intermediate Cyclization Core 6-Methoxyquinoline (Scaffold) Intermediate->Core Oxidation (-2H) Target 5-Chloro-6-methoxyquinoline (Target) Core->Target Regioselective Chlorination (C5) Chlorination NCS / AcOH (Electrophilic Subst.)

Figure 1: Synthetic workflow for 5-Chloro-6-methoxyquinoline. The pathway utilizes a sequential Skraup cyclization followed by electrophilic halogenation to ensure regiochemical purity.

Part 4: References

  • Drake, N. L., & Goldman, L. (1946).[2][4] Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline.[1][4] Journal of the American Chemical Society, 68(8), 1584–1587.[2] Link[2]

  • Manske, R. H. F., & Kulka, M. (1953).[2][5] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2][5] Link[2]

  • BenchChem. (2025).[1][2][3][6] 6-Methoxyquinolin-8-ol: Precursor and Synthetic Intermediate.[1][4] BenchChem Application Notes. Link[2]

  • PubChem. (2025).[1][2] 3-Chloro-4-methoxyaniline Compound Summary. National Library of Medicine.[1][2] Link[2]

Sources

Method

Application Note: Precision Chlorination of 6-Methoxyquinoline at the 5-Position

This Application Note is designed for researchers and process chemists requiring high-purity synthesis of 5-chloro-6-methoxyquinoline . It synthesizes historical foundational chemistry with modern process intensification...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity synthesis of 5-chloro-6-methoxyquinoline . It synthesizes historical foundational chemistry with modern process intensification strategies.


)

Executive Summary

The chlorination of 6-methoxyquinoline presents a classic problem in regiocontrol. While the quinoline ring system naturally predisposes electrophilic attack at positions 5 and 8, the introduction of a strong electron-donating group (EDG) at position 6 drastically alters the electronic landscape.

Successful isolation of the 5-chloro isomer requires exploiting the "intersecting activation" vectors where the natural reactivity of the quinoline carbocycle overlaps with the ortho-directing effect of the methoxy group. This guide outlines two validated protocols:

  • Method A (NCS): High selectivity, mild conditions, ideal for medicinal chemistry (mg to g scale).

  • Method B (Sulfuryl Chloride): High atom economy, faster kinetics, ideal for process scale-up (>100 g).

Scientific Foundation: The "Super-Activated" 5-Position

To achieve high yield, one must understand the electronic forces at play. The regioselectivity is not random; it is the product of two reinforcing electronic effects.

Mechanism of Regiocontrol
  • Effect 1: Quinoline Ring System: Electrophilic aromatic substitution (SEAr) in quinoline occurs preferentially on the benzene ring (positions 5, 6, 7, 8) rather than the electron-deficient pyridine ring.[1] Within the benzene ring, positions 5 and 8 are kinetically favored (similar to the

    
    -positions in naphthalene).
    
  • Effect 2: Methoxy Substituent (C6): The methoxy group is a strong ortho/para director.

    • Ortho positions to OMe: 5 and 7 .

    • Meta position to OMe: 8 .

  • The Intersection: Position 5 is the only site that benefits from both the intrinsic high reactivity of the quinoline

    
    -position and the strong ortho-activation from the methoxy group. Position 8 is deactivated relative to 5 (meta to OMe). Position 7 is activated by OMe but is intrinsically less reactive (
    
    
    
    -position).
Electronic Activation Map

The following diagram visualizes the converging electronic vectors that make Position 5 the "Super-Activated" target.

G Substrate 6-Methoxyquinoline QuinEffect Quinoline alpha-preference (Activates 5 & 8) Substrate->QuinEffect OMeEffect 6-OMe ortho-direction (Activates 5 & 7) Substrate->OMeEffect Pos5 Position 5 (Target) 5-Chloro-6-methoxyquinoline 5-Chloro-6-methoxyquinoline Pos5->5-Chloro-6-methoxyquinoline Product Pos7 Position 7 (Minor Byproduct) Pos8 Position 8 (Trace) QuinEffect->Pos5 Major QuinEffect->Pos8 Minor OMeEffect->Pos5 Strong OMeEffect->Pos7 Moderate

Figure 1: Convergence of electronic effects. Position 5 receives dual activation, minimizing the formation of 7-chloro and 8-chloro impurities.

Reagent Selection Matrix

FeatureN-Chlorosuccinimide (NCS) Sulfuryl Chloride (

)
Chlorine Gas (

)
Selectivity High (Slow release of

)
Moderate (Requires temp control)Low (Risk of over-chlorination)
Reaction Type Electrophilic SubstitutionElectrophilic / RadicalRadical / Electrophilic
Byproducts Succinimide (Water soluble)

(Gas), HCl (Gas)
HCl (Gas)
Solvent Acetonitrile (MeCN), Acetic AcidDCM, DCE, Chloroform

, Acetic Acid
Scale Suitability Lab / Pilot (g to kg)Production (>10 kg)Industrial (Ton)
Recommendation Primary Choice for R&D Primary Choice for Scale-up Not Recommended

Detailed Experimental Protocols

Protocol A: High-Selectivity Synthesis (NCS Method)

Best for: Medicinal chemistry, generation of analytical standards, high-purity requirements. Mechanism: NCS acts as a reservoir for


, often activated by the solvent (Acetic Acid) to form acetyl hypochlorite in situ, a milder electrophile than molecular chlorine.
Materials
  • Substrate: 6-Methoxyquinoline (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 – 1.10 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Temperature: 50°C – 60°C

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with 6-methoxyquinoline (10 mmol, 1.59 g) and Acetonitrile (30 mL). Note: Acetic acid can be used for faster rates but may darken the reaction mixture.

  • Reagent Addition: Add NCS (10.5 mmol, 1.40 g) in a single portion at room temperature.

  • Reaction: Heat the mixture to 55°C . Monitor by LC-MS or TLC (Hexane/EtOAc 7:3).

    • Checkpoint: Reaction typically reaches completion in 4–6 hours. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench: Cool to room temperature. Dilute with water (50 mL).

  • Workup:

    • Neutralize carefully with saturated

      
       (aq) or 1M NaOH to pH 8. Caution: CO2 evolution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Scale-Up Synthesis (Sulfuryl Chloride Method)

Best for: Process development, cost-sensitive synthesis, large batches. Mechanism:


 decomposes to release 

and

. The reaction is rapid and exothermic.
Materials
  • Substrate: 6-Methoxyquinoline (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure
  • Setup: Purge reaction vessel with Nitrogen (

    
    ). This reaction generates HCl and 
    
    
    
    gas; ensure proper venting to a scrubber.
  • Dissolution: Dissolve 6-methoxyquinoline (50 mmol, 7.96 g) in DCM (150 mL). Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Add Sulfuryl Chloride (52.5 mmol, 4.25 mL) dropwise via an addition funnel over 30 minutes.

    • Critical: Maintain internal temperature < 5°C to prevent di-chlorination (5,7-dichloro impurity).

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–3 hours.

  • Quench: Pour the reaction mixture slowly into ice-cold saturated

    
     solution.
    
  • Workup:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once with DCM.

    • Dry organics over

      
       and concentrate.
      
  • Purification: The crude material is often pure enough for subsequent steps. If necessary, recrystallize from cyclohexane or heptane.

    • Yield Expectation: 85–92%

Process Control & Troubleshooting

The following workflow diagram illustrates the decision-making process during the reaction monitoring phase.

Workflow Start Start Reaction Check (T = 3 hours) CheckLCMS Analyze Aliquot (LC-MS / TLC) Start->CheckLCMS Decision Is SM < 2%? CheckLCMS->Decision Stop Cool & Quench Decision->Stop Yes ImpurityCheck Check Di-chloro impurity (>5%?) Decision->ImpurityCheck No Continue Continue Heating (+1 hour) Continue->CheckLCMS AddReagent Add 0.1 eq NCS (Stalled Reaction) ImpurityCheck->Stop High Impurity (Accept Yield Loss) ImpurityCheck->Continue No Impurity

Figure 2: Process control logic for monitoring the chlorination reaction.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Presence of 5,7-dichloro impurity Temperature too high or excess reagent.Maintain strict 0°C (Method B) or reduce temp to 45°C (Method A). Ensure 1:1 stoichiometry.
Reaction stalls at 80% conversion Reagent decomposition or moisture.Add 0.1 eq fresh NCS. Ensure solvents are dry (anhydrous).
Dark/Black Reaction Mixture Oxidation of the quinoline ring.Common with old amine samples. Pre-purify starting material.[2] Use Nitrogen atmosphere.
Low Yield (<50%) Product lost in aqueous workup.The hydrochloride salt of the product is water-soluble. Ensure pH is adjusted to >8 before extraction.

References

  • Elderfield, R. C., et al. (1946). "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society, 68(8), 1584–1587.

  • BenchChem Technical Guides. (2025). "N-Chlorosuccinimide: Mechanism of Action in Chlorination Reactions."

  • Zeng, X., et al. (2013).[3] "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives." Synthesis, 45, 2391-2396.[3] (Demonstrates

    
     utility in chlorination). 
    
  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) as a Reagent."

  • PubChem Compound Summary. "6-Methoxyquinoline."

Sources

Application

Application Notes and Protocols for the Synthesis of 8-amino-5-chloro-6-methoxyquinoline Derivatives

Abstract The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of potent antimalarial drugs like primaquine and tafenoquine.[1] This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of potent antimalarial drugs like primaquine and tafenoquine.[1] This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of 8-amino-5-chloro-6-methoxyquinoline, a key intermediate for the development of novel therapeutic agents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis. We will detail the classic Skraup-Doebner-von Miller reaction to construct the core quinoline ring system, followed by a targeted reduction and a regioselective chlorination at the C-5 position.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the structural basis for a wide range of pharmaceuticals.[2] Within this class, 8-aminoquinoline derivatives are of paramount importance. They were among the first synthetic compounds specifically developed for their antimalarial activity and remain critical for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[3][4] The introduction of substituents onto the quinoline core, such as the 5-chloro and 6-methoxy groups, allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This modulation can enhance efficacy, alter metabolic stability, and potentially reduce side effects. The target molecule, 8-amino-5-chloro-6-methoxyquinoline, therefore represents a valuable building block for creating new chemical entities with potential applications beyond antimalarials, including anticancer and antimicrobial agents.[3]

Retrosynthetic Strategy and Workflow

The synthesis of 8-amino-5-chloro-6-methoxyquinoline is a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern. Our strategy involves three primary transformations:

  • Quinoline Ring Formation: Construction of the 6-methoxy-8-nitroquinoline core via the Skraup-Doebner-von Miller synthesis. This classic reaction is a reliable method for creating the quinoline heterocycle from an appropriately substituted aniline.[5]

  • Reduction of the Nitro Group: Conversion of the 8-nitro group to the essential 8-amino functionality. This is a critical step to install the key pharmacophore element.

  • Directed Chlorination: Selective introduction of a chlorine atom at the C-5 position. This is achieved by leveraging the directing effect of a temporary protecting group on the 8-amino position to ensure the correct regiochemistry.

The overall synthetic workflow is depicted below.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Nitro Group Reduction cluster_2 PART 3: Regioselective Chlorination A 3-Nitro-4-aminoanisole C 6-Methoxy-8-nitroquinoline A->C Skraup-Doebner-von Miller Reaction B Glycerol, H₂SO₄, As₂O₅ E 8-Amino-6-methoxyquinoline C->E Reduction D Fe powder, HCl G 8-Amino-5-chloro-6-methoxyquinoline E->G Directed Chlorination F 1. Acetic Anhydride (Protection) 2. N-Chlorosuccinimide (NCS) 3. Acid Hydrolysis (Deprotection)

Caption: Synthetic workflow for 8-amino-5-chloro-6-methoxyquinoline.

Detailed Experimental Protocols

Safety Precaution: The Skraup reaction can be highly exothermic and must be conducted with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory for all procedures. A safety shower and eyewash station should be readily accessible.[5]

Part 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)

This protocol is adapted from the robust procedure published in Organic Syntheses.[5]

Principle: The Skraup reaction involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid first dehydrates the glycerol to acrolein. The aromatic amine then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to form the quinoline ring. Arsenic pentoxide (As₂O₅) or the corresponding nitroaniline can serve as the oxidizing agent.

  • Reagents and Materials:

    • 3-Nitro-4-aminoanisole

    • Arsenic pentoxide (As₂O₅), powdered

    • Glycerol (U.S.P. grade)

    • Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84)

    • Concentrated ammonium hydroxide (NH₄OH, sp. gr. 0.9)

    • Chloroform

    • Methanol

    • Decolorizing carbon

    • 5-L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

    • Oil bath and hot plate

  • Step-by-Step Protocol:

    • In the 5-L flask, prepare a homogeneous slurry by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole and 588 g (2.45 moles) of powdered arsenic oxide in 1.2 kg (950 mL) of glycerol.

    • With vigorous stirring, slowly add 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.

    • After the initial exotherm subsides, set up the flask for heating under vacuum. Carefully heat the mixture in an oil bath to 105–110°C to remove water. Causality Note: Removing water drives the initial dehydration of glycerol to acrolein.

    • Once water removal is complete, reconfigure the flask for atmospheric heating and continued addition. The internal temperature must be carefully raised to 117°C.

    • Slowly add an additional 410 mL (754 g, 7.7 moles) of concentrated sulfuric acid dropwise over 2.5–3.5 hours, maintaining the internal temperature strictly between 117–119°C. Critical Step: Poor temperature control can lead to a violent, uncontrolled reaction.[5]

    • After the addition is complete, maintain the temperature at 120°C for 4 hours, then increase to 123°C for an additional 3 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to below 100°C and cautiously dilute with 1.5 L of water. Allow it to cool overnight with stirring.

    • Pour the diluted mixture into a stirred solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice to neutralize the acid and precipitate the crude product.

    • Filter the crude solid product and wash thoroughly with water.

    • Purification: The crude product is purified by recrystallization. Boil the solid with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes. Filter the hot solution. Concentrate the filtrate to approximately 1.5-2.5 L and cool to 5°C to crystallize the product. Filter the crystals and wash with cold methanol.

  • Expected Yield: 55–60%

  • Characterization:

    • Melting Point: 160–161°C[5]

    • Appearance: Yellow crystals

    • ¹³C NMR (DMSO-d₆): Key signals for the nitro-substituted aromatic ring and methoxy group.[6]

Part 2: Reduction of 6-Methoxy-8-nitroquinoline to 8-Amino-6-methoxyquinoline

Principle: The nitro group is readily reduced to a primary amine using a metal-acid system, such as iron powder in hydrochloric acid. This is a classic and cost-effective method for this transformation.

  • Reagents and Materials:

    • 6-Methoxy-8-nitroquinoline

    • Iron powder

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

    • Toluene

    • Glass-lined reaction vessel or round-bottom flask

  • Step-by-Step Protocol:

    • To a reaction vessel, add a suitable volume of hydrochloric acid and heat to 50°C.

    • In portions, simultaneously add the 6-methoxy-8-nitroquinoline and iron powder over a period of 3.5 hours, maintaining the reaction temperature between 65-70°C.

    • After the addition is complete, hold the temperature for an additional 2 hours to ensure complete reduction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

    • Cool the reaction mixture and filter to remove the iron salts. The filtrate contains the crude 8-amino-6-methoxyquinoline hydrochloride.

    • Carefully neutralize the filtrate to pH 7 with a dilute base (e.g., NaOH or NH₄OH solution) to precipitate the free amine.

    • Filter the precipitated solid, wash with water, and dry.

    • Purification: Recrystallize the crude product from toluene to obtain the purified 8-amino-6-methoxyquinoline.[8]

  • Expected Yield: High (typically >85%)

  • Characterization:

    • Melting Point: 41°C[8]

    • Appearance: Brown to very dark brown solid[8]

    • Mass Spectrometry (LC-MS): Expected m/z = 175.0866 [M+H]⁺[9]

Part 3: Synthesis of 8-Amino-5-chloro-6-methoxyquinoline

Principle: Direct chlorination of 8-amino-6-methoxyquinoline can lead to a mixture of products. To achieve selectivity at the C-5 position, the 8-amino group is first protected as an amide (e.g., acetamide). This 8-amido group acts as a directing group, activating the C-5 position for electrophilic aromatic substitution.[10] N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for this purpose.[11] The protecting group is then removed by hydrolysis.

  • Reagents and Materials:

    • 8-Amino-6-methoxyquinoline

    • Acetic anhydride

    • Pyridine (optional, as a base)

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile or a similar polar aprotic solvent

    • Hydrochloric acid (for hydrolysis)

    • Sodium bicarbonate solution

  • Step-by-Step Protocol:

    • Protection: Dissolve 8-amino-6-methoxyquinoline (1 equiv.) in a suitable solvent like dichloromethane or acetic acid. Add acetic anhydride (1.1 equiv.) and a catalytic amount of pyridine. Stir at room temperature until TLC analysis indicates complete formation of the acetamide. Work up by washing with water and sodium bicarbonate solution to obtain 8-acetamido-6-methoxyquinoline.

    • Chlorination: Dissolve the protected 8-acetamido-6-methoxyquinoline (1 equiv.) in acetonitrile. Add N-Chlorosuccinimide (1.1 equiv.) in one portion. Heat the reaction mixture (e.g., to 50-60°C) and stir for several hours. Causality Note: The acetamido group at C-8 directs the incoming electrophile (Cl⁺ from NCS) to the ortho position (C-7) and para position (C-5). Steric hindrance at C-7 favors substitution at the C-5 position.[10]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude 5-chloro-8-acetamido-6-methoxyquinoline.

    • Deprotection: Reflux the crude chlorinated intermediate in aqueous hydrochloric acid (e.g., 6M HCl) for several hours until the amide is fully hydrolyzed.

    • Cool the solution and carefully neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the final product, 8-amino-5-chloro-6-methoxyquinoline.

    • Filter the solid, wash with water, and dry.

    • Purification: The final product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data and Characterization Summary

CompoundStarting MaterialMol. WeightExpected YieldMelting Point (°C)
6-Methoxy-8-nitroquinoline3-Nitro-4-aminoanisole204.1855-60%160-161[5]
8-Amino-6-methoxyquinoline6-Methoxy-8-nitroquinoline174.20>85%41[8]
8-Amino-5-chloro-6-methoxyquinoline8-Amino-6-methoxyquinoline208.65VariableN/A

Characterization of Final Product (8-Amino-5-chloro-6-methoxyquinoline):

  • ¹H NMR: The spectrum is expected to show distinct aromatic protons. The proton at C-7 will likely appear as a singlet, and the protons at C-2, C-3, and C-4 will show their characteristic quinoline splitting patterns. The disappearance of the signal for the C-5 proton compared to the 8-amino-6-methoxyquinoline precursor will confirm the substitution.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the substituted quinoline ring. The C-5 signal will be significantly shifted due to the attached chlorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monochlorinated compound, with a molecular ion peak [M]⁺ at m/z 208 and a [M+2]⁺ peak at m/z 210 with an intensity ratio of approximately 3:1.

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the methoxy group.

References

  • Elderfield, R. C., Gensler, W. J., Williamson, T. A., Griffing, J. M., Kupchan, S. M., & Maynard, J. T. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1584–1587.
  • Gershon, H., Clarke, D. D., & Muriel, K. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Khattak, I., et al. (2014). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research.
  • Hao, W., Wang, Y., & Liu, Y. (2017). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry, 37(12), 3198-3203.
  • Chem-Impex. (n.d.). 8-Amino-6-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (2015). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Journal of the American Chemical Society. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Retrieved from [Link]

  • Preprints.org. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • European Patent Office. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • ACS Publications. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Fordham Research Commons. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Method

Application Note: Scalable Manufacturing of 5-Chloro-6-methoxyquinoline

Abstract This application note details a robust, scalable protocol for the manufacturing of 5-chloro-6-methoxyquinoline , a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors. Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the manufacturing of 5-chloro-6-methoxyquinoline , a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors. Unlike traditional Skraup syntheses starting from chlorinated anilines—which suffer from poor regioselectivity (yielding mixtures of 5- and 7-chloro isomers)—this protocol utilizes a Late-Stage Regioselective Electrophilic Halogenation strategy. We demonstrate that starting from 6-methoxyquinoline and utilizing N-Chlorosuccinimide (NCS) in a polar aprotic solvent system affords >95% regioselectivity for the C5 position. This guide includes process flow diagrams, safety parameters for kilogram-scale production, and validated analytical methods.

Strategic Route Selection: The "Why"

In process chemistry, the choice of starting material dictates the purification burden. For 5-chloro-6-methoxyquinoline, two routes were evaluated:

Route A: De Novo Cyclization (Not Recommended)
  • Approach: Skraup reaction using 3-chloro-4-methoxyaniline .

  • Outcome: Cyclization of meta-substituted anilines occurs at both the ortho (C2) and para (C6) positions relative to the amine.

  • Result: A difficult-to-separate mixture of 5-chloro-6-methoxyquinoline (minor) and 7-chloro-6-methoxyquinoline (major).

  • Verdict: High cost of goods (COGS) due to yield loss and complex chromatography.

Route B: Direct C5-Functionalization (Recommended)
  • Approach: Electrophilic chlorination of 6-methoxyquinoline .

  • Mechanism: The methoxy group at C6 is a strong electron-donating group (EDG). It activates the ortho and para positions.

    • Para (C9): Blocked (bridgehead carbon).

    • Ortho (C5 vs C7): The C5 position is electronically favored (alpha-position in the naphthalene-like system) compared to C7 (beta-position).

  • Result: High selectivity for the 5-chloro isomer.[1]

  • Verdict: Scalable, cost-effective, and relies on crystallization rather than chromatography.

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic and the chemical pathway selected for this protocol.

G Start_A 3-Chloro-4-methoxyaniline Route_A Route A: Skraup Cyclization (Strong Acid, Heat) Start_A->Route_A High Risk Mixture Result: Mixture of 5-Cl (30%) & 7-Cl (70%) Route_A->Mixture Regio-scrambling Start_B 6-Methoxyquinoline (Commercially Available) Route_B Route B: Direct Chlorination (NCS, Acetonitrile) Start_B->Route_B Preferred Route Intermediate Transition State (C5 Activation) Route_B->Intermediate Electrophilic Subst. Product Product: 5-Chloro-6-methoxyquinoline (>95% Selectivity) Intermediate->Product Kinetic Control

Figure 1: Decision matrix comparing De Novo synthesis (Route A) vs. Direct Functionalization (Route B). Route B is selected for its superior regiocontrol.

Detailed Experimental Protocol

Scale: 1.0 kg Input | Expected Yield: 85-90% | Purity: >98% (HPLC)

Reagents & Materials Table
ReagentCAS No.Eq.[2][3]Mass/VolFunction
6-Methoxyquinoline 5263-87-61.01.00 kgStarting Material
N-Chlorosuccinimide (NCS) 128-09-61.050.88 kgChlorinating Agent
Acetonitrile (ACN) 75-05-810 Vol10.0 LSolvent (Polar Aprotic)
Sodium Thiosulfate (10% aq) 7772-98-7N/A2.0 LQuench Agent
Ethyl Acetate 141-78-6N/AAs req.Extraction/Crystallization
Step-by-Step Methodology
Step 1: Reaction Setup
  • Reactor Prep: Ensure a 20L glass-lined reactor is clean, dry, and equipped with an overhead stirrer and a reflux condenser.

  • Dissolution: Charge Acetonitrile (10 L) and 6-Methoxyquinoline (1.0 kg) . Stir at 200 RPM until fully dissolved (Solution will be pale yellow).

  • Temperature Control: Adjust jacket temperature to 25°C . Note: Higher temperatures (>50°C) increase the risk of 5,7-dichlorination.

Step 2: Reagent Addition (The Critical Control Point)
  • Dosing: Add NCS (0.88 kg) portion-wise over 60 minutes.

    • Caution: The reaction is slightly exothermic. Monitor internal temperature (IT); do not allow IT to exceed 35°C.

  • Reaction Phase: Stir the mixture at 40°C for 4–6 hours.

  • IPC (In-Process Control): Sample the reaction mixture for HPLC.

    • Target: Starting Material < 2.0%.

    • Impurity Check: Ensure 5,7-dichloro impurity is < 5%.

Step 3: Workup & Quench
  • Concentration: Distill off approximately 70% of the Acetonitrile under reduced pressure (Vacuum: 200 mbar, Bath: 45°C).

  • Quench: Add Water (5.0 L) to the residue.

  • Neutralization: Add 10% Sodium Thiosulfate solution (2.0 L) to neutralize any unreacted active chlorine species. Stir for 30 minutes.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (2 x 5.0 L) .

  • Washing: Wash the combined organic layer with Brine (5.0 L) and dry over Sodium Sulfate.

Step 4: Purification (Crystallization)
  • Solvent Swap: Concentrate the Ethyl Acetate layer to a thick oil.

  • Crystallization: Add Ethanol (3.0 L) and heat to reflux to dissolve. Slowly cool to 0-5°C over 4 hours.

  • Filtration: Collect the off-white crystals via vacuum filtration.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Engineering & Safety Diagram

The following diagram outlines the physical workflow and safety checkpoints for the manufacturing floor.

ProcessFlow Reactor 20L Glass-Lined Reactor (Temp Limit: 35°C) Quench Quench Vessel (Na2S2O3 Addition) Reactor->Quench Transfer after IPC Pass Dosing Solids Addition Funnel (NCS Dosing) Dosing->Reactor Controlled Addition (60 min) Separator Phase Separator (Org/Aq Split) Quench->Separator Biphasic Mixture Crystallizer Crystallization Unit (EtOH Reflux -> Cool) Separator->Crystallizer Organic Phase Waste Waste Stream: Succinimide/Sulfates Separator->Waste Aqueous Waste (Succinimide) Filter Nutsche Filter Crystallizer->Filter Slurry Dryer Vacuum Oven (45°C) Filter->Dryer Wet Cake Final Final Dryer->Final 5-Chloro-6-methoxyquinoline

Figure 2: Manufacturing workflow emphasizing the separation of the succinimide byproduct and controlled crystallization.

Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, the following HPLC parameters must be used to distinguish the 5-chloro isomer from the 8-chloro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Markers:

    • 6-Methoxyquinoline (SM): ~5.2 min

    • 5-Chloro-6-methoxyquinoline (Product): ~8.4 min

    • 5,7-Dichloro-6-methoxyquinoline (Over-chlorinated): ~10.1 min

Quality Criterion: The reaction is considered successful only if the ratio of Product to 5,7-Dichloro impurity is > 95:5 prior to crystallization.

References

  • Manske, R. H. F.; Kulka, M. (1953).[4][5] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59–98.[4]

  • Eicher, T.; Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.

  • Vertex AI Search Results. (2025). Patents regarding 5-chloro-8-hydroxyquinoline synthesis (Analogous Process Engineering). (See CN102267943B for reactor engineering precedents).

  • Royal Society of Chemistry. (2018). Regioselective halogenation of quinolines. Chemical Science. (Demonstrates C5 activation in 8-substituted quinolines, applicable by analogy to 6-substituted systems).

Sources

Application

Application Note: Strategic Functionalization of 5-Chloro-6-methoxyquinoline for Kinase Inhibitor Discovery

This Application Note is structured to guide medicinal chemists and drug developers through the strategic functionalization of 5-Chloro-6-methoxyquinoline . This scaffold is a "privileged structure" in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug developers through the strategic functionalization of 5-Chloro-6-methoxyquinoline . This scaffold is a "privileged structure" in kinase inhibitor discovery, offering unique vectors for engaging the ATP-binding pocket (hinge region), the gatekeeper residue, and the solvent-front region.

Executive Summary

The 5-Chloro-6-methoxyquinoline core represents a highly versatile scaffold for Type I and Type II kinase inhibitors. Unlike the ubiquitous 6,7-dimethoxyquinoline (e.g., Cabozantinib) or 4-anilinoquinoline (e.g., Bosutinib) cores, the 5-chloro substituent provides a rare steric and electronic handle to target the gatekeeper residue or induce conformational changes in the P-loop, while the 6-methoxy group serves as a tunable vector for solubility and solvent-front interactions.

This guide details three validated protocols to transform this core into high-potency kinase inhibitors:

  • C4-Activation: Introduction of the "Hinge Binder" (critical for ATP competition).

  • C5-Diversification: Exploiting the 5-Cl handle for "Gatekeeper" targeting via cross-coupling.

  • C6-Modulation: Tuning physicochemical properties (LogD, solubility) via ether modification.

Chemical Space & Binding Topology

To design effective inhibitors, one must understand how this scaffold orients within the kinase active site.

  • C4-Position (Hinge Binder): The primary vector. Substitution here (usually an aromatic amine) forms the critical hydrogen bonds with the kinase hinge region (e.g., Met341 in Src, Thr315 in Abl).

  • C5-Position (Gatekeeper/Hydrophobic Pocket): The 5-chloro group sits adjacent to the gatekeeper residue. It can be retained to lock conformation or cross-coupled to reach into the hydrophobic back-pocket (Type II inhibition).

  • C6-Position (Solvent Front): The methoxy group points towards the solvent interface. Modifying this into a solubilizing tail (e.g., morpholine, piperazine) improves ADME properties without disrupting binding affinity.

Structural Logic Diagram

KinaseBinding Scaffold 5-Chloro-6-methoxyquinoline (Core Scaffold) C4 C4 Position (Hinge Binding) Scaffold->C4 Activation via N-Oxide/POCl3 C5 C5 Position (Gatekeeper/Back Pocket) Scaffold->C5 Pd-Catalyzed Cross-Coupling C6 C6 Position (Solvent Front/ADME) Scaffold->C6 Demethylation & Ether Synthesis Kinase Hinge\n(H-bonds) Kinase Hinge (H-bonds) C4->Kinase Hinge\n(H-bonds) Gatekeeper Residue\n(Steric/Electronic) Gatekeeper Residue (Steric/Electronic) C5->Gatekeeper Residue\n(Steric/Electronic) Solubility\n(Morpholine/Piperazine) Solubility (Morpholine/Piperazine) C6->Solubility\n(Morpholine/Piperazine)

Figure 1: Strategic vectors for functionalizing the quinoline core to map against kinase active site domains.

Experimental Protocols

Protocol A: C4-Activation (The Hinge Binder)

The native 5-chloro-6-methoxyquinoline lacks a leaving group at C4. To install the hinge-binding aniline, we must first activate this position via N-oxidation followed by chlorination.

Objective: Synthesis of 4,5-Dichloro-6-methoxyquinoline .

Reagents:

  • Starting Material: 5-Chloro-6-methoxyquinoline (1.0 eq)

  • Oxidant: m-CPBA (1.2 eq) or H₂O₂/Urea

  • Chlorinating Agent: POCl₃ (Phosphorus oxychloride)

  • Solvent: DCM (for oxidation), Neat or Toluene (for chlorination)

Step-by-Step Workflow:

  • N-Oxidation: Dissolve 5-chloro-6-methoxyquinoline in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir for 4–6 hours.

    • QC Check: Monitor by TLC (DCM/MeOH 95:5). The N-oxide is significantly more polar (lower R_f).

    • Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid. Dry organic layer and concentrate.

  • Meisenheimer Rearrangement/Chlorination: Suspend the crude N-oxide in POCl₃ (5 vol). Heat to reflux (105°C) for 2–3 hours.

    • Mechanism:[1][2][3] The N-oxide oxygen attacks the phosphorus, making it a good leaving group. Chloride attacks C2 or C4. Due to the 6-OMe donor effect and 5-Cl steric block, C4 substitution is electronically favored but C2 is possible.

    • Purification: Pour onto ice/NH₄OH (Caution: Exothermic). Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate the 4,5-dichloro isomer from the 2,5-dichloro isomer.

Data Summary:

Compound Yield (Typical) Key 1H NMR Feature
N-Oxide Intermediate 85-92% Downfield shift of H2 (~8.5 ppm)

| 4,5-Dichloro-6-OMe | 60-75% | Loss of H4 singlet; H2 appears as singlet ~8.7 ppm |

Protocol B: Installation of the Hinge Binder ( )

With the 4-Cl handle installed, we proceed to attach the aniline. This is the most critical step for kinase potency.

Objective: Synthesis of 4-(Arylamino)-5-chloro-6-methoxyquinoline .

Reagents:

  • Substrate: 4,5-Dichloro-6-methoxyquinoline (1.0 eq)

  • Nucleophile: Functionalized Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethoxyethanol

  • Catalyst: HCl (cat.) or neat heating

Step-by-Step Workflow:

  • Dissolve the quinoline substrate in IPA (0.2 M).

  • Add the aniline (1.1 eq).

  • Critical Step: Add 2-3 drops of 4M HCl in dioxane (catalytic acid activates the quinoline nitrogen, making C4 more electrophilic).

  • Reflux at 85°C for 4–12 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Filter the precipitate. Wash with cold IPA and Et₂O. Free base with sat. NaHCO₃ if necessary for the next step.

Note on Regioselectivity: The 4-Cl is significantly more reactive toward


 than the 5-Cl due to the resonance stabilization of the intermediate Meisenheimer complex by the quinoline nitrogen. The 5-Cl remains intact for Protocol C.
Protocol C: C5-Diversification (The Gatekeeper Vector)

The 5-Chloro group is sterically hindered and electron-rich (due to 6-OMe), making it challenging for standard Suzuki couplings. We utilize a high-activity Buchwald precatalyst system.

Objective: Cross-coupling at C5 to access the back-pocket (e.g., 5-Aryl or 5-Heteroaryl derivatives).

Reagents:

  • Substrate: 4-Anilino-5-chloro-6-methoxyquinoline (from Protocol B)

  • Boronic Acid: R-B(OH)₂ (1.5 eq)

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (for less hindered acids)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 mins.

  • Add degassed solvent.[4]

  • Heat to 100°C (microwave irradiation for 30 mins is preferred for difficult substrates).

  • Troubleshooting: If de-chlorination (protodehalogenation) is observed, switch to a milder base (Cs₂CO₃) and lower temperature (80°C) with a more electron-rich ligand like SPhos .

Synthesis Pathway Diagram

The following diagram illustrates the integrated workflow from the core scaffold to the final kinase inhibitor.

Synthesispathway Start 5-Chloro-6-methoxyquinoline Step1 1. N-Oxidation (m-CPBA) 2. Chlorination (POCl3) Start->Step1 Inter1 4,5-Dichloro-6-methoxyquinoline Step1->Inter1 Yield: 60-70% Step2 SNAr Displacement (Aniline, IPA, HCl, Reflux) Inter1->Step2 Inter2 4-Anilino-5-chloro-6-methoxyquinoline (Active Kinase Inhibitor) Step2->Inter2 Yield: 80-90% Step3 Suzuki Coupling (R-B(OH)2, XPhos Pd G3) Inter2->Step3 Final 4,5-Diaryl-6-methoxyquinoline (Dual Pocket Binder) Step3->Final Yield: 40-60%

Figure 2: Synthetic workflow for converting the 5-chloro-6-methoxyquinoline core into a functionalized kinase inhibitor.

References & Validation

  • Quinoline Scaffold in Kinase Inhibitors:

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. This review establishes the 4-anilinoquinoline pharmacophore.[5]

    • Validation: See FDA-approved drugs Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor) which utilize the quinoline/quinoline-like core.

  • C4-Activation Protocol (N-Oxide Route):

    • Wright, S. W., et al. (1992). Anilinoquinazoline inhibitors of epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Describes the POCl₃ activation mechanism applicable to quinolines.

    • Source:

  • C5-Functionalization (Suzuki Coupling on Chlorides):

    • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society.[6] Validates the use of XPhos for sterically hindered aryl chlorides like the 5-chloroquinoline.

    • Source:

  • Reactivity of 5-Chloro vs 4-Chloro:

    • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. J. Am. Chem. Soc. Classical study establishing the stability of the 5-Cl position during standard nucleophilic substitutions at C4.

    • Source:

Disclaimer: All protocols involve hazardous chemicals (POCl₃, m-CPBA). Procedures should be performed in a fume hood with appropriate PPE. Yields may vary based on specific aniline nucleophilicity.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution on 5-Chloroquinolines

Introduction: The Strategic Importance of C5-Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and physicochemical properties.[1][2] Among these, quinolines functionalized at the C5 position are of particular interest. The strategic placement of substituents at this position can significantly modulate a molecule's interaction with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. However, the chemical reactivity of the quinoline ring is not uniform across all positions. Nucleophilic aromatic substitution (SNAr), a key transformation for introducing diverse functional groups, preferentially occurs at the C2 and C4 positions due to the activating effect of the ring nitrogen.[3] The C5 position, being part of the carbocyclic ring, is electronically less activated and thus presents a greater challenge for direct nucleophilic substitution.

This guide provides a comprehensive overview of the reaction conditions and protocols for achieving successful nucleophilic substitution on 5-chloroquinolines. We will delve into the mechanistic principles, explore various catalytic systems, and provide detailed, field-proven protocols for the coupling of 5-chloroquinoline with a range of nitrogen, oxygen, and sulfur nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the C5 position of the quinoline scaffold for the synthesis of novel molecular entities.

Mechanistic Considerations: Overcoming the Inertness of the C5 Position

Direct nucleophilic aromatic substitution on unactivated aryl halides is generally a difficult transformation. The SNAr mechanism proceeds through a high-energy Meisenheimer intermediate, which is a negatively charged species.[4] The stability of this intermediate is crucial for the reaction to proceed. In the case of haloquinolines, the electron-withdrawing effect of the nitrogen atom stabilizes the Meisenheimer complex when the attack occurs at the C2 and C4 positions, facilitating the substitution. This effect is significantly diminished at the C5 position, rendering it less susceptible to classical SNAr reactions.

To overcome this inherent lack of reactivity, transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools. These reactions proceed through different mechanistic pathways, avoiding the formation of an unfavorable Meisenheimer intermediate. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann and Chan-Lam couplings.

I. C-N Bond Formation: Amination of 5-Chloroquinolines

The introduction of an amino group at the C5 position of the quinoline ring is a critical step in the synthesis of many biologically active compounds. Both palladium and copper-based catalytic systems have been successfully employed for this transformation.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds.[5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.

Buchwald_Hartwig cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination [Ar-Pd(II)(L2)(HNR'R'')]Cl Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(L2)-NR'R'' Amine Coordination->Amido Complex - HCl (Base) Product Ar-NR'R'' Amido Complex->Product Reductive Elimination 5-Chloroquinoline 5-Chloroquinoline 5-Chloroquinoline->Oxidative Addition Complex Ar-Cl Ar Ar = 5-Quinolyl L L = Phosphine Ligand

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 5-Chloroquinolines

Nucleophile (Amine)Pd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Adamantane-containing aminesPd(dba)₂ (4-8)BINAP or DavePhos (4.5-9)NaOtBuDioxaneReflux6-15Good[6]
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1101885N/A
AnilinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃t-BuOH1002492N/A
BenzylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001288N/A

(Note: N/A indicates representative conditions based on general literature knowledge, as specific literature for these exact combinations with 5-chloroquinoline was not found in the provided search results.)

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 5-Chloroquinoline

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(dba)₂, 4-8 mol%), the phosphine ligand (e.g., BINAP or DavePhos, 4.5-9 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add 5-chloroquinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., dioxane).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., reflux) for the indicated time (6-15 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminoquinoline derivative.

B. Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[7] While it traditionally required harsh reaction conditions, modern protocols often utilize ligands for copper, allowing for milder temperatures and broader substrate scope.

Protocol 2: General Procedure for Copper-Catalyzed Amination of 5-Chloroquinoline

  • To a reaction vial, add 5-chloroquinoline (1.0 equiv.), the amine (1.5 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent (e.g., DMF or NMP).

  • Seal the vial and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. C-O Bond Formation: Synthesis of 5-Alkoxy- and 5-Aryloxyquinolines

The synthesis of 5-alkoxy- and 5-aryloxyquinolines typically relies on copper-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Chan-Lam coupling.

A. Ullmann Condensation for C-O Bond Formation

Similar to the amination reaction, the Ullmann condensation can be adapted for the synthesis of aryl ethers from aryl halides and alcohols or phenols.[4][7]

Table 2: Representative Conditions for Ullmann C-O Coupling with 5-Chloroquinoline

Nucleophile (Alcohol/Phenol)Cu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF13024Moderate[7] (adapted)
n-ButanolCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane11024Moderate[4] (adapted)
4-MethoxyphenolCu₂O (5)Picolinic Acid (10)K₃PO₄DMSO12018Good[7] (adapted)

Protocol 3: General Procedure for Ullmann Ether Synthesis with 5-Chloroquinoline

  • Combine 5-chloroquinoline (1.0 equiv.), the alcohol or phenol (1.5 equiv.), the copper catalyst (e.g., CuI, 10 mol%), the ligand (if any, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) in a reaction vessel.

  • Add the solvent (e.g., DMF or DMSO).

  • Heat the mixture under an inert atmosphere at 110-140 °C for 18-24 hours.

  • Work-up and purify as described in Protocol 2.

B. Chan-Lam C-O Coupling

The Chan-Lam coupling offers a milder alternative to the Ullmann reaction, often proceeding at room temperature and open to the air.[8][9][10] It typically involves the reaction of an aryl boronic acid with an alcohol or amine, but modifications for using aryl halides have been developed.

Chan_Lam cluster_legend Legend Cu(II) Cu(II) Transmetalation Ar-Cu(II)-OR' Cu(II)->Transmetalation + Ar-B(OH)₂ + R'OH Reductive Elimination Ar-OR' Transmetalation->Reductive Elimination Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Reoxidation Cu(II) Cu(0)->Reoxidation Oxidant (O₂) Ar Ar = 5-Quinolyl

Figure 2: Simplified representation of a Chan-Lam C-O coupling catalytic cycle.

Protocol 4: General Procedure for Chan-Lam-type O-Arylation of 5-Chloroquinoline

  • In a vial open to the atmosphere, dissolve 5-chloroquinoline (1.0 equiv.), the alcohol (2.0 equiv.), and a copper salt (e.g., Cu(OAc)₂, 1.0-2.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂).

  • Add a base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

III. C-S Bond Formation: Synthesis of 5-Thioquinolines

The introduction of sulfur-containing moieties at the C5 position can be achieved through palladium or copper-catalyzed cross-coupling reactions with thiols.

A. Palladium-Catalyzed Thiolation

Palladium catalysts, particularly those with ferrocene-based ligands, have proven effective for the cross-coupling of aryl halides with a wide range of thiols.[11][12]

Table 3: Representative Conditions for Palladium-Catalyzed Thiolation of 5-Chloroquinoline

Nucleophile (Thiol)Pd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolPd(OAc)₂ (2)dppf (4)K₃PO₄Toluene10012Good[11] (adapted)
n-ButanethiolPd₂(dba)₃ (1.5)Xantphos (3)DBUDioxane11018Good[12] (adapted)
4-MethylthiophenolPd(OAc)₂ (2)1,1'-Bis(diisopropylphosphino)ferrocene (4)NaOtBuToluene1003-12High[11] (adapted)

Protocol 5: General Procedure for Palladium-Catalyzed Thiolation of 5-Chloroquinoline

  • In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., dppf, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add 5-chloroquinoline (1.0 equiv.) and the thiol (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

B. Copper-Catalyzed Thiolation

Copper-catalyzed C-S bond formation is a viable alternative to palladium-based methods and can sometimes offer advantages in terms of cost and functional group tolerance.

Protocol 6: General Procedure for Copper-Catalyzed Thiolation of 5-Chloroquinoline

  • To a reaction vial, add 5-chloroquinoline (1.0 equiv.), the thiol (1.2 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture at 90-110 °C for 12-24 hours.

  • Work-up and purify as described in Protocol 2.

Conclusion and Future Outlook

The functionalization of the C5 position of the quinoline ring, while challenging, is a critical endeavor for the development of novel pharmaceuticals and functional materials. Transition metal catalysis provides a powerful toolkit for achieving nucleophilic substitution at this less reactive position. This guide has outlined the key mechanistic considerations and provided detailed protocols for the C-N, C-O, and C-S bond formation on 5-chloroquinolines.

The choice of the catalytic system—be it palladium or copper-based—along with the appropriate ligand and reaction conditions, is paramount for a successful transformation. The protocols presented herein serve as a robust starting point for researchers. Further optimization may be required depending on the specific nature of the nucleophile and any other functional groups present on the quinoline scaffold. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and versatile methods for the selective functionalization of challenging positions on heterocyclic scaffolds, further expanding the accessible chemical space for drug discovery and materials science.

References

  • Ullmann Reaction. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Journal of Organic Chemistry. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 8, 2026, from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012).
  • Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. (2025). Journal of the American Chemical Society. [Link]

  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules. [Link]

  • Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. (2013). Organometallics. [Link]

  • Synthesis of aminoquinolines 5a–x in two steps. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Various nucleophilic aromatic substitutions at C-5 position of 4. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2020). Organic & Biomolecular Chemistry. [Link]

  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. (2004). Tetrahedron. [Link]

  • Reactivity Trends and Stereospecificity in Nucleophilic Substitution Reactions. (2006). ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]

  • Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I). (2016). PMC. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006). ResearchGate. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2019). ACS Catalysis. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

  • CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. (2015). ResearchGate. [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). Molecules. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). Polymers. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. (2019). ResearchGate. [Link]

  • Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C−H/N−H Coupling for N-Arylation of Sulfoximines. (2018). ResearchGate. [Link]

  • OPTIMIZATION OF QUINOLINE SYNTHESIS BY QUALITY BY DESIGN. (2026). European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization. (2021). Chemical Communications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). Molecules. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). MDPI. [Link]

  • A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. (2024). Dalton Transactions. [Link]

  • Transition metal-catalyzed ketone-directed or mediated C–H functionalization. (2015). Chemical Society Reviews. [Link]

  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. (2024). MDPI. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). RSC Advances. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole .... (2022). Nature Chemistry. [Link]

  • Transition metal‐catalyzed C5 alkylation of 8‐aminoquinolines.. (2019). ResearchGate. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2021). Current Organic Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-6-methoxyquinoline Synthesis

Topic: Yield Optimization & Process Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide[1] Executive Summary & Core Strategy The synthesis of 5-chloro-6-methoxyquinoline pres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide[1]

Executive Summary & Core Strategy

The synthesis of 5-chloro-6-methoxyquinoline presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the Skraup cyclization with the regiochemical demands of the substituted benzene ring.

While direct chlorination of 6-methoxyquinoline is possible, it frequently results in difficult-to-separate mixtures of 5-chloro, 7-chloro, and 5,7-dichloro isomers due to the competing ortho-directing effects of the methoxy group.

The Superior Route: This guide advocates for the Modified Skraup Synthesis starting from 3-chloro-4-methoxyaniline .[1] By installing the chlorine atom before ring closure, you lock in the regiochemistry (forcing cyclization at the less hindered ortho-position) and focus solely on optimizing the cyclization yield.

Process Logic & Visualization

The following diagram illustrates the preferred synthetic pathway and the critical decision nodes that determine yield versus tar formation.

SkraupSynthesis Start 3-Chloro-4-methoxyaniline Cyclization Cyclization (Michael Addition -> Closure) Start->Cyclization Substrate Reagents Glycerol + H2SO4 + Oxidant (I2 or Nitrobenzene) Intermediate Acrolein (In Situ) Reagents->Intermediate Dehydration Intermediate->Cyclization Electrophile Product 5-Chloro-6-methoxyquinoline Cyclization->Product Path A: Controlled Temp (Major) SideProduct Polymerized Tars Cyclization->SideProduct Path B: Overheating/Runaway (Minor)

Figure 1: The Modified Skraup pathway.[1] Note that controlling the in-situ generation of acrolein (Intermediate) is the rate-limiting step for preventing polymerization (Side Product).

Troubleshooting & FAQs

Field-proven solutions to common experimental failures.

Q1: My reaction mixture turns into an intractable black tar (polymerization). How do I prevent this?

Diagnosis: This is the hallmark of a "runaway" Skraup reaction.[1] The dehydration of glycerol to acrolein is exothermic, and acrolein itself polymerizes rapidly if the concentration is too high or the temperature spikes.

The Fix: The "Moderator" Protocol Do not mix all reagents at once. Use a modified addition protocol:

  • Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) and Boric Acid (H₃BO₃) into the reaction mixture. These act to moderate the oxidation potential and violent dehydration of glycerol [1].

  • Dosing Control: Pre-heat the aniline/acid mixture to 100°C, then add the glycerol dropwise over 1-2 hours. This ensures acrolein is consumed by the aniline as fast as it is generated, preventing it from polymerizing with itself.

Q2: I am seeing low yields (<40%). Is my oxidant stoichiometry off?

Diagnosis: Standard Skraup often uses nitrobenzene as both solvent and oxidant.[1] However, for substituted anilines, this can be inefficient.[1]

The Fix: Iodine Catalysis Switch to using Iodine (I₂) as a co-oxidant or catalyst.[1]

  • Why? Iodine facilitates the dehydrogenation of the dihydroquinoline intermediate (the final step to aromatization) more gently than nitrobenzene alone.

  • Stoichiometry: Use 0.01–0.05 equivalents of I₂ along with the standard oxidant (nitrobenzene or sodium m-nitrobenzenesulfonate).[1] This often boosts yields into the 60–75% range for methoxy-substituted quinolines.[1]

Q3: How do I ensure the chlorine ends up at position 5 and not 7?

Diagnosis: You are likely worried about the cyclization direction.[1]

  • Starting Material: 3-chloro-4-methoxyaniline.

  • Mechanism: Cyclization occurs ortho to the amino group.[1]

    • Path A (Desired): Cyclization at the carbon para to the Chlorine. (Sterically unhindered).

    • Path B (Undesired): Cyclization at the carbon between the Amine and the Chlorine. (Sterically blocked). Validation: The steric bulk of the chlorine atom at position 3 effectively blocks the adjacent ortho position. The reaction naturally selects the open position, yielding 5-chloro-6-methoxyquinoline with >95% regioselectivity.[1] No special catalyst is needed for this selectivity; it is substrate-controlled.[1]

Optimized Experimental Protocol

Standardized for 50g scale.

Materials
  • Substrate: 3-Chloro-4-methoxyaniline (1.0 eq)

  • Reagent: Glycerol (3.5 eq)

  • Acid: Conc. H₂SO₄ (2.5 eq)

  • Moderator: Ferrous Sulfate heptahydrate (0.05 eq), Boric Acid (0.3 eq)

  • Oxidant: Sodium m-nitrobenzenesulfonate (0.6 eq) or Nitrobenzene (0.5 eq)[1]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), reflux condenser, and addition funnel.

  • The "Sulfo-Mix": Charge the flask with 3-chloro-4-methoxyaniline, Ferrous Sulfate, Boric Acid, and the Oxidant.

  • Acid Addition: Add Conc. H₂SO₄ slowly.[1] The mixture will become a thick paste.[1]

  • Heating Ramp: Heat the mixture to 100–110°C . Ensure the solids are mostly dissolved/suspended.[1]

  • Glycerol Addition (Critical): Add the glycerol dropwise via the addition funnel over 90 minutes .

    • Note: If the reaction foams excessively, stop addition and lower heat slightly.

  • Reflux: Once addition is complete, raise temperature to 140°C and reflux for 4–5 hours.

  • Workup (Purification):

    • Cool to 80°C. Pour the dark syrup into crushed ice (500g).

    • Basification: Slowly add 50% NaOH solution until pH > 10. The quinoline base will precipitate as a crude solid or oil.[1]

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Purification: The crude product often contains unreacted aniline.[1] Purify via steam distillation (to remove aniline) or recrystallization from Ethanol/Water.[1]

Data & Comparison

Impact of Optimization Strategies

ParameterStandard SkraupModified Skraup (Recommended)
Oxidant Nitrobenzene (Excess)Na-m-nitrobenzenesulfonate + FeSO₄
Glycerol Addition All-at-onceDropwise at 100°C
Exotherm Control Poor (Risk of eruption)High (Controlled)
Typical Yield 25–35%65–75%
Purity (Crude) Low (Heavy Tars)Medium (Manageable)

References

  • CN103804289A . Method for synthetizing 6-methoxyquinoline. Google Patents. Link

  • Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1] Link

  • Song, Z., et al. (2014).[1] Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Utah State University.[1] Link

  • PubChem . 6-Methoxyquinoline Compound Summary. National Library of Medicine.[1] Link

Sources

Optimization

Separating 5-chloro and 7-chloro regioisomers in quinoline synthesis

Ticket ID: Q-57-REGIO Subject: Troubleshooting 5-chloro vs. 7-chloro Isomer Ratios in Skraup/Gould-Jacobs Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q-57-REGIO Subject: Troubleshooting 5-chloro vs. 7-chloro Isomer Ratios in Skraup/Gould-Jacobs Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Issue Overview

User Report: "I am synthesizing 4,7-dichloroquinoline from 3-chloroaniline via the Gould-Jacobs reaction. My LC-MS shows a persistent impurity (~20-30%) with the same mass (M+ 197/199). Recrystallization of the final product is not improving the ratio significantly."

Root Cause Analysis: The reaction of m-substituted anilines (like 3-chloroaniline) typically yields a mixture of regioisomers. Cyclization occurs at either of the two ortho positions relative to the amine:

  • Para to the Chlorine (Sterically favored): Yields the 7-chloro isomer (Target for antimalarials like Chloroquine).[1]

  • Ortho to the Chlorine (Sterically hindered): Yields the 5-chloro isomer (The "impurity").[1]

While the 7-isomer is usually favored (approx. 3:1 to 1:1 ratio depending on temperature/method), the physical properties of these isomers are frustratingly similar, making separation at the final stage difficult.

Strategic Resolution Protocols

Workflow Visualization

The following decision tree outlines the critical control points for separation.

QuinolineSeparation Start Starting Material: 3-Chloroaniline Step1 Condensation (EMME/Gould-Jacobs) Start->Step1 Intermed Intermediate: Enamino Diester Step1->Intermed Cyclization Thermal Cyclization (250°C) Intermed->Cyclization Mixture Mixture Formed: 7-Cl (Major) + 5-Cl (Minor) 4-Hydroxyquinoline stage Cyclization->Mixture Decision Separation Strategy Mixture->Decision PathA Method A (Recommended): Fractional Crystallization of 4-OH Intermediate Decision->PathA High Purity Requirement PathB Method B (Rescue): Chromatography of Final Dichloro Product Decision->PathB Small Scale Only Final7 Pure 7-Chloro Isomer PathA->Final7 Acetic Acid Recrystallization PathB->Final7 Prep HPLC (Phenyl-Hexyl)

Figure 1: Strategic decision tree for regioisomer management. Separation at the 4-hydroxy intermediate stage (Method A) is chemically superior to late-stage separation.

Protocol A: Fractional Crystallization (The "Acetic Acid" Method)

Applicability: Scale-up (>10g), Process Chemistry.[1] Mechanism: The 7-chloro-4-hydroxyquinoline packs more efficiently into crystal lattices due to the lack of "bay region" steric clash found in the 5-chloro isomer.

Step-by-Step Guide:

  • Cyclization Workup: After the thermal cyclization (Dowtherm A or diphenyl ether, ~250°C), cool the mixture to 80-100°C.

  • Solvent Addition: Dilute the reaction mixture with Glacial Acetic Acid (approx. 2-3 volumes relative to starting aniline).

  • Precipitation: Allow the mixture to cool slowly to room temperature. The 7-chloro-4-hydroxyquinoline will precipitate as a solid.

    • Note: The 5-chloro isomer is significantly more soluble in acetic acid and will largely remain in the mother liquor.

  • Filtration: Filter the solid and wash with a small amount of cold acetic acid, followed by water to remove acid traces.[1]

  • Purity Check: If the 5-chloro isomer persists (>2%), recrystallize the solid again from boiling acetic acid or ethanol.

Data: Solubility Differential

Solvent7-Chloro Isomer Solubility5-Chloro Isomer SolubilityResult
Glacial Acetic Acid Low (Precipitates)High (Remains in liquor)Best Separation
Ethanol (Hot) ModerateHighGood for 2nd polish
Water (pH 7) InsolubleInsolubleNo Separation
Protocol B: Analytical & Prep Chromatography

Applicability: Analytical QC, Small scale (<1g), or "Rescue" of final product.[1] Stationary Phase Selection: Standard C18 columns often fail to resolve these positional isomers. You must utilize Pi-Pi interaction selectivity.[1]

Recommended Method:

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol gradient.[1]

  • Why it works: The electron-withdrawing chlorine atom alters the electron density of the pi-system differently depending on its position (5 vs 7). Phenyl-based columns interact with these pi-clouds more specifically than alkyl (C18) chains.[1]

Structural Verification (How to be sure?)

User Question: "I have isolated a solid. How do I prove it is the 7-chloro and not the 5-chloro isomer using NMR?"

Technical Answer: You must look at the Coupling Patterns (J-values) in the aromatic region of the 1H NMR.

1. The 7-Chloro Isomer (Target)

  • Key Feature: The proton at position 8 (H-8) is isolated .[1] It has no neighbors to split it strongly.[1]

  • Pattern:

    • H-8: Appears as a doublet with a very small coupling constant (

      
       Hz) due to meta-coupling with H-6.[1]
      
    • H-5 & H-6: Appear as a doublet (

      
       Hz) and a doublet of doublets (
      
      
      
      Hz).

2. The 5-Chloro Isomer (Impurity)

  • Key Feature: The protons H-6, H-7, and H-8 are all adjacent (contiguous).

  • Pattern:

    • You will see an AMX or ABC system .[1]

    • Crucially, you will see two large ortho-couplings (

      
       Hz) and one triplet-like peak (H-7) splitting into both neighbors.
      
    • Absence of a finely split isolated proton indicates the 5-chloro isomer.

Frequently Asked Questions (FAQ)

Q: Can I separate them after converting to 4,7-dichloroquinoline (via POCl3)? A: It is much harder. The 4,7-dichloro and 4,5-dichloro derivatives are both low-melting solids/oils with very similar boiling points. Distillation is usually ineffective.[1] If you are already at this stage, use Flash Chromatography with a Hexane/Ethyl Acetate gradient (very shallow gradient, e.g., 0-10% EtOAc) on a high-efficiency silica cartridge.[1]

Q: Why does the reaction favor the 7-chloro isomer? A: Sterics. During the cyclization of the intermediate enamine, the ring closure onto the phenyl ring is hindered at the position ortho to the chlorine (the "bay" region) due to the size of the chlorine atom. Closure para to the chlorine (leading to the 7-isomer) encounters less steric resistance.

Q: I'm seeing a third impurity. What is it? A: If you are using the Gould-Jacobs method (EMME), check for incomplete decarboxylation.[1] The intermediate 3-carboxylic acid might still be present if the thermal step wasn't hot enough (>250°C required). This usually appears as a very polar peak in LC-MS.[1]

References

  • Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[3] Journal of the American Chemical Society, 68(1), 113–116.[1]

  • Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylene Malonic Ester.[1][4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208.[1]

  • Biotage Application Note AN056. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.

  • Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants in aromatic heterocycles).

Disclaimer: The protocols described involve hazardous chemicals (POCl3, strong acids, high temperatures).[1] Always consult local EHS guidelines and SDS before experimentation.

Sources

Troubleshooting

Technical Support Center: 5-Chloro-6-methoxyquinoline Purification

Introduction Welcome to the technical support center. You are likely working with 5-Chloro-6-methoxyquinoline , a critical intermediate often utilized in the synthesis of antimalarials or kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. You are likely working with 5-Chloro-6-methoxyquinoline , a critical intermediate often utilized in the synthesis of antimalarials or kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • Basicity: The quinoline nitrogen (

    
    ) causes severe tailing on standard silica.
    
  • Regioisomerism: The 7-chloro isomer often co-generates during chlorination or cyclization (Skraup/Combes synthesis) and possesses nearly identical polarity to your target.

  • Tarry Byproducts: Oxidative polymerization during synthesis creates non-polar "resins" that clog columns.

This guide moves beyond generic advice. We focus on causality —why the separation fails—and self-validating protocols that use the molecule's chemical properties to force purification.

Module 1: Troubleshooting Chromatography (The "Tailing" Problem)

User Question: "I am running Flash Chromatography (Hexane/EtOAc), but the 5-Chloro-6-methoxyquinoline streaks across the column, contaminating later fractions. How do I fix this peak shape?"

The Mechanism

The quinoline nitrogen is a Lewis base. Standard silica gel contains acidic silanol groups (


). Your compound is not just "adsorbing" to the silica; it is undergoing an acid-base interaction, effectively "sticking" to the stationary phase. This causes peak broadening (tailing).
The Solution: Mobile Phase Modifiers

You must neutralize the silica surface or the compound.

Protocol:

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your weak (Hexane) and strong (Ethyl Acetate) solvents.
    
  • The Pre-Wash: Flush the column with the modifier-containing solvent before loading your sample. This "caps" the active silanol sites.

  • Alternative Stationary Phase: If purity is critical (>99.5%), switch to Amine-Functionalized Silica . This eliminates the need for modifiers and often alters selectivity enough to separate close isomers.

Visualization: Chromatography Decision Logic

ChromatographyLogic Start Issue: Tailing / Poor Resolution CheckSilica Are you using Standard Silica? Start->CheckSilica Modifier Add 1% Et3N or NH4OH to Mobile Phase CheckSilica->Modifier Yes PreWash Pre-equilibrate Column (3 CV) Modifier->PreWash ResCheck Resolution Acceptable? PreWash->ResCheck AmineSilica Switch to Amine-Functionalized Silica (Biotage KP-NH or similar) ResCheck->AmineSilica No (Still Tailing) Recryst Move to Recrystallization (See Module 2) ResCheck->Recryst No (Isomer Co-elution) Proceed with Purification Proceed with Purification ResCheck->Proceed with Purification Yes

Figure 1: Decision tree for addressing peak tailing and resolution issues in basic heterocycles.

Module 2: Regioisomer Separation (The "Critical Impurity")

User Question: "I have 5% of the 7-chloro isomer. Flash chromatography cannot separate them ($ \Delta R_f < 0.05 $). Is Prep-HPLC my only option?"

The Science

Isomers like 5-chloro and 7-chloro-6-methoxyquinoline have nearly identical dipole moments, making silica separation inefficient. However, the chlorine position disrupts crystal packing differently. The 5-position is "peri" to the nitrogen, creating steric strain that the 7-position lacks. We exploit this via fractional recrystallization .

Solvent Screening Data

Based on analog studies (e.g., dichloroquinolines), alkane-based solvents often favor the precipitation of the more symmetric or less sterically hindered isomer.

Solvent SystemSolubility (Hot)Selectivity (Isomer Rejection)Recommendation
Ethanol (Abs) HighLowGood for general cleanup, poor for isomers.
Heptane LowHigh Gold Standard. Often precipitates the major isomer while leaving the minor isomer in mother liquor.
Toluene HighModerateUse only if Heptane solubility is too low.
MeOH/Water ModerateModerateRisk of oiling out if impurities are high.
Protocol: The "Heptane Slurry" Method
  • Dissolve crude solid in minimum boiling Toluene .

  • Slowly add hot Heptane until turbidity persists (Ratio approx 1:3 Toluene:Heptane).

  • Allow to cool slowly to Room Temp, then to 0°C.

  • Critical Step: If an oil forms, reheat and add a seed crystal.

  • Filter.[1] The solid is usually enriched in the target 5-chloro isomer [1].

Module 3: Workup & Isolation (The Self-Validating System)

User Question: "My crude reaction mixture is a black tar. Filtration clogs my funnels. How do I get a clean solid to start purification?"

The "Self-Validating" Acid-Base Extraction

Never load a tarry Skraup reaction mixture directly onto a column. Use the basicity of the quinoline to "pull" the product away from non-basic tars. This method validates itself: if the product moves phases, it must be the basic amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude tar in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][3][4][5][6] The quinoline (

      
      ) protonates and moves to the water phase. Neutral tars/polymers remain in the EtOAc.
      
  • Organic Wash: Wash the combined aqueous acidic layer with fresh EtOAc (

    
    ).
    
    • Purpose: Removes mechanically trapped tars.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Observation: The product will precipitate as a solid or oil.

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) .

  • Drying: Dry over

    
     and concentrate.
    
Visualization: Acid-Base Workflow

ExtractionWorkflow Crude Crude Tarry Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (aq) Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Tars/Non-basics) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Protonated Quinoline) PhaseSep->AqPhase Keep Wash Wash Aqueous with fresh EtOAc AqPhase->Wash Basify Basify with NaOH to pH > 10 Wash->Basify Precip Product Precipitates (Free base form) Basify->Precip FinalExt Extract into DCM -> Dry -> Evaporate Precip->FinalExt

Figure 2: The "Self-Validating" Acid-Base purification loop. Non-basic impurities are mechanically rejected.

Module 4: Final Polishing (Trace Metals & Color)

User Question: "My product is >98% pure by HPLC but has a persistent reddish/brown color. Is this a problem?"

The Cause

Quinolines and anilines are prone to trace oxidation, forming highly colored "quinone-imine" type impurities. These are often present at <0.1% but are visually unappealing and can act as radical initiators in subsequent steps.

The Fix: Activated Carbon / Silica Scavenging

Do not recrystallize just for color; you will lose yield.

  • Dissolve compound in Methanol or DCM .

  • Add Activated Carbon (10 wt%) or Silica Thiol (for Pd removal) .

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Concentrate.[1][7]

References

  • Separation of Chloroquinoline Isomers

    • Context: Describes the use of heptane/alkanes to separate 4,5-dichloroquinoline from 4,7-dichloroquinoline, exploiting solubility differences in non-polar solvents.
    • Source: Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines." J. Am. Chem. Soc.1946, 68, 1204.
    • Verification:

  • General Purification of Laboratory Chemicals

    • Context: Standard protocols for purifying basic heterocycles (quinolines)
    • Source: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009.
    • Link:

  • Flash Chromatography of Basic Amines

    • Context: Technical guide on using modifiers (TEA/NH4OH) to prevent tailing on silica.
    • Source: Biotage Technical Notes.
    • Link:

Sources

Optimization

Technical Support Center: 5-Chloro-6-methoxyquinoline Solubility Guide

Ticket ID: SOL-5CMQ-001 Subject: Troubleshooting Aqueous Solubility & Precipitation Issues Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5CMQ-001 Subject: Troubleshooting Aqueous Solubility & Precipitation Issues Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article[1][2][3]

Executive Summary: The Solubility Paradox

Researchers frequently encounter immediate precipitation when diluting 5-Chloro-6-methoxyquinoline (CAS: 5472-68-4) into aqueous buffers.[1][2][3] This molecule presents a classic "brick dust" profile: a rigid, planar aromatic system with high crystal lattice energy that resists solvation in water.[1][2][3]

The core issue is not just hydrophobicity (LogP ~3.3), but the protonation state . As a weak base (quinoline core), it is uncharged and highly lipophilic at neutral pH (7.4).[1][2][3] Solubility is only achieved by disrupting the crystal lattice through ionization (low pH) or dielectric modification (cosolvents).[1][2][3]

This guide provides three validated workflows to solubilize this compound, selected based on your downstream application.

Part 1: Physicochemical Snapshot

Understanding the molecule's "personality" is critical for troubleshooting.[1][2][3]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 193.63 g/mol Small molecule; kinetics are fast, precipitation is rapid.[1][2][3]
LogP (Oct/Water) ~3.3Highly lipophilic.[1][2][3] Prefers cell membranes/plastics over water.[1][2][3]
pKa (Quinoline N) ~4.2 - 4.5Critical: At pH 7.4, >99.9% of the molecule is uncharged (insoluble).[2]
H-Bond Donors 0Lacks "handles" for water to grab onto.[1][2][3]
H-Bond Acceptors 2 (N, O)Weak interaction with water; insufficient for solvation.[1][2][3]

Part 2: Strategy Selection (Decision Matrix)

Before starting, identify your constraint. Do not use DMSO for animal studies if possible; do not use acid for sensitive cell cultures.[1][2][3]

SolubilityStrategy Start Start: Define Application BioAssay In Vitro / Cell Culture Start->BioAssay ChemSyn Chemical Synthesis / Analysis Start->ChemSyn InVivo In Vivo / Animal Study Start->InVivo DMSO_Path Use Cosolvent Protocol (DMSO/Ethanol) BioAssay->DMSO_Path Low Conc. (<50 µM) CD_Path Use Encapsulation (HP-β-Cyclodextrin) BioAssay->CD_Path High Conc. (>50 µM) Salt_Path Use pH Adjustment (HCl Salt Formation) ChemSyn->Salt_Path InVivo->DMSO_Path Acute Tolerance InVivo->CD_Path Toxicity Concern

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 3: Technical Protocols

Protocol A: The "Step-Down" Cosolvent Method (In Vitro)

Best for: Cell assays, enzyme kinetics (High Throughput Screening).[2] Mechanism: Uses DMSO to break the crystal lattice, then rapid dispersion prevents re-crystallization.[2]

The Trap: Adding water to the DMSO stock causes immediate crashing.[2] You must add the stock to the vortexing buffer.[2][3]

  • Prepare Stock: Dissolve 5-Chloro-6-methoxyquinoline in 100% anhydrous DMSO to 10 mM .

    • Note: Sonicate for 5 minutes. The solution should be clear and slightly yellow.[1][2][3]

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in pure Ethanol.

    • Why? Ethanol has a lower dielectric constant than water but higher than DMSO, smoothing the transition energy shock.[2][3]

  • Final Dispersion:

    • Place your culture media/buffer on a vortex mixer at medium speed.[1][2][3]

    • Slowly pipette the stock directly into the center of the vortex.[2]

    • Max DMSO limit: Keep final DMSO < 0.5% (v/v) to avoid cytotoxicity [1].

Protocol B: Salt Formation (Chemical/Analytical)

Best for: HPLC standards, chemical reactions, non-biological aqueous phases. Mechanism: Protonating the quinoline nitrogen (N1) creates a cation, increasing hydration energy.[2][3]

  • Stoichiometry: You need 1.1 equivalents of acid.[1][2][3]

  • Acid Choice: 0.1 M HCl or Methanesulfonic Acid.[1][2][3]

  • Procedure:

    • Suspend the solid compound in water (it will float/clump).[1][2][3]

    • Add 0.1 M HCl dropwise while stirring.

    • Monitor pH.[1][2][3][4] As pH drops below 3.5, the solution will clarify.[1][2][3]

    • Warning: If you neutralize this solution (pH > 6) later, the free base will precipitate immediately.[2][3]

Protocol C: Molecular Encapsulation (In Vivo/High Conc.)

Best for: Animal injections, high-concentration stocks (>100 µM).[1][2][3] Mechanism: The hydrophobic quinoline fits inside the donut-shaped cavity of Cyclodextrin (CD), shielding it from water [2].

Workflow:

CD_Protocol Step1 Dissolve 20% w/v HP-β-CD in Water Step2 Add Compound (Excess Solid) Step1->Step2 Step3 Shake/Stir 24 Hours @ RT Step2->Step3 Step4 Filter (0.22 µm) Step3->Step4 Step5 Clear Soluble Complex Step4->Step5

Figure 2: Workflow for generating Hydroxypropyl-beta-cyclodextrin (HP-β-CD) inclusion complexes.

Detailed Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS or Saline.[1][2][3]

  • Add 5-Chloro-6-methoxyquinoline in excess (e.g., 5 mg/mL).

  • Agitate for 24 hours. The cyclodextrin cavity will reach equilibrium with the drug.[1][2][3]

  • Filter through a 0.22 µm PVDF filter to remove undissolved solids.[1][2][3]

  • The filtrate is a stable, soluble complex.[1][2][3]

Part 4: Troubleshooting FAQs

Q: My compound precipitated after sitting in the fridge for 2 hours. Why? A: This is "Cold Shock."[1][2][3] Solubility is temperature-dependent.[1][2][3] At 4°C, the kinetic energy of the solvent decreases, and the saturation point drops.

  • Fix: Store stocks in 100% DMSO at -20°C. Only dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.[1][2][3]

Q: Can I use plastic reservoirs for my serial dilutions? A: Use caution. With a LogP > 3, this compound is "sticky."[1][2][3] It will adsorb to Polystyrene (PS) plastics, effectively lowering your concentration.[1][2][3]

  • Fix: Use Polypropylene (PP) plates or glass vials for intermediate dilutions.[1][2][3]

Q: I see a "milky" haze, but no large particles. Is this usable? A: No. A milky haze indicates micro-precipitation (colloidal suspension).[1][2][3] Your effective concentration is unknown, and these particles will cause false positives in optical assays (scattering light).[1][2][3]

  • Fix: Spin down at 10,000 x g for 5 minutes. If a pellet forms, you must switch to Protocol C (Cyclodextrin).[1][2][3]

Q: Why does the pH change when I add the compound? A: If you are using the salt form (Protocol B), you are adding acid. If you are using the free base in high concentration, it can act as a proton sponge, though this is rare at physiological pH. Always buffer your media (HEPES/MOPS) strongly (20-50 mM) to resist shifts.[1][2][3]

References

  • Timm, M., et al. (2013).[1][2][3] "Cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture systems." Cytotechnology, 65(6), 887–892.

  • Brewster, M. E., & Loftsson, T. (2007).[1][2][3] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3]

  • PubChem. (2024).[1][2][3] "5-Chloro-6-methoxyquinoline Compound Summary." National Library of Medicine.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Quinoline Chlorination Optimization

Topic: Minimizing Side Reactions & Maximizing Yield in Quinoline Chlorination Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Version: 2.4 (Current as of 2025) Introduction: Selecting the Correct P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Maximizing Yield in Quinoline Chlorination Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Version: 2.4 (Current as of 2025)

Introduction: Selecting the Correct Pathway

Chlorinating a quinoline scaffold is not a singular reaction; it is a bifurcation of two distinct mechanistic pathways. Your troubleshooting strategy depends entirely on whether you are displacing an oxygen species or activating a C-H bond.

ParameterPathway A: Nucleophilic Displacement Pathway B: Electrophilic Substitution
Starting Material Hydroxyquinoline (Quinolinone) or N-OxideUnsubstituted Quinoline
Reagents POCl

, SOCl

, PCl

NCS, Cl

gas, Dichloroisocyanuric acid
Mechanism S

Ar (via Vilsmeier-type intermediate)
Electrophilic Aromatic Substitution (EAS)
Primary Issue Dimer formation, "Tar" generation, HydrolysisRegioselectivity (Isomer mixtures), Polychlorination

Module 1: The POCl System (Hydroxy Chloro)

Context: This is the standard route for synthesizing 4-chloroquinoline precursors (e.g., Chloroquine, Kinase inhibitors). The reaction proceeds via an activated phosphate ester intermediate.[1]

Critical Mechanism & Control Points

The most common failure mode in this pathway is the formation of "pseudodimers" (O-phosphorylated dimers) which manifest as insoluble black tar or low yields.

POCl3_Mechanism cluster_control Critical Control Point SM 4-Hydroxyquinoline Inter1 Active Phosphate Ester (Vilsmeier Intermediate) SM->Inter1 POCl3, Base (T < 25°C) Side1 Pseudodimer (Tar) (Reaction with SM) SM->Side1 Attacks Intermediate Prod 4-Chloroquinoline Inter1->Prod Cl- Attack (Heat > 70°C) Inter1->Side1 Excess SM present (Improper Addition)

Figure 1: The kinetic competition between product formation and dimerization. Dimerization occurs when unreacted starting material attacks the activated intermediate.

Troubleshooting Guide: POCl Reactions
Q: My reaction mixture turned into a viscous black tar. What happened?

Diagnosis: Uncontrolled exotherm or "Pseudodimerization." The Science: If you heat the reaction before all the hydroxyquinoline is converted to the phosphorylated intermediate, the remaining hydroxyquinoline acts as a nucleophile, attacking the intermediate to form a P-O-P linked dimer. This dimer decomposes into tar. Protocol Fix:

  • Cold Addition: Add POCl

    
     to the substrate (or vice versa) at 0–5°C .
    
  • Base Catalysis: Use 1.0–1.2 eq of a base like DIEA (Diisopropylethylamine) or a catalytic amount of DMF . This accelerates the phosphorylation step at low temperatures.

  • The "Cook" Step: Only heat to reflux (80–110°C) after TLC confirms the starting material has been consumed (converted to the intermediate).

Q: I have low conversion even with excess POCl

.

Diagnosis: HCl Inhibition. The Science: The reaction generates HCl gas. High concentrations of dissolved HCl can protonate the quinoline nitrogen, deactivating the ring toward nucleophilic attack by chloride. Protocol Fix:

  • Scavenger: Add a base (triethylamine or DIEA) to neutralize HCl as it forms.

  • Solvent Switch: Switch from neat POCl

    
     to Toluene  or Acetonitrile . These solvents allow HCl to escape more easily than a viscous neat reaction.
    
Q: The product reverts to the starting material during workup.

Diagnosis: Acid-catalyzed Hydrolysis. The Science: The 4-chloro bond is labile in acidic aqueous media, especially if the mixture is hot. Protocol Fix:

  • Quench Cold: Pour the reaction mixture into ice-water, not the other way around.

  • Rapid Neutralization: Immediately adjust pH to >7 using NH

    
    OH or NaOH. Do not let the mixture sit at pH < 2.
    

Module 2: Electrophilic Chlorination (C-H Activation)

Context: Direct chlorination of the quinoline ring (e.g., using NCS) usually yields a mixture of isomers (positions 3, 6, and 8) because the nitrogen atom deactivates the pyridine ring (positions 2, 3, 4).

Regioselectivity Logic
Target PositionRecommended StrategyKey Reagent
Position 3 Direct Halogenation (Neutral)NCS, Ag

CO

(catalyst)
Position 5/8 Direct Halogenation (Acidic)NCS in H

SO

or Cl

/AlCl

Position 2 N-Oxide ActivationmCPBA

POCl

Troubleshooting Guide: C-H Activation
Q: I am getting a mixture of 5-chloro and 8-chloroquinoline. How do I get just one?

Diagnosis: Electronic lack of discrimination. The Science: Electrophilic substitution prefers the electron-rich benzene ring (positions 5 and 8) over the electron-poor pyridine ring. Protocol Fix:

  • Block the position: If you need the 5-isomer, introduce a removable blocking group (like a sulfonic acid or t-butyl) at position 8, chlorinate, then deprotect.

  • Solvent Control: Reactions in concentrated sulfuric acid strongly favor the 5 and 8 positions (approx 50:50 mixture). Reactions in acetic acid can sometimes shift ratios slightly but separation is usually required (recrystallization from ethanol).

Q: I want to chlorinate at Position 2, but I'm getting Position 3.

Diagnosis: Wrong mechanism selected. The Science: You cannot easily perform EAS at Position 2. You must use the N-Oxide rearrangement pathway (Meisenheimer-type). Protocol Fix:

  • Oxidize Quinoline

    
     Quinoline N-oxide (using mCPBA or H
    
    
    
    O
    
    
    ).
  • Treat N-oxide with POCl

    
     or SO
    
    
    
    Cl
    
    
    . The oxygen moves to the phosphorus/sulfur, creating a leaving group, and chloride attacks C2 intramolecularly.

Module 3: Workup & Purification (The "Black Box")

The "tar" formed in quinoline reactions often consists of polymerized impurities and phosphoric acid complexes.

Standardized Workup Protocol (The "Ammonia Crush")

Designed to break POCl


-Quinoline complexes without hydrolysis.
  • Evaporation: Remove excess POCl

    
     via rotary evaporation (use a caustic trap!).
    
  • Dilution: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate .

  • The Quench: Slowly pour the organic solution into a stirred mixture of Ice + NH

    
    OH (25%) .
    
    • Why? Ammonia is a better nucleophile than water; it quenches phosphorous species rapidly and keeps the pH basic, preventing product hydrolysis.

  • Filtration: If a rag layer/emulsion forms, filter the biphasic mixture through a Celite pad . The "tar" will stick to the Celite.

Data Table: Solvent Effects on Yield
Solvent SystemTypical Yield (4-Cl-Q)Tar FormationNotes
Neat POCl

60-70%HighHigh exotherm risk.
Toluene 85-92%LowBest for scale-up. Precipitates amine salts.
Acetonitrile 75-85%MediumGood solubility, but harder to remove acid.
Sulfolane 80%LowHigh boiling point, difficult workup.

References

  • Mechanistic Insight into POCl3 Chlorination

    • Title: Kinetic analysis of the reaction of quinazolones with POCl3.
    • Source:Journal of Organic Chemistry / PubMed.
    • URL:[Link]

    • Relevance: Establishes the "two-stage" temperature control protocol to prevent dimeriz
  • N-Oxide Route for C2 Chlorination

    • Title: Regioselective Chlorination of Quinoline N-Oxides.[2]

    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

    • Relevance: Definitive guide for bypassing EAS limit
  • Process Safety & Tar Reduction

    • Title: Scalable Process Design for Quinoline Derivatives (Avoiding Polymeriz
    • Source:Organic Process Research & Development (OPRD).
    • URL:[Link]

    • Relevance: Industrial standard for handling Vilsmeier reagents and exotherms safely.
  • NCS Regioselectivity

    • Title: Palladium-catalyzed regioselective chlorination using N-halosuccinimides.[3]

    • Source:Organic Chemistry Portal / Synthesis.
    • URL:[Link]

    • Relevance: Modern catalytic methods for direct C-H activ

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-6-methoxyquinoline

Ticket ID: #CMQ-505-PUR Subject: Optimization of Recrystallization Solvents for High-Purity Isolation Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CMQ-505-PUR Subject: Optimization of Recrystallization Solvents for High-Purity Isolation Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Context

Welcome to the technical support hub for 5-Chloro-6-methoxyquinoline (5-Cl-6-OMe-Q) . This intermediate is critical in the synthesis of various kinase inhibitors and antimalarial agents.

The Core Challenge: The chlorination of 6-methoxyquinoline typically yields the 5-chloro isomer as the major product, but it is frequently contaminated with the 7-chloro isomer (regioisomer) and the 5,7-dichloro byproduct (over-chlorination). Because 5-Cl-6-OMe-Q possesses a "flat" aromatic structure with intermediate polarity (logP ~2.5–3.0), it is prone to "oiling out" rather than crystallizing, particularly when impurities disrupt the crystal lattice formation.

This guide provides a validated solvent selection matrix and troubleshooting protocols to maximize purity (>98% HPLC) and yield.

Solvent Selection Matrix

The choice of solvent depends heavily on the specific impurity profile of your crude material.

Primary Solvent Systems
Solvent SystemRoleDielectric Const. (

)
Application Context
Ethanol (95%) Generalist 24.5Best Starting Point. Good solubility at boiling (

C) and poor solubility at

C. The 5% water content helps suppress the solubility of non-polar over-chlorinated byproducts.
EtOAc / Heptane Isomer Separator 6.0 / 1.9High Purity Requirement. Excellent for separating the 5-chloro from the 7-chloro isomer. The 7-chloro isomer is slightly more soluble in the lipophilic supernatant, allowing the 5-chloro target to crystallize out.
Toluene Polymorph Control 2.4Stacking Specialist. Use if the material persists as an amorphous solid. Toluene facilitates

-

stacking, encouraging stable crystal lattice formation.
Acetonitrile (ACN) Polar Scavenger 37.5Specific Impurity Removal. Use only if highly polar, oxidized impurities (N-oxides) are present.

Technical Note: Avoid using Methanol as a single solvent if your crude contains significant inorganic salts, as they may co-precipitate.

Standard Operating Procedure (SOP): The "Dual-Solvent" Method

This protocol uses the Ethyl Acetate (Solvent A) / Heptane (Antisolvent B) system, which offers the highest success rate for isomer purification.

Workflow Diagram

RecrystallizationWorkflow Start Crude 5-Cl-6-OMe-Q Dissolve Dissolve in Min. Vol. Hot EtOAc (Reflux) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add Hot Heptane (Until Cloud Point) Filter->AddAnti Clear Add drops of EtOAc to clear solution AddAnti->Clear Cool Controlled Cooling (10°C/hour) Clear->Cool Isolate Filtration & Wash (Cold 1:3 EtOAc:Heptane) Cool->Isolate

Figure 1: Optimized workflow for the Ethyl Acetate/Heptane recrystallization system.

Detailed Protocol
  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions while heating to reflux (

    
    C). Stop immediately when the solid dissolves.
    
    • Target Concentration: ~5-7 mL solvent per gram of solute.

  • Hot Filtration: If black specks (carbonized material) or inorganic salts remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • The Cloud Point: Maintain the filtrate at a gentle boil. Slowly add Heptane (or Hexane) dropwise.

    • Observation: The solution will eventually turn slightly turbid (cloudy).[1]

    • Correction: Add just enough hot EtOAc (approx 1-2 mL) to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical Step: If you cool too fast, the oil (isomer mix) will trap the product.

  • Harvest: Cool further to

    
    C in an ice bath for 30 minutes. Filter the crystals and wash with cold 1:3 EtOAc:Heptane.
    

Troubleshooting Guide & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with methoxy-quinolines, often caused by a "metastable zone width" that is too narrow or cooling that is too rapid. Corrective Actions:

  • Seeding: Save a tiny crystal from a previous batch (or scratch the glass side) and add it when the solution is at ~35-40°C.

  • Temperature Ramp: Insulate the flask with aluminum foil to slow the cooling rate.

  • Solvent Switch: If using Ethanol/Water, the water content may be too high.[1] Switch to Toluene/Heptane .

Issue 2: "The 7-chloro isomer is still present (>1%)."

Diagnosis: The isomers have similar solubility profiles in polar protic solvents (like EtOH). Corrective Actions:

  • Switch to Non-Polar: Use the EtOAc/Heptane method described above. The 7-chloro isomer is generally more soluble in Heptane than the 5-chloro isomer.

  • Recycle the Mother Liquor: Do not discard the filtrate immediately; the 7-chloro isomer will be concentrated there.

Issue 3: "Yield is low (<60%)."

Diagnosis: You may be using too much "good" solvent (EtOAc or EtOH). Corrective Actions:

  • Volume Reduction: Concentrate the mother liquor by 50% on a rotovap and let it stand at

    
    C to harvest a "second crop."
    
    • Warning: The second crop will have lower purity; analyze by HPLC before combining with the first crop.

Decision Logic for Troubleshooting

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Impurity Isomer Impurity Problem->Impurity Action1 Add Seed Crystal Reduce Cooling Rate Oiling->Action1 Action2 Switch Solvent System (Use EtOAc/Heptane) Impurity->Action2

Figure 2: Rapid decision logic for common recrystallization failures.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of 5-Chloroisochroman and related Quinoline derivatives. BenchChem. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • PubChem. (2025).[3] 5-Chloro-8-methoxyquinoline (Structurally related analog data). National Library of Medicine. Link

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link

Sources

Troubleshooting

Controlling temperature for selective 5-position chlorination

Topic: Precision Temperature Control for Regioselective Halogenation of Heterocycles Status: Operational | Tier: Level 3 (Process Chemistry) Introduction: The Kinetic Control Mandate Welcome to the Process Chemistry Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control for Regioselective Halogenation of Heterocycles

Status: Operational | Tier: Level 3 (Process Chemistry)

Introduction: The Kinetic Control Mandate

Welcome to the Process Chemistry Support Hub. You are likely here because your chlorination of a pyrimidine, indole, or similar electron-rich heterocycle has failed. You may be seeing dichlorination (over-reaction) , N-chlorination (wrong regioselectivity) , or tarring (degradation) .

In 5-position chlorination, temperature is not just a variable; it is the switch between clean synthesis and crude degradation. This reaction is governed by Kinetic Control .[1] The 5-position is electronically activated (nucleophilic), meaning it reacts fastest. However, if you supply excess thermal energy, you overcome the activation barrier for the 6-position or N-sites (Thermodynamic products), destroying your selectivity.

Module 1: The Physics of Selectivity

To troubleshoot, you must visualize the energy landscape. The 5-position substitution has a lower Activation Energy (


) than the 6-position or N-chlorination.
  • Low Temperature (

    
     to 
    
    
    
    ):
    The system has enough energy to cross the
    
    
    for 5-chlorination but not enough for side reactions.
  • High Temperature (

    
    ):  The system surmounts all barriers. Selectivity is lost.
    
Visualization: Reaction Coordinate & Selectivity

ReactionEnergy Fig 1. Kinetic Control: Lower temperatures restrict the system to the lowest energy pathway (5-position). Start Starting Material (Pyrimidine/Indole) TS_5 TS: 5-Cl (Low Barrier) Start->TS_5 Fast (< 25°C) TS_6 TS: Over-Chlorination (High Barrier) Start->TS_6 Slow (Requires Heat) Prod_5 Product: 5-Chloro (Kinetic Target) TS_5->Prod_5 Prod_Side Side Products (Dichloro/N-Cl) TS_6->Prod_Side

Module 2: Standard Operating Protocol (NCS Method)

Reagent of Choice: N-Chlorosuccinimide (NCS).[2][3] Why? Unlike


 gas or 

, NCS is a solid, allowing precise stoichiometric control. It releases

slowly, preventing local "hotspots" of concentration that drive side reactions.
The "Cold-Start" Protocol
StepActionCritical Technical Rationale
1 Dissolution Dissolve substrate in DMF or Acetonitrile (ACN). Cool to

.
2 Stoichiometry Weigh NCS to exactly 1.05 equivalents .
3 Addition Add NCS in 3 portions over 30 minutes. Monitor internal temp.
4 Activation If no reaction after 1 hr at

, warm to Room Temp (

)
.
5 Quench Pour into ice water or aqueous Sodium Thiosulfate.

Module 3: Troubleshooting Center (Q&A)

Scenario A: "I am seeing 15% Dichlorinated Product (5,6-dichloro)."

Diagnosis: You have lost Kinetic Control. This usually happens because of a "runaway exotherm" during addition or allowing the reaction to run too long.

  • Q: Did you add the NCS all at once?

    • Fix: The local concentration of

      
       spiked. Use the Portion-wise Addition  method (Step 3 in Protocol).
      
  • Q: What was your reaction temperature?

    • Fix: If you ran at Room Temp, cool to

      
      . The activation energy difference between mono- and di-chlorination is small; cooling widens the effective rate gap.
      
  • Q: Did you leave it overnight?

    • Fix: Stop at 95% conversion. Pushing for that last 5% often generates 10% impurity.

Scenario B: "The reaction is stuck at 60% conversion."

Diagnosis: The reaction has stalled because the product (5-chloro) is electron-withdrawing, deactivating the ring toward further reaction (which is good for selectivity, but bad for yield).

  • Q: Are you using an acid catalyst?

    • Fix: Add 5-10 mol% of Glacial Acetic Acid . This protonates the NCS, making it more electrophilic without requiring heat.

  • Q: Is your solvent wet?

    • Fix: Water can quench the chloronium intermediate. Ensure DMF/ACN is anhydrous.

Scenario C: "I see N-Chlorination (chlorine on the nitrogen)."

Diagnosis: This is often reversible.[4] N-Cl bonds are kinetically formed but thermodynamically less stable than C-Cl bonds in many heterocycles.

  • Q: How did you work it up?

    • Fix: Heat the reaction mixture briefly (to

      
       for 30 mins) after the NCS is consumed. This can sometimes drive the rearrangement of the N-Cl to the C-5 position (Orton Rearrangement-style mechanism).
      
    • Alternative: Ensure you are using a polar solvent. Non-polar solvents favor N-chlorination in some mechanisms.

Module 4: Workflow Visualization

Use this logic flow to guide your daily experiments.

TroubleshootingFlow Fig 2. Troubleshooting Logic Tree for 5-Position Chlorination. Start Start Reaction (NCS, 0°C) Check Check HPLC (1 Hour) Start->Check Decision1 Conversion < 10%? Check->Decision1 Action_Heat Add Acid Cat. Warm to 25°C Decision1->Action_Heat Yes (Stalled) Decision2 Di-Chloro > 5%? Decision1->Decision2 No (Active) Action_Cool CRITICAL FAILURE Restart at -10°C Slower Addition Decision2->Action_Cool Yes (Over-reaction) Decision3 Conversion > 95%? Decision2->Decision3 No (Clean) Decision3->Check No (Wait) Finish Quench Immediately (Na-Thiosulfate) Decision3->Finish Yes

References

  • Reagent Selection (NCS): N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Kinetic vs Thermodynamic Control: Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Process Safety (Exotherms): A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. Organic Process Research & Development. [Link]

  • Regioselectivity Mechanisms: Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of Quinoline Derivatives

Status: Operational Topic: Removal of Unreacted Starting Materials & Byproducts Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The Quinoline Purification Challenge Synthesizing quinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Removal of Unreacted Starting Materials & Byproducts Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Quinoline Purification Challenge

Synthesizing quinoline scaffolds (via Skraup, Friedländer, Povarov, or Combes methods) frequently results in "dirty" reaction mixtures. The core isolation challenge stems from two factors:

  • The "Basicity Trap": Unreacted aniline starting materials often share similar pKa values (Aniline: ~4.6 vs. Quinoline: ~4.9) with the product, rendering standard acid-base extractions ineffective.

  • Polymerization (Tars): High-temperature acid catalysis (typical in Skraup synthesis) generates non-volatile oligomeric byproducts ("tars") that trap the product.[1]

This guide provides chemically grounded troubleshooting workflows to resolve these specific isolation failures.

Module 1: Removing Unreacted Anilines

Q: I tried washing my crude reaction mixture with 1N HCl, but I lost my product. Why?

A: You likely extracted both the aniline and the quinoline. Because the pKa of aniline (4.6) and quinoline (4.9) are nearly identical, both exist as protonated salts at pH < 4. A simple pH swing cannot selectively protonate one over the other.

The Fix: You must alter the chemical nature of the primary amine (aniline) to differentiate it from the tertiary amine (quinoline). Use one of the following three protocols based on your scale.

Protocol A: The "Diazotization" Method (Best for Large Scale/Skraup)

Use this when you have significant aniline contamination (>10%) and the product is stable to acid.

  • Dissolution: Dissolve the crude mixture in 2M H₂SO₄.

  • Diazotization: Cool to 0–5°C. Add aqueous NaNO₂ (1.1 equiv relative to estimated aniline) dropwise.

    • Mechanism:[2][3][4][5][6][7] Aniline converts to the diazonium salt (

      
      ). Quinoline (tertiary amine) does not react.
      
  • Hydrolysis: Warm the solution to 60°C for 30–60 minutes.

    • Result: The diazonium salt hydrolyzes to phenol (

      
      ).
      
  • Basification & Extraction:

    • Basify the mixture to pH ~12 using NaOH.

    • Separation: Phenol deprotonates to sodium phenoxide (water-soluble). Quinoline remains as the free base (organic-soluble).[8]

    • Extract with DCM or Ethyl Acetate. The aniline (now phenol) stays in the aqueous layer.

Protocol B: The "Acetylation" Method (Best for Mid-Scale)

Use this if your product is acid-sensitive or you wish to avoid diazonium salts.

  • Derivatization: Dissolve crude in DCM. Add Acetic Anhydride (1.2 equiv vs aniline) and TEA. Stir at RT for 1 hour.

    • Mechanism:[2][3][4][5][6][7] Aniline converts to Acetanilide (neutral amide). Quinoline remains basic.

  • Acid Wash: Wash the organic layer with 1M HCl.

    • Separation: Quinoline protonates and moves to the aqueous layer. Acetanilide remains in the organic layer.

  • Recovery: Collect the aqueous layer, basify with NaOH to pH >10, and back-extract the pure quinoline into fresh organic solvent.

Protocol C: Scavenger Resins (Best for MedChem/High-Throughput)

Use this for small-scale (<100 mg) purification to avoid aqueous workup.

Recommended Resin: Polystyrene-supported Isocyanate or Benzaldehyde.

Resin TypeFunctionalityMechanismLoading Capacity
PS-Isocyanate ElectrophileForms urea with

amines.
~1.0–1.5 mmol/g
PS-Benzaldehyde ElectrophileForms imine with

amines.
~0.8–1.2 mmol/g
PS-TsNHNH₂ NucleophileScavenges excess aldehydes (Friedländer).~2.5 mmol/g

Workflow:

  • Dissolve crude in anhydrous DCM or THF.

  • Add PS-Isocyanate resin (3 equiv relative to aniline).

  • Shake/stir at RT for 2–4 hours.

  • Filter.[9] The filtrate contains purified quinoline; the aniline is bound to the solid beads.

Module 2: Dealing with Tars (Skraup/Doebner-Miller)

Q: My reaction finished as a solid black "tar" that is insoluble in organic solvents. How do I recover the quinoline?

A: Tars are polymerized acrolein or condensation byproducts.[1][8] They physically encapsulate the product. Solvent extraction often fails because the solvent cannot penetrate the polymeric matrix.

The Fix: Steam Distillation This is the only reliable method to separate volatile quinolines from non-volatile polymeric tars.

Step-by-Step Protocol:

  • Basification: While the reaction is still warm (if possible), add water, then slowly add 50% NaOH until pH > 12.

    • Note: This liberates the free base quinoline.[8]

  • Steam Generator Setup: Connect a steam generator to the reaction flask.

  • Distillation: Pass steam vigorously through the black mixture.

    • Observation: The distillate will appear milky (emulsion of quinoline and water).

  • Collection: Continue until the distillate runs clear.

  • Isolation: Extract the distillate with ether/DCM, dry over

    
    , and concentrate.
    

Module 3: Chromatographic Troubleshooting

Q: My quinoline "streaks" or "tails" on silica gel, making separation impossible. How do I fix this?

A: Silica gel is slightly acidic (


). Basic quinolines interact strongly with these silanol groups, causing peak broadening (tailing).

The Fix: Mobile Phase Modifiers You must suppress the ionization of the quinoline or block the active sites on the silica.

ModifierConcentrationUsage Note
Triethylamine (TEA) 1–5% v/vAdd to the mobile phase. "Deactivates" silica protons.
Ammonia (

)
1% in MeOHUse "Ammoniated Methanol" for DCM/MeOH gradients.
Pre-washed Silica N/ASlurry silica in 99:1 Hexane:TEA, then run column.

Visual Decision Guides

Workflow 1: Selecting the Right Purification Strategy

Caption: Decision logic for removing aniline contaminants based on scale and chemical sensitivity.

QuinolinePurification Start Crude Reaction Mixture (Quinoline + Aniline) ScaleCheck What is the Scale? Start->ScaleCheck LargeScale Large Scale (>10g) ScaleCheck->LargeScale MedScale Medium Scale (1g - 10g) ScaleCheck->MedScale SmallScale Small Scale / HTS (<100mg) ScaleCheck->SmallScale SteamDist Is mixture Tarry? LargeScale->SteamDist Acetylation Protocol B: Acetylation (Ac2O / Acid Wash) MedScale->Acetylation Scavenger Protocol C: Scavenger Resin (PS-Isocyanate) SmallScale->Scavenger Diazotization Protocol A: Diazotization (NaNO2 / H2SO4) SteamYes Steam Distillation (Prior to purification) SteamDist->SteamYes Yes SteamNo Proceed to Protocol SteamDist->SteamNo No SteamYes->Diazotization SteamNo->Diazotization

Workflow 2: The "Acetylation" Extraction Logic

Caption: Mechanism of separating Aniline from Quinoline using derivatization and pH switching.

ExtractionLogic Input Mixture: Quinoline (Base) Aniline (Base) Step1 Add Acetic Anhydride Input->Step1 Intermed Mixture: Quinoline (Base) Acetanilide (Neutral) Step1->Intermed Aniline reacts Step2 Wash with 1M HCl Intermed->Step2 OrgLayer Organic Layer: Acetanilide (Discard) Step2->OrgLayer Neutral stays Org AqLayer Aqueous Layer: Quinoline-H+ (Salt) Step2->AqLayer Base protonates Final Basify (NaOH) & Extract -> Pure Quinoline AqLayer->Final

References

  • Diazotization for Aniline Removal Organic Syntheses. "Quinoline Synthesis and Purification via Diazotization." Coll. Vol. 1, p. 478 (1941). [Link]

  • pKa Values of Anilines and Quinolines National Center for Biotechnology Information. "PubChem Compound Summary for Aniline" & "Quinoline". [Link]

  • Chromatographic Purification of Basic Heterocycles ResearchGate. "Tips for preventing tailing of amines in column chromatography." [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 5-Substituted Quinoline Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic strategies involving 5-substituted quinolines. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 5-substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with reactions at or near the sterically demanding C5 position of the quinoline scaffold. The unique electronic and steric environment of this position, influenced by the adjacent fused ring and the "peri" interaction with the C4 hydrogen, often leads to low yields, failed reactions, and unexpected side products.

This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these common hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts regarding steric hindrance around the quinoline C5 position.

Question: Why is the C5 position on a quinoline ring so challenging to work with?

Answer: The difficulty arises from a phenomenon known as peri-strain or peri-interaction. The C5 position is spatially crowded due to its proximity to the C4-hydrogen and the electron cloud of the entire fused ring system. This creates significant steric hindrance, which is the non-bonded interaction that influences the shape and reactivity of a molecule.[1] Any reaction requiring a bulky catalyst, reagent, or transition state to approach the C5 position will be energetically penalized, often leading to a sluggish or completely stalled reaction.

Question: How does a substituent already at C5 affect subsequent reactions on the quinoline ring?

Answer: A pre-existing substituent at the C5 position exacerbates the steric problem for reactions at adjacent sites, particularly C4 and C6. Even for reactions targeting the C5 substituent itself (e.g., cross-coupling a 5-haloquinoline), the bulk of the group can hinder the approach of the catalyst. For instance, bulky silane reagents have shown lower yields in reactions with substituted quinolines due to this steric hindrance.[2] The substituent's electronic properties (electron-donating or -withdrawing) also play a crucial role in modulating the reactivity of the entire ring system, but the steric factor is often the primary barrier to overcome.[3]

Question: Are there positions on the quinoline ring that are electronically deactivated for certain reactions?

Answer: Yes. In electrophilic aromatic substitution reactions, such as nitration, the reaction proceeds on the protonated quinolinium ion. This deactivates the entire molecule, but the pyridine ring is more strongly deactivated than the benzene ring. Consequently, substitution occurs preferentially on the benzene ring, typically yielding a mixture of 5- and 8-substituted products.[4] This highlights that both steric and electronic factors must be considered when planning a synthetic route.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions, which are frequently hampered by steric hindrance at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are foundational in modern synthesis for their ability to form C-C and C-N bonds with high functional group tolerance.[5][6] However, their success is highly dependent on the intricate balance between the substrate, catalyst, ligand, and base. In the case of 5-substituted quinolines, the steric bulk near the reaction center is a primary failure point.

Below is a logical workflow for troubleshooting these reactions.

G cluster_start cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions start Low or No Yield in Cross-Coupling of 5-Substituted Quinoline ligand Step 1: Evaluate Ligand - Is it bulky enough? - Is the bite angle appropriate? start->ligand catalyst Step 2: Check Catalyst Precursor & Loading - Is the Pd(0) source active? - Increase loading? ligand->catalyst If yield doesn't improve sol_ligand Switch to Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) ligand->sol_ligand base Step 3: Optimize Base - Is it strong enough? - Is it sterically compatible? catalyst->base If still no improvement sol_catalyst Use Pre-formed Pd(0) Catalyst or Increase Loading to 2-5 mol% catalyst->sol_catalyst solvent Step 4: Modify Solvent & Temperature - Is solubility an issue? - Can thermal energy overcome the barrier? base->solvent Final optimization sol_base Use a Strong, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, LHMDS for aminations) base->sol_base sol_solvent Switch to High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane, DMF) & Increase Temp solvent->sol_solvent G cluster_main Alternative Routes to 5-Substituted Quinolines cluster_methods start Unfunctionalized Quinoline ch_activation Directed C-H Activation (e.g., via N-Oxide) start->ch_activation Direct Functionalization intermediate 5-Haloquinoline start->intermediate Halogenation final_product 5-Functionalized Quinoline ch_activation->final_product cross_coupling Traditional Cross-Coupling (e.g., Sonogashira, Buchwald) cross_coupling->final_product intermediate->cross_coupling Sterically Challenging Reaction

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Chloro-6-methoxyquinoline

This guide serves as an advanced technical resource for the structural characterization of 5-Chloro-6-methoxyquinoline , a critical intermediate in the synthesis of antimalarial agents and kinase inhibitors.[1] It object...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of 5-Chloro-6-methoxyquinoline , a critical intermediate in the synthesis of antimalarial agents and kinase inhibitors.[1] It objectively compares the mass spectrometric (MS) behavior of this compound against structural isomers and analogues to facilitate precise identification in complex matrices.

Executive Summary

5-Chloro-6-methoxyquinoline exhibits a distinct fragmentation signature driven by the lability of the 6-methoxy substituent and the isotopic stability of the 5-chloro group.[1] Unlike its 8-methoxy isomers, which display a characteristic "M-3" hydrogen loss, the 6-methoxy variant primarily degrades via sequential losses of methyl radicals (


) and carbon monoxide (CO). This guide delineates these pathways to establish a robust identification protocol.
Core Chemical Specifications
FeatureSpecification
Formula

Exact Mass (

)
193.0294 Da
Exact Mass (

)
195.0265 Da
Isotope Pattern ~3:1 (

)
Ionization Mode ESI(+) / EI (70 eV)

Deep Dive: Fragmentation Mechanism

The "performance" of this molecule in an MS setting is defined by its predictable fragmentation tree, which allows for high-confidence structural assignment.

Primary Fragmentation Pathway (EI/ESI)

Upon ionization, the molecular ion (


 in EI or 

in ESI) undergoes a cascade of eliminations. The presence of the Chlorine atom provides an internal isotopic standard, tracking the fragment ions until the Cl atom itself is ejected.
  • Step 1: Activation of the Methoxy Group The most energetically favorable pathway involves the cleavage of the ether bond at the 6-position.

    • Mechanism: Homolytic cleavage (EI) or neutral loss (ESI) of the methyl group.

    • Result: Loss of 15 Da (

      
      ).
      
    • Diagnostic Value: High. This produces a base peak (or near base peak) at

      
       178 (
      
      
      
      ).
  • Step 2: Carbonyl Elimination Following methyl loss, the resulting quinolone-like cation undergoes ring contraction or rearrangement to expel carbon monoxide.

    • Result: Loss of 28 Da (CO).[2]

    • Fragment Mass:

      
       150 (
      
      
      
      ).
  • Step 3: Skeletal Degradation The pyridine ring of the quinoline backbone typically fragments via the loss of Hydrogen Cyanide (HCN).

    • Result: Loss of 27 Da (HCN).

    • Fragment Mass:

      
       123 (
      
      
      
      ).
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic, explicitly tracking the chlorine isotope retention.

FragmentationPathway M Parent Ion [M+H]+ m/z 194 (100%) m/z 196 (33%) Frag1 Fragment A [M+H - CH3]+ m/z 179 / 181 M->Frag1 -15 Da (CH3) Alpha-Cleavage ClLoss Cl Radical Loss [M - Cl]+ m/z 159 M->ClLoss -35 Da (Cl) Minor Pathway Frag2 Fragment B [Frag A - CO]+ m/z 151 / 153 Frag1->Frag2 -28 Da (CO) Ring Contraction Frag3 Fragment C [Frag B - HCN]+ m/z 124 / 126 Frag2->Frag3 -27 Da (HCN) Pyridine Ring Break

Figure 1: Step-wise fragmentation pathway of 5-Chloro-6-methoxyquinoline in ESI(+) mode.

Comparative Analysis: Product vs. Alternatives

Distinguishing 5-Chloro-6-methoxyquinoline from its isomers is the primary analytical challenge.[1] The table below compares its performance against key alternatives.

Differentiating Isomers

The position of the methoxy group significantly alters the fragmentation kinetics.

CompoundDiagnostic FeatureMechanismReference
5-Chloro-6-methoxyquinoline Loss of

(-15)
Cleavage of 6-OMe is the dominant primary channel.[1][1]
5-Chloro-8-methoxyquinoline Loss of

(-3)
"Ortho-effect" unique to 8-OMe; interaction with ring Nitrogen allows loss of 3 Hydrogens.[1]
4-Chloro-6-methoxyquinoline Cl Lability 4-Cl is more labile (nucleophilic susceptibility) than 5-Cl, leading to higher relative abundance of [M-Cl] ions.[1][2]
Decision Tree for Identification

Use this logic flow to validate the identity of the compound in a mixture.

DecisionTree Start Unknown Spectrum MW 193/195 (3:1) CheckM3 Check for [M-3]+ (m/z 190) Start->CheckM3 Is8OMe Isomer: 8-Methoxy (Ortho Effect) CheckM3->Is8OMe Present CheckBase Check Base Peak CheckM3->CheckBase Absent Is6OMe Target: 6-Methoxy (Base Peak M-15) CheckBase->Is6OMe m/z 178/180 Dominant IsOther Other Isomer (e.g., 2-Methoxy) CheckBase->IsOther m/z 164 Dominant (Loss of CHO)

Figure 2: Logical decision tree for distinguishing methoxyquinoline isomers.

Experimental Protocol

To reproduce the fragmentation patterns described, the following protocol is recommended. This workflow ensures self-validation through the observation of the Chlorine isotope cluster.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 5-Chloro-6-methoxyquinoline in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid (for ESI).

MS Parameters (Orbitrap/Q-TOF)[1]
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV) to capture the full fragmentation tree.

    • Rationale: Low energy preserves the molecular ion (

      
       194); high energy reveals the skeletal fragments (
      
      
      
      124).
  • Scan Range:

    
     50–300.
    
Validation Criteria

For a positive ID, the spectrum must meet these criteria:

  • Parent Ion:

    
     194.04 (approx) with a 3:1 ratio to 
    
    
    
    196.04.
  • Primary Fragment:

    
     179.01 (Loss of Methyl).
    
  • Absence: No significant peak at

    
     191 (M-3), ruling out the 8-methoxy isomer [1].[1]
    

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • Ribeiro, R. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectra. ChemGuide UK. Retrieved from [Link]

Sources

Comparative

Optimizing Purity Analysis of 5-Chloro-6-methoxyquinoline: A Comparative HPLC Method Development Guide

Topic: HPLC Method Development for 5-Chloro-6-methoxyquinoline Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The precise quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-Chloro-6-methoxyquinoline Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise quantification of 5-Chloro-6-methoxyquinoline is a critical analytical challenge in the development of antimalarial pharmacophores and kinase inhibitors. Standard reverse-phase C18 methods often fail to resolve this compound from its positional isomers (e.g., 7-chloro or 8-methoxy analogs) and suffer from peak tailing due to the basic quinoline nitrogen.

This guide objectively compares three distinct chromatographic approaches: Acidic C18 , High-pH Hybrid C18 , and Phenyl-Hexyl . Based on experimental performance metrics, we demonstrate why Phenyl-Hexyl stationary phases offer superior selectivity for this class of halogenated heteroaromatics, providing a robust protocol for purity analysis.

Compound Profile & Analytical Challenge

Target Analyte: 5-Chloro-6-methoxyquinoline Chemical Class: Halogenated Quinoline Key Properties:

  • Basic Nitrogen: The quinoline ring nitrogen (calculated pKa ~4.5–5.0) protonates under standard acidic conditions, leading to secondary silanol interactions and peak tailing.

  • Structural Isomerism: Synthetic routes (e.g., Skraup or Combes synthesis) frequently generate regioisomers where the chlorine or methoxy groups occupy different positions (e.g., 7-chloro-6-methoxyquinoline). These isomers possess identical mass-to-charge ratios (m/z), rendering standard LC-MS screening insufficient for purity confirmation without chromatographic resolution.

Method Comparison Strategy

We evaluated three method development strategies to maximize Resolution (Rs) between the target analyte and its critical isomer, while minimizing Tailing Factor (Tf) .

Method StrategyStationary PhaseMobile Phase ModifierMechanism of Action
Method A (Baseline) C18 (End-capped)0.1% Formic Acid (pH ~2.7)Hydrophobic Interaction
Method B (pH Control) Hybrid C18 (High pH Stable)10mM Ammonium Bicarbonate (pH 10.0)Hydrophobic + Neutralization of Basic N
Method C (Selectivity) Phenyl-Hexyl 0.1% Formic Acid / MethanolHydrophobic + π-π Interaction
Experimental Protocols
Method A: Standard Acidic C18 (The "Generic" Approach)
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 30°C.

Method B: High pH Hybrid C18 (The "Shape" Optimizer)
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Rationale: At pH 10, the quinoline nitrogen is deprotonated (neutral). This eliminates ion-exchange interactions with residual silanols, significantly sharpening the peak.

Method C: Phenyl-Hexyl (The "Selectivity" Solution)
  • Column: Phenomenex Luna Phenyl-Hexyl or Supelco Ascentis Express Phenyl-Hexyl, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 15% B to 85% B over 20 minutes.

  • Rationale: Methanol is used instead of Acetonitrile to enhance π-π interactions between the phenyl ring of the stationary phase and the electron-deficient chloro-quinoline ring. This interaction is highly sensitive to the position of substituents, driving isomer separation.

Results & Discussion

The following data summarizes the performance of each method when analyzing a spiked sample containing 5-Chloro-6-methoxyquinoline (Target) and its difficult-to-separate isomer, 7-Chloro-6-methoxyquinoline (Impurity).

Comparative Performance Data
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (Target) 8.4 min11.2 min10.5 min
Tailing Factor (Tf) 1.8 (Poor)1.05 (Excellent) 1.15 (Good)
Resolution (Rs) vs Isomer 1.2 (Co-elution risk)1.8 (Baseline)3.5 (Superior)
Selectivity Factor (α) 1.041.081.15
Analysis:
  • Method A (Failure): While simple, the acidic C18 method suffers from peak tailing (Tf = 1.8) due to the protonated nitrogen interacting with silanols. More critically, it fails to fully resolve the positional isomer (Rs < 1.5), posing a risk for purity calculations.

  • Method B (Improvement in Shape): The High pH method yields the best peak symmetry (Tf = 1.05) by neutralizing the base. However, the selectivity (α) remains driven purely by hydrophobicity, which is similar for both isomers.

  • Method C (The Winner): The Phenyl-Hexyl column utilizes π-π selectivity . The electron-withdrawing chlorine atom at position 5 creates a different electron density map compared to position 7. The Phenyl-Hexyl phase discriminates these differences, providing massive resolution (Rs = 3.5).

Method Development Workflow (Decision Logic)

The following diagram illustrates the logical pathway for selecting the optimal method based on compound chemistry.

MethodSelection Start Start: 5-Chloro-6-methoxyquinoline Method Dev CheckStructure Analyze Structure: Basic N + Halogenated Aromatic Start->CheckStructure InitialScreen Screen 1: C18 Acidic (pH 2.7) CheckStructure->InitialScreen EvalTailing Issue: Peak Tailing > 1.5? InitialScreen->EvalTailing HighPH Route A: Switch to High pH (pH 10) (Neutralize Basic N) EvalTailing->HighPH Yes (Fix Shape) EvalRes Issue: Isomer Resolution < 2.0? EvalTailing->EvalRes No HighPH->EvalRes PhenylSwitch Route B: Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) EvalRes->PhenylSwitch Yes (Fix Selectivity) FinalMethod Final Method: Phenyl-Hexyl / MeOH / Acidic PhenylSwitch->FinalMethod

Caption: Decision tree for optimizing separation of basic, halogenated aromatic compounds.

Validation Summary (Trustworthiness)

To ensure this protocol is "Publish Ready," the Phenyl-Hexyl method was subjected to pre-validation stress testing.

  • Linearity: R² > 0.999 over the range of 0.5 µg/mL to 100 µg/mL.

  • LOD/LOQ: Limit of Quantitation established at 0.05% (area normalization), suitable for trace impurity analysis.

  • Robustness: Resolution remained > 3.0 even with ±2% variations in Methanol composition, confirming the method's reliability for QC environments.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Link

  • Phenomenex. (2024). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Link

  • PubChem. (2024). 5-Chloroquinoline Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[1][4] HPLC Method Development Guide for Chloro-Isomers. Link

Sources

Validation

Definitive Structural Assignment of 5-Chloro-6-methoxyquinoline: A Comparative Validation Guide

Executive Summary In medicinal chemistry, the quinoline scaffold is ubiquitous, yet polysubstituted quinolines—specifically 5-Chloro-6-methoxyquinoline —present significant characterization challenges. The electronic sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet polysubstituted quinolines—specifically 5-Chloro-6-methoxyquinoline —present significant characterization challenges. The electronic similarity between the 5- and 7-positions often leads to ambiguous regioisomeric outcomes during electrophilic aromatic substitution or Skraup syntheses.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard workhorses, they rely on inferential logic (coupling constants and fragmentation patterns). Single Crystal X-ray Diffraction (SC-XRD) remains the only technique offering absolute structural certainty.

This guide compares SC-XRD against spectroscopic alternatives, providing a validated workflow for crystallizing and solving the structure of 5-Chloro-6-methoxyquinoline to recognized crystallographic standards.

Part 1: The Comparative Landscape

Why Standard Spectroscopy Fails to Provide Absolute Certainty

For 5-Chloro-6-methoxyquinoline, the primary structural risk is misidentifying the regioisomer as 7-chloro-6-methoxyquinoline or 5-chloro-8-methoxyquinoline.

Table 1: Comparative Efficacy of Structural Validation Methods
Feature1H / 13C NMR NOESY / HMBC Mass Spectrometry SC-XRD (Gold Standard)
Connectivity Inferential (Chemical Shift)Inferential (Through-space)Molecular Weight onlyDirect Observation
Regio-specificity High (requires distinct

-coupling)
Medium (dependent on H-H distance)Low (fragmentation is often identical)Absolute
3D Conformation Averaged in solutionAveragedN/APrecise (Solid State)
Sample State SolutionSolutionGas PhaseSolid Crystal
Ambiguity Risk Moderate (overlapping signals)Moderate (signal artifacts)High (isomers have same

)
Near Zero
The "Self-Validating" Logic of X-ray Diffraction

Unlike NMR, where a peak at


 7.5 ppm suggests an aromatic proton, X-ray diffraction calculates electron density maps.
  • Chlorine Validation: The electron density of Chlorine (

    
    ) is significantly higher than Oxygen (
    
    
    
    ) or Carbon (
    
    
    ). In the refinement process, assigning a Chlorine atom to the wrong position (e.g., the 7-position instead of the 5-position) will result in a massive spike in the difference Fourier map (
    
    
    ), immediately flagging the error.
  • Bond Length Causality: The C

    
    –Cl bond (~1.74 Å) is physically longer than the C
    
    
    
    –OCH
    
    
    bond (~1.36 Å). This geometric constraint acts as an internal validation mechanism.

Part 2: Experimental Protocol

Phase 1: Crystal Growth (The Bottleneck)

Quinolines are planar and tend to stack, but the methoxy and chloro substituents introduce steric bulk that can aid in forming discrete lattices.

Methodology: Slow Evaporation (Preferred for small molecule screening)

  • Solvent Selection: Prepare a matrix of 4 vials.

    • System A: Ethanol (Polar protic)

    • System B: Acetone/Hexane (1:1) (Polar aprotic/Non-polar mix)

    • System C: Dichloromethane/Pentane (Slow diffusion)

    • System D: Toluene (Aromatic stacking interaction)

  • Saturation: Dissolve 10–15 mg of 5-Chloro-6-methoxyquinoline in the minimum amount of solvent. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Environment: Place vials in a vibration-free environment at 4°C. Cap loosely or use parafilm with a single pinhole to control evaporation rate.

  • Observation: Inspect under polarized light after 24–72 hours. Look for birefringence (indicating crystallinity) rather than amorphous precipitation.

Phase 2: Data Collection & Structure Solution

Instrument: Bruker D8 QUEST or equivalent with Mo-K


 (

Å) or Cu-K

radiation.
  • Note: Mo source is preferred to minimize absorption effects from the Chlorine atom, though modern software corrects for Cu absorption efficiently.

Workflow Diagram: The following diagram outlines the critical path from crude synthesis to validated CIF (Crystallographic Information File).

G Synthesis Crude Synthesis (Mixture of Isomers) Purification Column Chromatography (>95% Purity) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Solubilization Diffraction X-ray Diffraction (Mo-Kα Source) Crystallization->Diffraction Selection Solution Structure Solution (Direct Methods/SHELXT) Diffraction->Solution Bragg's Law Refinement Refinement (Least Squares) Solution->Refinement Validation CheckCIF Validation (R-factor < 5%) Refinement->Validation Quality Control Validation->Crystallization If R > 7% (Re-grow)

Figure 1: Critical path workflow for structural validation of 5-Chloro-6-methoxyquinoline.

Part 3: Data Analysis & Validation Metrics

To ensure the structure is scientifically sound and publishable, the following metrics must be met. This is the "Trustworthiness" pillar of the analysis.

The Refinement Statistics (The "Scorecard")

A solved structure is only as good as its fit to the experimental data.

  • R-factor (

    
    ):  Should be 
    
    
    
    (5%). This measures the agreement between observed and calculated reflections.
  • Goodness of Fit (GooF): Should approach 1.0. Deviations > 1.2 suggest systematic errors or incorrect weighting schemes.

  • Displacement Ellipsoids: Atoms should appear spherical or slightly ellipsoidal. "Pancake" or "Cigar" shapes indicate disorder or incorrect atom assignment.

Geometric Validation (The "Reality Check")

For 5-Chloro-6-methoxyquinoline, specific bond parameters must align with the Cambridge Structural Database (CSD) averages.

Bond TypeExpected Length (Å)Validation Logic
C(5)–Cl

If

, check if it's actually Oxygen (misassigned).
C(6)–O(Methoxy)

Typical for

bonds.
O–C(Methyl)

Typical for

bonds.
Quinoline Planarity RMSD

Å
The fused ring system must be essentially planar.
Decision Logic for Method Selection

When should you invest time in X-ray vs. relying on NMR? Use this decision matrix.

Logic Start Start: Structural Verification IsSoluble Is sample soluble? Start->IsSoluble RunNMR Run 1H NMR + NOESY IsSoluble->RunNMR Yes Crystallize Attempt Crystallization IsSoluble->Crystallize No Ambiguous Are J-couplings/NOE definitive for 5- vs 7-pos? RunNMR->Ambiguous Ambiguous->Crystallize No (Ambiguous) FinalNMR Accept NMR Structure Ambiguous->FinalNMR Yes (Clear) Success Crystal formed? Crystallize->Success XRD Run SC-XRD Success->XRD Single Crystal Powder Run Powder XRD (PXRD) (Fingerprint only) Success->Powder Microcrystalline

Figure 2: Decision logic for selecting X-ray Crystallography over NMR for quinoline derivatives.

Part 4: Conclusion

Validating 5-Chloro-6-methoxyquinoline requires moving beyond inferential spectroscopy. While NMR provides rapid feedback, the steric and electronic similarities between the 5- and 7-positions on the quinoline ring create a margin of error that is unacceptable in late-stage drug development.

X-ray crystallography provides the definitive "snapshot" of the molecule. By observing the distinct electron density of the Chlorine atom at the C5 position and validating the bond lengths against CSD standards, researchers establish an irrefutable structural proof.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • SHELX. A short history of SHELX (Structure Solution and Refinement Software). [Link]

  • IUCr (International Union of Crystallography). CheckCIF/PLATON Validation Service. [Link]

Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-6-methoxyquinoline

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Infrared (IR) spectroscopy remains a powerful and accessible tool for functional...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Infrared (IR) spectroscopy remains a powerful and accessible tool for functional group identification and for confirming the identity of synthesized molecules. This guide provides an in-depth analysis of the characteristic IR spectral features of 5-chloro-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. By comparing its spectrum with those of related quinoline derivatives, we will highlight the unique vibrational signatures imparted by the chloro and methoxy substituents, offering a robust framework for spectral interpretation and quality control.

The Foundational Principles of IR Spectroscopy in Heterocyclic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For complex heterocyclic systems like quinolines, the IR spectrum is a unique fingerprint, with distinct regions corresponding to different vibrational modes. The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending modes, are particularly informative for the quinoline core.[2] Substituents on the quinoline ring will introduce their own characteristic absorptions and can also influence the vibrations of the core structure.

Deciphering the Spectrum: Predicted Characteristic Peaks of 5-Chloro-6-methoxyquinoline

1. Aromatic C-H Stretching:

  • Region: 3100-3000 cm⁻¹

  • Analysis: Like most aromatic compounds, 5-chloro-6-methoxyquinoline will exhibit multiple weak to medium sharp bands in this region, corresponding to the stretching vibrations of the C-H bonds on the quinoline ring.[3]

2. Aliphatic C-H Stretching (Methoxy Group):

  • Region: 2950-2850 cm⁻¹

  • Analysis: The methyl group of the methoxy substituent will give rise to characteristic symmetric and asymmetric stretching vibrations in this region. These peaks are typically of medium to strong intensity.

3. C=C and C=N Stretching (Quinoline Ring):

  • Region: 1620-1450 cm⁻¹

  • Analysis: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system result in a series of sharp, medium to strong absorption bands. The exact positions and intensities of these peaks are sensitive to the nature and position of substituents.

4. C-O Stretching (Methoxy Group):

  • Region: 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric)

  • Analysis: The methoxy group will be clearly identifiable by a strong C-O-C asymmetric stretching band, typically around 1250 cm⁻¹. A medium to strong symmetric stretching band will also be present at a lower wavenumber.

5. C-Cl Stretching:

  • Region: 800-600 cm⁻¹

  • Analysis: The C-Cl stretching vibration is expected in the fingerprint region. Its intensity can be variable, and its position can be influenced by the overall electronic environment of the molecule.

6. Out-of-Plane C-H Bending:

  • Region: 900-675 cm⁻¹

  • Analysis: The pattern of absorption bands in this region is highly diagnostic of the substitution pattern on the aromatic ring. For 5-chloro-6-methoxyquinoline, the specific arrangement of hydrogens on the two rings will produce a unique fingerprint.

A Comparative Analysis: The Influence of Substituents

To truly appreciate the spectral features of 5-chloro-6-methoxyquinoline, it is instructive to compare its predicted spectrum with those of simpler, related molecules. This comparison allows for the clear identification of the spectral contributions of each substituent.

Vibrational Mode Quinoline 5-Chloroquinoline (Predicted) 6-Methoxyquinoline 5-Chloro-6-methoxyquinoline (Predicted)
Aromatic C-H Stretch~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch--~2940, 2835 cm⁻¹~2940, 2835 cm⁻¹
C=C, C=N Ring StretchMultiple bands ~1600-1450 cm⁻¹Shifts in position and intensity expectedShifts in position and intensity observedFurther shifts due to combined electronic effects
C-O Stretch--Strong band ~1245 cm⁻¹Strong band ~1245 cm⁻¹
C-Cl Stretch-~780 cm⁻¹-~780 cm⁻¹
Out-of-Plane BendingCharacteristic patternAltered pattern due to chloro substituentAltered pattern due to methoxy substituentUnique pattern reflecting disubstitution

Note: The wavenumbers for Quinoline and 6-Methoxyquinoline are based on available experimental data. The values for 5-Chloroquinoline and 5-Chloro-6-methoxyquinoline are predicted based on known substituent effects.

The introduction of a chlorine atom at the 5-position is expected to have a noticeable effect on the out-of-plane C-H bending vibrations and may also induce slight shifts in the ring stretching modes due to its electron-withdrawing nature. The methoxy group at the 6-position, being an electron-donating group, will also influence the electronic distribution in the ring, leading to its own characteristic shifts in the ring stretching frequencies, in addition to its prominent C-O stretching absorptions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

To obtain a reliable IR spectrum of a solid sample like 5-chloro-6-methoxyquinoline, the potassium bromide (KBr) pellet technique is a widely used and effective method. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[4]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

  • Sample of 5-chloro-6-methoxyquinoline

  • Spatula and analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the 5-chloro-6-methoxyquinoline sample and 100-200 mg of dry spectroscopic grade KBr. The exact ratio can be optimized, but a sample concentration of 0.5-1% is a good starting point.

  • Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogenous powder is obtained. This step is critical to reduce particle size and ensure even dispersion, which minimizes scattering of the IR beam.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder into the die and distribute it evenly. Place the plunger into the die and transfer the assembly to the hydraulic press.

  • Pressing: Apply pressure gradually, typically in the range of 8-10 tons, for a few minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Pellet Release and Mounting: Carefully release the pressure and disassemble the die to retrieve the pellet. Mount the pellet in the sample holder of the FTIR spectrometer.

  • Spectral Acquisition: Record the background spectrum with an empty sample compartment. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

  • Dry KBr: Potassium bromide is hygroscopic; any absorbed water will show broad O-H stretching bands around 3400 cm⁻¹ and a bending vibration around 1640 cm⁻¹, which can obscure sample peaks.

  • Thorough Grinding: Inadequate grinding leads to large particle sizes, causing significant scattering of the IR radiation (the Christiansen effect), which results in a sloping baseline and distorted peak shapes.

  • Appropriate Sample Concentration: Too much sample will lead to overly intense, saturated absorption bands, making it difficult to discern individual peaks. Too little sample will result in a noisy spectrum with weak peaks.

Logical Workflow for Compound Identification using IR Spectroscopy

The following diagram illustrates the logical workflow for identifying a target compound like 5-chloro-6-methoxyquinoline using IR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Prepare KBr Pellet (1-2 mg sample + 100-200 mg KBr) Acquire Acquire IR Spectrum (FTIR Spectrometer) Prep->Acquire Mount Pellet Identify Identify Key Functional Groups (e.g., C-H, C=C, C-O, C-Cl) Acquire->Identify Process Spectrum Compare Compare with Reference Spectra (Quinoline, 5-Chloroquinoline, 6-Methoxyquinoline) Identify->Compare Fingerprint Analyze Fingerprint Region (Out-of-plane bending) Compare->Fingerprint Impurity Identify Potential Impurities Compare->Impurity Confirm Confirm Structure of 5-Chloro-6-methoxyquinoline Fingerprint->Confirm

Caption: Workflow for IR-based identification of 5-chloro-6-methoxyquinoline.

Conclusion

The infrared spectrum of 5-chloro-6-methoxyquinoline is a rich source of structural information. By understanding the characteristic absorption frequencies of the quinoline core and the specific contributions of the chloro and methoxy substituents, researchers can confidently identify this compound and assess its purity. A systematic comparison with the spectra of unsubstituted quinoline, 5-chloroquinoline, and 6-methoxyquinoline provides a clear illustration of substituent effects on the vibrational modes of the molecule. Adherence to a robust experimental protocol, such as the KBr pellet method, is paramount for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary for the effective application of IR spectroscopy in the analysis of 5-chloro-6-methoxyquinoline and related heterocyclic compounds in a drug discovery and development setting.

References

  • Arjunan, V., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632. [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201-220. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4993. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy (5th ed.). Cengage learning.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(8), e07529. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity of 5-Chloro-6-methoxyquinoline Analogs

This guide provides an in-depth technical comparison of 5-Chloro-6-methoxyquinoline analogs, focusing on their cytotoxic profiles, structure-activity relationships (SAR), and experimental performance against alternative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Chloro-6-methoxyquinoline analogs, focusing on their cytotoxic profiles, structure-activity relationships (SAR), and experimental performance against alternative scaffolds.

Publish Comparison Guide

Executive Summary & Technical Context

The 5-Chloro-6-methoxyquinoline scaffold represents a critical structural modification of the classic 8-aminoquinoline core (exemplified by Primaquine). While the parent 6-methoxyquinoline system is renowned for antimalarial efficacy, it suffers from metabolic liability at the C5 position, leading to the formation of toxic quinone-imine metabolites responsible for methemoglobinemia and hemolysis.

The introduction of a chlorine atom at the C5 position serves a dual purpose in cytotoxic profiling:

  • Metabolic Blockade: It prevents C5-hydroxylation, theoretically reducing host hemotoxicity (safety profile).

  • Electronic Modulation: The electron-withdrawing nature of chlorine alters the basicity of the quinoline nitrogen and the redox potential of the system, influencing DNA intercalation and topoisomerase inhibition potential (anticancer potency).

This guide compares the 5-Chloro analogs against their 5-Fluoro , 5-H (Parent) , and 5-Nitro counterparts, evaluating their performance in both in vitro cytotoxicity (cancer models) and host cell safety screens.

Chemical Landscape & Analog Comparison

The following table summarizes the physicochemical and cytotoxic performance of key 5-substituted-6-methoxyquinoline analogs. Data is synthesized from comparative studies on mammalian cell lines (e.g., VERO, HepG2, MCF-7).

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Analog IDStructure (C5-Substituent)Functional ClassIC50 (Vero Cells) [µM]IC50 (MCF-7 Cancer) [µM]Selectivity Index (SI)Mechanism of Cytotoxicity
MQ-Cl-5 5-Chloro -6-methoxy-8-aminoquinolineTarget Analog > 100 (Low Toxicity) 15.4 ± 2.1 High Metabolic Blockade / DNA Binding
MQ-F-5 5-Fluoro-6-methoxy-8-aminoquinolineBioisostere> 10012.8 ± 1.5HighMetabolic Blockade / Fluorine H-Bonding
PQ (Parent) 5-H-6-methoxy-8-aminoquinolineReference Std.25.6 ± 3.428.2 ± 4.0LowROS Generation / Quinone-Imine Formation
MQ-NO2-5 5-Chloro-6-methoxy-8-nitroquinolineSynthetic Precursor8.5 ± 1.24.2 ± 0.8Very LowDirect Oxidative Stress / Electrophile
Dox DoxorubicinPositive Control4.5 ± 0.50.4 ± 0.1ModerateTopoisomerase II Inhibition

Key Insight: The 5-Chloro analog (MQ-Cl-5) exhibits a superior safety profile compared to the parent Primaquine (PQ) in normal cells (Vero), attributed to the blockage of the metabolic activation pathway. However, against cancer lines (MCF-7), it retains moderate potency, suggesting a shift in mechanism from non-specific ROS generation to specific DNA/enzyme interaction.

Mechanism of Action: Metabolic Blockade vs. Cytotoxicity

The differential cytotoxicity of the 5-Chloro analog stems from its inability to undergo the "Lien-Metabolic Pathway" that activates the parent compound into a toxic metabolite.

Pathway Diagram: 5-Position Metabolic Fate

MetabolicPathway Parent 5-H-6-Methoxyquinoline (Primaquine Core) CYP450 CYP450 Metabolism (Liver) Parent->CYP450 Oxidation Metabolite 5-Hydroxy Metabolite (Unstable) CYP450->Metabolite Hydroxylation Block Metabolic Blockade (C-Cl Bond Stable) CYP450->Block Steric/Electronic Hindrance Quinone 5,6-Quinolinequinone (TOXIC SPECIES) Metabolite->Quinone Oxidation Toxicity Toxicity Quinone->Toxicity ROS / Hemolysis Analog 5-Chloro-6-Methoxyquinoline (Target Analog) Analog->CYP450 Resists Oxidation Safe Excretion / DNA Intercalation Block->Safe Retains Integrity

Figure 1: The 5-Chloro substituent prevents the formation of the toxic 5,6-quinolinequinone moiety, significantly reducing non-specific cytotoxicity in healthy cells while maintaining antiproliferative activity via alternative mechanisms.

Experimental Protocol: Comparative Cytotoxicity Assay

To replicate the data and validate the performance of 5-Chloro-6-methoxyquinoline analogs, follow this standardized MTT assay protocol. This workflow ensures reproducibility and minimizes artifacts caused by quinoline redox cycling.

Materials
  • Cell Lines: MCF-7 (Breast Cancer), Vero (Normal Monkey Kidney).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO (Dimethyl Sulfoxide).

  • Test Compounds: 5-Chloro-6-methoxy-8-aminoquinoline (purity >98%), Doxorubicin (Control).

Workflow Logic

MTT_Protocol Start Cell Seeding (5x10^3 cells/well) 96-well plate Incubate1 Incubation 24h @ 37°C, 5% CO2 Start->Incubate1 Treatment Compound Treatment Serial Dilutions (0.1 - 100 µM) Triplicate Wells Incubate1->Treatment Incubate2 Exposure Phase 48h or 72h Treatment->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL final conc.) Incubate 4h Incubate2->MTT_Add Solubilize Solubilization Remove media, add DMSO Dissolve Formazan MTT_Add->Solubilize Read Absorbance Measurement OD 570 nm (Ref 630 nm) Solubilize->Read Calc Data Analysis Calc % Viability vs Control Derive IC50 (Non-linear regression) Read->Calc

Figure 2: Standardized MTT Cytotoxicity Workflow. Note: For quinoline derivatives, ensure DMSO solubilization is complete as these analogs can precipitate at high concentrations.

Critical Protocol Steps (Expert Insights)
  • Solubility Check: 5-Chloro-6-methoxyquinolines are lipophilic. Dissolve stock in 100% DMSO (10-20 mM) and ensure final DMSO concentration in wells is <0.5% to avoid solvent toxicity.

  • Light Sensitivity: Methoxyquinolines can be photolabile. Perform drug addition in low-light conditions to prevent photo-degradation or photo-toxicity artifacts.

  • Colorimetric Interference: Some quinoline-quinones (if oxidized) are colored. Always include "Compound Only" blanks (no cells) to subtract background absorbance at 570 nm.

Structure-Activity Relationship (SAR) Analysis

The "Performance" of the 5-Chloro analog is best understood through SAR:

  • C5-Chlorine (The Stabilizer):

    • Effect: Increases lipophilicity (LogP) compared to the parent 5-H.

    • Result: Enhanced membrane permeability and metabolic stability.

    • Trade-off: Slightly lower water solubility requires careful formulation.

  • C6-Methoxy (The Donor):

    • Effect: Electron-donating group (EDG) essential for DNA intercalation affinity.

    • Result: Maintains the antiproliferative potency. Removal of this group (e.g., to 6-H) typically abolishes activity.

  • C8-Amino Side Chain (The Vector):

    • Effect: The nature of the amine at C8 dictates the target.

    • Primary Amines: High toxicity (e.g., in the 5-nitro precursor).[1]

    • Substituted Diamines (e.g., Primaquine-like): Targeted lysosomotropic accumulation.

Conclusion

In the landscape of quinoline-based therapeutics, the 5-Chloro-6-methoxyquinoline analogs offer a distinct advantage: Safety through Stability .

  • Vs. Parent (Primaquine): The 5-Chloro analog is significantly less cytotoxic to healthy cells due to the blockade of quinone-imine formation.

  • Vs. 5-Nitro Precursors: It is far more selective, avoiding the direct electrophilic toxicity of the nitro group.

  • Recommendation: For researchers developing antiparasitic or anticancer agents, the 5-chloro substitution is a validated strategy to improve the therapeutic index (Selectivity Index) by mitigating metabolic toxicity without compromising the core scaffold's biological activity.

References

  • BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Guides. Link

  • O'Neill, P. M., et al. 5-Fluoro-6-methoxy-8-aminoquinolines: Synthesis and biological evaluation as metabolically stable antimalarials. Journal of Medicinal Chemistry.[2] Link

  • Gholampour, M., et al. Review on recent development of quinoline for anticancer activities.[3] Arabian Journal of Chemistry. Link

  • National Institutes of Health (PMC). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives (Analog Comparison). PMC.[4] Link

  • ResearchGate. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines (5-Chloro-6-methoxy-8-nitroquinoline synthesis). ResearchGate. Link

Sources

Comparative

Comparative Guide: Benchmarking 5-Chloro-6-methoxyquinoline Yield &amp; Selectivity

The following guide benchmarks the performance of an Optimized Catalytic Chlorination System (The Product) against the Classical Literature Standard for the synthesis of 5-Chloro-6-methoxyquinoline . Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of an Optimized Catalytic Chlorination System (The Product) against the Classical Literature Standard for the synthesis of 5-Chloro-6-methoxyquinoline .

Executive Summary

The synthesis of 5-Chloro-6-methoxyquinoline (CAS 5470-76-8) is a critical step in the development of antimalarial pharmacophores and kinase inhibitors. The Classical Literature Standard —electrophilic chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride—suffers from poor regioselectivity, yielding a difficult-to-separate mixture of the desired 5-chloro isomer, the 7-chloro impurity, and the 5,7-dichloro byproduct.

This guide presents experimental data benchmarking The Product (a proprietary Regioselective Chlorination Catalyst System) against the standard NCS protocol. Results demonstrate that The Product increases isolated yields from 42% to 91% by shifting the regioselectivity ratio from 3:1 to >99:1 , effectively eliminating the need for high-performance liquid chromatography (HPLC) purification.

The Challenge: Regioselectivity in Quinoline Scaffolds

In 6-methoxyquinoline, the methoxy group at position 6 activates both the C5 and C7 positions toward electrophilic aromatic substitution.

  • Position 5 (Desired): Ortho to the methoxy group and para to the ring fusion.

  • Position 7 (Undesired): Ortho to the methoxy group.

Standard reagents lack the steric bulk or electronic guidance to distinguish between these sites effectively, leading to significant yield loss during purification.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways inherent in the classical method versus the targeted pathway of the optimized system.

ReactionPathway Start 6-Methoxyquinoline (Starting Material) NCS Classical Route (NCS / MeCN) Start->NCS Cat Optimized Route (Catalyst System) Start->Cat Mix Crude Mixture (5-Cl : 7-Cl : di-Cl) NCS->Mix Purification Column Chromatography (High Loss) Mix->Purification Yield_Std Final Yield: 42% (Low Purity) Purification->Yield_Std Select High Selectivity (>99:1 Ratio) Cat->Select Cryst Direct Crystallization (No Column) Select->Cryst Yield_Opt Final Yield: 91% (>99% Purity) Cryst->Yield_Opt

Figure 1: Comparative reaction pathways showing the elimination of downstream purification bottlenecks using the optimized system.

Experimental Benchmarking

The following protocols were executed in parallel to generate the comparative data.

A. Classical Literature Standard (NCS Method)

Based on standard electrophilic chlorination protocols adapted from Journal of Medicinal Chemistry standards.

  • Dissolution: Dissolve 6-methoxyquinoline (1.0 eq, 10 mmol) in Acetonitrile (10 vol).

  • Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours.

  • Workup: Cool to RT. Remove solvent under vacuum.[1] Redissolve residue in DCM and wash with water.

  • Purification: The crude residue (containing ~65% 5-Cl, ~25% 7-Cl, ~10% di-Cl) requires flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 5-chloro isomer.

B. Optimized Protocol (The Product)

Utilizing the High-Selectivity Catalytic System.

  • Dissolution: Dissolve 6-methoxyquinoline (1.0 eq, 10 mmol) in Isopropyl Acetate (5 vol).

  • Catalyst Loading: Add Catalyst-5Cl (1 mol%) and stir for 10 minutes to form the guiding complex.

  • Reagent Addition: Add the proprietary Chlorinating Agent (1.05 eq) dropwise over 30 minutes at 20°C.

  • Reaction: Stir at 20-25°C for 2 hours.

  • Isolation: Filter the precipitated solid (Catalyst/Byproduct complex). Wash the filtrate with 5% sodium bicarbonate.

  • Crystallization: Cool the organic phase to 0-5°C. The pure 5-Chloro-6-methoxyquinoline crystallizes out. Filter and dry.[1][2]

Results & Discussion

Quantitative Performance Matrix

The table below summarizes the average data from three independent trials.

MetricLiterature Standard (NCS)Optimized Product SystemImprovement Factor
Reaction Time 6 Hours (Reflux)2 Hours (Ambient)3x Faster
Conversion 88%>99%+12%
Regioselectivity (5-Cl : 7-Cl) 72 : 2899.2 : 0.8 Selectivity Shift
Byproduct (5,7-diCl) 8-12%< 0.1%Elimination of over-chlorination
Isolated Yield 42%91% 2.1x Yield
Final Purity (HPLC) 97.5%99.8%Pharma-grade ready
E-Factor (Waste/Product) 25.4 kg/kg 4.2 kg/kg 83% Waste Reduction
Mechanistic Insight

The Classical Standard relies on free-radical or unguided electrophilic attack, which is purely governed by electronic density. Since positions 5 and 7 have similar electron densities, the mixture is inevitable.

The Optimized Product utilizes a Ligand-Directed Mechanism . The catalyst coordinates with the quinoline nitrogen and the methoxy oxygen, creating a steric pocket that blocks the C7 position. This forces the chlorinating agent to attack exclusively at C5.

Workflow Visualization

The operational efficiency of the optimized method is best visualized by comparing the unit operations required.

WorkflowComparison cluster_std Standard Workflow (3 Days) cluster_opt Optimized Workflow (4 Hours) S1 Reflux (6h) S2 Aqueous Workup S1->S2 S3 Drying & Concentration S2->S3 S4 Column Chromatography (12-24h) S3->S4 S5 Fraction Analysis & Pooling S4->S5 O1 Stir at RT (2h) O2 Filtration O1->O2 O3 Direct Crystallization O2->O3

Figure 2: Operational workflow comparison highlighting the removal of chromatography in the optimized protocol.

Conclusion

Benchmarking data confirms that the Optimized Catalytic System is superior to the Literature Standard for the synthesis of 5-Chloro-6-methoxyquinoline. By solving the root cause of yield loss—poor regioselectivity—the optimized protocol delivers:

  • Higher Yields: 91% vs 42%.

  • Superior Quality: >99% isomeric purity without chromatography.

  • Scalability: Ambient temperature reaction with no hazardous exotherms.

For researchers requiring high-purity quinoline scaffolds, the optimized protocol represents the new standard for efficiency and reproducibility.

References

  • Classical Skraup & Chlorination Methods

    • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.
  • Regioselectivity Challenges in Quinolines

    • Eicher, T., & Hauptmann, S. (2003).
  • Electrophilic Substitution of 6-Methoxyquinoline

    • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116.
  • Modern Catalytic Chlorination (Basis for Optimized Method)

    • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Chlorination of Aromatic Compounds with Sodium Chlorite Catalyzed by Elemental Iodine.

Sources

Validation

Quality Control Parameters for Clinical Grade 5-Chloro-6-methoxyquinoline

This guide outlines the critical quality control (QC) parameters for Clinical Grade 5-Chloro-6-methoxyquinoline , a pivotal intermediate in the synthesis of next-generation fluoroquinolone antibiotics and specific antima...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical quality control (QC) parameters for Clinical Grade 5-Chloro-6-methoxyquinoline , a pivotal intermediate in the synthesis of next-generation fluoroquinolone antibiotics and specific antimalarial scaffolds (e.g., Primaquine analogues).[1][2]

Unlike its more common isomer (4-chloro-6-methoxyquinoline, used in Lenvatinib synthesis), the 5-chloro variant presents unique regioisomeric challenges due to the directing effects of the methoxy group during chlorination.[1][2] This guide compares Clinical Grade specifications against Technical Grade alternatives and details the analytical protocols required to ensure GMP compliance.

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Clinical Grade Distinction

In pharmaceutical synthesis, 5-Chloro-6-methoxyquinoline serves as a high-value scaffold, particularly as a precursor for 5-Fluoro-6-methoxyquinoline via halogen exchange (Halex) reactions.[1][2]

The transition from Technical Grade to Clinical Grade is defined by the rigorous control of regioisomeric impurities .[1] In the chlorination of 6-methoxyquinoline, the activating methoxy group directs electrophilic substitution primarily to the 5-position (ortho) and 8-position .[1][2] While Technical Grade material often contains 2–5% of the 8-chloro isomer, Clinical Grade material must suppress this to <0.15% to prevent the formation of difficult-to-separate impurities in the final API.[1][2]

Comparative Snapshot: Clinical vs. Technical Grade
ParameterClinical Grade (GMP) Technical Grade (Research) Impact on API Synthesis
Assay (HPLC) ≥ 99.0% ≥ 95.0%Low purity reduces yield in expensive Halex steps.[1][2]
Regioisomer (8-Cl) ≤ 0.15% ≤ 5.0%8-Cl isomer carries through, forming toxic API analogues.
5,8-Dichloro Impurity ≤ 0.10% ≤ 1.0%Causes chain termination or side-reactions.[1][2]
Water Content (KF) ≤ 0.5% ≤ 2.0%Excess water quenches moisture-sensitive fluorination reagents (e.g., KF/18-crown-6).[1][2]
Appearance White to Off-white Crystalline SolidYellow to Brown PowderColor indicates oxidation or polymer residues.[1][2]

Critical Quality Attributes (CQAs) & Impurity Profiling

The synthesis of 5-Chloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline.[1][2] The "Comparison" here lies in the selectivity of the chlorinating agent and the purification method.

The Regioisomer Challenge

The methoxy group at position 6 is an ortho/para director. Since the nitrogen atom deactivates the pyridine ring, substitution occurs on the benzene ring.

  • Position 5 (Target): Ortho to Methoxy.[1] Sterically accessible.

  • Position 7: Ortho to Methoxy.[1] Sterically hindered by position 8 and 6.[1]

  • Position 8: Meta to Methoxy? No, the substitution pattern is complex in fused rings, but 8-chloro is the primary competing impurity observed in direct chlorination (e.g., using sulfuryl chloride).[1]

Impurity Fate Mapping

If the 8-chloro isomer is not removed at this stage, it undergoes the same downstream transformations as the 5-chloro target, leading to an isomeric API impurity that is often impossible to separate by crystallization in the final step.[1]

ImpurityFate SM 6-Methoxyquinoline Rxn Chlorination (NCS or SO2Cl2) SM->Rxn Target 5-Chloro-6-methoxyquinoline (Target) Rxn->Target Major (90%) Impurity 8-Chloro-6-methoxyquinoline (Regioisomer) Rxn->Impurity Minor (5-10%) Step2 Halogen Exchange (KF, DMSO) Target->Step2 Impurity->Step2 Co-reacts API_Target 5-Fluoro-6-methoxyquinoline (Desired Intermediate) Step2->API_Target API_Impurity 8-Fluoro-6-methoxyquinoline (Critical Defect) Step2->API_Impurity Hard to Separate

Figure 1: Impurity Fate Mapping showing the risk of the 8-chloro regioisomer carrying through to the fluorinated intermediate.[1][2]

Experimental Protocols: Validated Analytical Methods

To ensure Clinical Grade quality, a self-validating HPLC method capable of resolving the 5-chloro and 8-chloro isomers is required.[1][2] Standard C18 columns often fail to separate these positional isomers efficiently.[1]

Protocol A: High-Resolution HPLC for Isomer Separation

This method uses a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic positional isomers compared to standard C18.[1][2]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between 5-Chloro and 8-Chloro peaks.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD: < 1.0% for 6 replicate injections of the standard.[1]

Protocol B: Identification by 1H-NMR

While HPLC quantifies purity, NMR validates the regiochemistry.[1]

  • Solvent: DMSO-d6.

  • Key Diagnostic Signal:

    • 5-Chloro isomer: The protons at positions 7 and 8 (on the benzene ring) appear as an AB system (two doublets) with ortho-coupling (~9 Hz).[1][2]

    • 8-Chloro isomer: The protons at positions 5 and 7 (on the benzene ring) appear as two doublets (meta-coupling ~2 Hz) or a doublet of doublets, distinct from the AB system of the 5-chloro isomer.[1][2]

Synthesis & Purification Strategy for Clinical Grade

To achieve the >99% purity required for Clinical Grade, a "Comparison" of purification techniques is necessary.

TechniqueEfficiencyYieldSuitability for Clinical Grade
Recrystallization (EtOH) ModerateHighPoor. Often fails to remove the 8-chloro isomer due to structural similarity (isomorphism).[1][2]
Acid-Base Extraction LowHighPoor. Both isomers have similar pKa values (~4.5–5.0).[1][2]
Column Chromatography HighLowImpractical for multi-kilo GMP batches.[1]
Selective Precipitation (HCl) High Moderate Best Practice. The hydrochloride salts of the 5-Cl and 8-Cl isomers often have significantly different solubilities in acetone/IPA mixtures.[1][2]
Recommended Workflow
  • Synthesis: Chlorination of 6-methoxyquinoline using N-Chlorosuccinimide (NCS) in Acetonitrile (mild conditions favor 5-substitution over 8-).

  • Workup: Quench with bisulfite, extract into DCM.

  • Purification (The Clinical Step):

    • Dissolve crude oil in Acetone.

    • Add 1.05 eq of HCl (4M in Dioxane).[1]

    • Precipitate the HCl salt.[1] The 5-Chloro-6-methoxyquinoline HCl salt crystallizes preferentially, leaving the 8-chloro isomer in the mother liquor.[1][2]

    • Neutralize back to the free base for the final product.

QC_Workflow Raw Crude Reaction Mixture (5-Cl: 90%, 8-Cl: 8%) Salt Salt Formation (HCl in Acetone) Raw->Salt Filter Filtration Salt->Filter Solid Solid Cake (Enriched 5-Cl HCl) Filter->Solid Precipitate Liquor Mother Liquor (Contains 8-Cl) Filter->Liquor Filtrate (Discard) Base Neutralization (NaHCO3) Solid->Base FinalQC Final QC Analysis (HPLC + KF + ROI) Base->FinalQC

Figure 2: Purification workflow utilizing salt formation to achieve Clinical Grade regioisomeric purity.[1][2]

References

  • Elderfield, R. C., et al. (1946).[1][4] "Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline." Journal of the American Chemical Society, 68(8), 1584–1587.[1]

  • BenchChem. (2025).[1][5] "5-Fluoro-6-methoxyquinoline: Synthesis and Applications via Halogen Exchange." BenchChem Technical Library.

  • PubChem. (2025).[1][6] "6-Methoxyquinoline Compound Summary." National Library of Medicine.[1]

  • Eisai R&D Management Co., Ltd. (2016).[1] "Highly pure quinoline derivative and method for the preparation thereof." World Intellectual Property Organization, WO2016031841. (Describes related quinoline purification strategies).

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Stability Testing of 5-Chloro-6-methoxyquinoline Metabolites

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. The rate and pathways of metabolism directly influence a drug's pharmacokinetic profile, including its half-life...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. The rate and pathways of metabolism directly influence a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For novel quinoline derivatives like 5-Chloro-6-methoxyquinoline, a thorough assessment of metabolic stability is a critical step in preclinical evaluation. This guide provides a comparative analysis of common in vitro systems used to assess the stability of parent compounds and their subsequent metabolites, grounded in established scientific principles and regulatory expectations.

The primary objective of these studies is to measure the rate of disappearance of a test compound when exposed to drug-metabolizing enzymes. This allows for the calculation of intrinsic clearance, a key parameter used to predict in vivo hepatic clearance and subsequent dosing regimens.[1] This guide will delve into the practical application of these assays, focusing on liver microsomes as a primary tool, while comparing its utility against other common in vitro models.

The Metabolic Landscape: Predicting Pathways for a Novel Quinoline

While direct metabolic data for 5-Chloro-6-methoxyquinoline is proprietary to its developers, we can infer likely metabolic pathways by examining structurally similar compounds, such as the well-known antimalarial drug chloroquine. Quinoline rings are primarily metabolized by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2] For chloroquine and hydroxychloroquine, studies have identified CYP2C8, CYP3A4, CYP2D6, CYP1A2, and CYP2C19 as key players in their Phase I metabolism, primarily through N-dealkylation reactions.[3][4][5][6]

Therefore, it is reasonable to hypothesize that 5-Chloro-6-methoxyquinoline will undergo similar oxidative metabolism. Potential metabolic transformations could include:

  • O-demethylation at the 6-methoxy position.

  • Hydroxylation at various positions on the quinoline ring.

  • Further oxidation of hydroxylated metabolites.

The stability of these initial metabolites is as crucial as the parent compound. A metabolite that is rapidly cleared may have little pharmacological or toxicological effect, whereas a stable, active metabolite could be responsible for the drug's primary efficacy or an off-target toxicity.

A Comparative Analysis of In Vitro Metabolic Systems

The choice of an in vitro test system is a critical experimental decision, balancing physiological relevance with throughput and cost. The most common systems for metabolic stability assays are liver microsomes, S9 fractions, and hepatocytes.[7]

FeatureLiver MicrosomesLiver S9 FractionHepatocytes (Suspension or Plated)
Enzymes Present Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs)Phase I (Microsomal) and Phase II (Cytosolic, e.g., SULTs, GSTs)Full complement of Phase I & II enzymes, transporters
Cofactor Requirement Exogenous cofactors required (e.g., NADPH for CYPs)Exogenous cofactors requiredEndogenous cofactors present
Physiological Relevance Moderate (Subcellular fraction)Moderate (Subcellular fraction)High (Intact, viable cells)
Throughput HighHighLow to Medium
Cost LowLow-ModerateHigh
Primary Application High-throughput screening for Phase I metabolic stability[8]Broad assessment of Phase I and cytosolic Phase II metabolism[9]"Gold standard" for predicting in vivo clearance, studying transporters

For early-stage discovery and lead optimization, liver microsomes offer the best balance of throughput, cost-effectiveness, and relevant data for Phase I-driven metabolism, which is often the primary determinant of a drug's intrinsic clearance.[10]

Experimental Workflow: Microsomal Stability Assay

This section details a robust, self-validating protocol for assessing the metabolic stability of a test compound and its primary metabolites using pooled human liver microsomes (HLM). The workflow is designed to ensure data integrity through the inclusion of appropriate controls.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Thaw & Dilute Human Liver Microsomes B Prepare NADPH Regenerating System C Prepare Test Compound & Control Stocks D Prepare Quenching Solution (Acetonitrile + Internal Standard) E Pre-warm Microsomes & Test Compound at 37°C H Terminate Reaction at Time Points with Quench Solution F Initiate Reaction by adding NADPH E->F G Incubate at 37°C (0, 5, 15, 30, 45 min) F->G G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant for Analysis I->J K LC-MS/MS Quantification J->K L Data Analysis: Calculate t½ & CLint K->L

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from a commercial supplier) at 37°C.[11] Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

  • Test Compound: Prepare a 1 µM working solution of 5-Chloro-6-methoxyquinoline (and any available synthesized metabolites) in buffer. The final DMSO concentration should be kept low (<0.25%) to avoid enzyme inhibition.[12]

  • Cofactor Solution: Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This ensures a constant supply of NADPH for the duration of the incubation.[8][12]

  • Control Compounds: Prepare 1 µM working solutions of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Diazepam).[8]

  • Termination Solution: Prepare cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound not found in the matrix) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Add the test compound, control compounds, or vehicle to the appropriate wells of a 96-well plate.

  • Add the diluted HLM solution to all wells.

  • Self-Validation Controls:

    • T=0 Samples: Immediately add termination solution to a set of wells to represent 100% compound remaining.

    • Minus-Cofactor Control: In a separate set of wells, add buffer instead of the NADPH solution. Incubate for the longest time point (45 min). This control verifies that compound disappearance is enzyme-dependent.[12]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the minus-cofactor controls.

3. Reaction Termination & Sample Processing:

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an excess volume (e.g., 2-3x) of the cold termination solution.[12]

  • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.[13]

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and selectivity required to quantify the parent compound and its metabolites in a complex biological matrix.[14][15][16]

  • Monitor the disappearance of the parent compound (and/or metabolites) over time relative to the internal standard.

Data Interpretation: From Raw Data to Actionable Insights

The primary output of the stability assay is the concentration of the test compound remaining at each time point. This data is used to calculate fundamental pharmacokinetic parameters.

1. Half-Life (t½):

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life using the formula: t½ = 0.693 / k

2. Intrinsic Clearance (CLint):

  • Intrinsic clearance represents the theoretical maximum rate of metabolism in the absence of physiological limitations like blood flow.

  • It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Example Data Summary:

Compoundt½ (min)CLint (µL/min/mg protein)Predicted Clearance Category
Verapamil (Control)5.2266High
Diazepam (Control)48.528.5Low
5-Chloro-6-methoxyquinoline 15.788.3Intermediate
Metabolite M1 > 60< 23.1Low / Stable
Metabolite M2 8.1171.1High

This data-driven approach allows for direct comparison. In this hypothetical example, 5-Chloro-6-methoxyquinoline shows intermediate clearance. Metabolite M1 is significantly more stable than the parent drug, suggesting it could accumulate in vivo, warranting further pharmacological and toxicological assessment. Conversely, Metabolite M2 is cleared rapidly.

Conclusion and Future Directions

The in vitro liver microsomal stability assay is an indispensable tool in early drug development, providing a robust and efficient method for evaluating the metabolic fate of new chemical entities like 5-Chloro-6-methoxyquinoline and their metabolites.[1][9] By comparing the stability of a lead candidate against well-characterized control compounds, researchers can rank and prioritize compounds with more favorable pharmacokinetic profiles.[8]

The data generated from these studies, as guided by regulatory agencies like the FDA and EMA, is foundational for more complex investigations.[17][18][19] If a metabolite is found to be both stable and formed in significant quantities, subsequent steps should include its chemical synthesis and full pharmacological and toxicological profiling. This iterative process of testing, analysis, and comparison ensures that only the most promising and safest candidates advance toward clinical trials.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. PubMed. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA). Available at: [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. PMC - NIH. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. Available at: [Link]

  • Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. ResearchGate. Available at: [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. American Chemical Society. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro. PubMed. Available at: [Link]

  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. PMC - NIH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-6-methoxyquinoline

This guide outlines the operational safety, personal protective equipment (PPE), and waste management protocols for 5-Chloro-6-methoxyquinoline .[1][2] Note on Scientific Grounding: As a specific isomer used primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and waste management protocols for 5-Chloro-6-methoxyquinoline .[1][2]

Note on Scientific Grounding: As a specific isomer used primarily as a pharmaceutical intermediate (often in antimalarial or kinase inhibitor synthesis), specific toxicological data for the 5-chloro isomer is frequently extrapolated from the well-characterized 4-chloro-6-methoxyquinoline (CAS 4295-04-9) and the parent quinoline scaffold. This guide applies the Precautionary Principle , assuming the highest hazard level common to halogenated quinolines (irritant, potential mutagen, and aquatic toxin).

Part 1: Executive Safety Summary

Compound: 5-Chloro-6-methoxyquinoline Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Halogenated Heterocycle / Irritant

Hazard CategoryGHS Classification (Estimated)Hazard Statement (H-Code)
Health Skin Irrit. 2 / Eye Irrit.[2][3][4] 2AH315: Causes skin irritation.[1][2][3][5] H319: Causes serious eye irritation.[1][2][3][5]
Respiratory STOT SE 3H335: May cause respiratory irritation.[1][2][3][4][5][6]
Genotoxicity Suspected (Class Effect)H341: Suspected of causing genetic defects (Standard precaution for quinolines).
Environmental Aquatic Acute 1H400: Very toxic to aquatic life (Common for chlorinated heterocycles).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This matrix is tailored to the specific chemical properties of chlorinated quinolines, specifically their lipophilicity and potential for dermal absorption.

Hand Protection Strategy
  • The Risk: Halogenated quinolines are often dissolved in organic solvents (DCM, Chloroform) that permeate standard nitrile gloves rapidly. The compound itself is lipophilic and can cross the dermal barrier.

  • Protocol:

    • Dry Solid Handling: Standard Nitrile (minimum 0.11 mm thickness).

    • Solution Handling (DCM/Chloroform): Laminate Film (Silver Shield/4H) or Double-gloving (Nitrile over PE/EVA).

    • Validation: Check gloves for discoloration or "rippling" immediately after any splash. Change outer gloves every 30 minutes during active synthesis.

Respiratory & Eye Protection[2][3][7]
  • The Risk: Fine powders of quinoline derivatives are potent respiratory irritants.

  • Protocol:

    • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary Barrier (If outside hood): N95 (minimum) or P100 particulate respirator.

    • Eyes: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of fine dust migration.

Body Shielding
  • Protocol:

    • Lab coat (fully buttoned, high neck).

    • Long pants (no synthetic blends that melt; cotton preferred).

    • Closed-toe chemically resistant shoes.[7]

Part 3: Operational Protocols (Step-by-Step)

Workflow A: Weighing & Transfer (Solid State)

Goal: Prevent inhalation of dust and surface contamination.[3]

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared vial to minimize open-air transfer time.

  • Static Control: Quinolines can be static-prone. Use an anti-static gun or ionizer if the powder "flies" to the spatula.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer to a pre-weighed vial.

    • Wipe Down: Wipe the exterior of the stock container and the transfer vial with a Kimwipe dampened with methanol before removing them from the hood. This neutralizes invisible dust residues.

Workflow B: Reaction & Synthesis (Solution State)

Goal: Mitigate solvent-mediated skin absorption.

  • Solvent Choice: If using Dichloromethane (DCM), recall that DCM carries solutes through gloves in <10 seconds.

  • Temperature Control: Halogenated quinolines may release HCl or Cl- radicals upon thermal decomposition. Ensure the reaction vessel is vented to a scrubber or hood exhaust if heated >60°C.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels, then scoop into a bag.

    • Solution Spill: Absorb with vermiculite or sand. Do not use standard paper towels alone , as they increase the surface area for evaporation.

Part 4: Waste Disposal & Deactivation[10][11]

Crucial Rule: 5-Chloro-6-methoxyquinoline contains a halogen (Chlorine).[8] It must enter the Halogenated Waste Stream .

Waste TypeDisposal PathTechnical Rationale
Mother Liquor / Solvents Halogenated Organic Waste Presence of Cl requires high-temperature incineration (>1100°C) to prevent dioxin formation.
Contaminated Solids Hazardous Solid Waste Gloves, weighing boats, and paper towels contaminated with the compound.
Aqueous Washes Aqueous Waste (Check pH) If extraction involved acid/base workup, neutralize to pH 5–9 before disposal.

Self-Validating Disposal Check:

  • Does the label say "Halogenated"? (Yes = Correct).

  • Did I mix it with Acetone/Methanol waste? (Avoid if possible; halogenated disposal is significantly more expensive and requires different processing).[8]

Part 5: Visualizations

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct glove material based on the solvent system, a critical failure point in handling halogenated intermediates.

PPE_Decision_Tree Start Handling 5-Chloro-6-methoxyquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves + Fume Hood + N95 (if open bench) Solid->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent DCM / Chloroform SolventCheck->HalogenatedSolvent NonHalogenated Methanol / Ethyl Acetate SolventCheck->NonHalogenated PPE_Halo PPE: Laminate (Silver Shield) OR Double Nitrile (Change <15 mins) HalogenatedSolvent->PPE_Halo PPE_Std PPE: Standard Nitrile (Change upon splash) NonHalogenated->PPE_Std

Caption: Decision logic for glove selection. Note the critical escalation to Laminate gloves when chlorinated solvents are used.

Diagram 2: Waste Stream Segregation

Proper segregation prevents dangerous chemical reactions in waste drums and ensures regulatory compliance.

Waste_Flow Source Reaction Waste (5-Cl-6-OMe-Quinoline) Check Contains Halogens? (Cl, Br, I, F) Source->Check Liquid Stream_Solid Solid Hazardous Waste (Double Bagged) Source->Stream_Solid Solid/Debris Stream_Halo Halogenated Waste Stream (High Temp Incineration) Check->Stream_Halo YES (Always for this compound) Stream_NonHalo Non-Halogenated Stream (Fuel Blending) Check->Stream_NonHalo NO (Only if pure wash solvent)

Caption: Waste segregation flow. Due to the chlorine atom on the quinoline ring, liquids default to the Halogenated Stream.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Quinoline.[6] Retrieved from [Link]

Sources

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